Isopropoxy(phenyl)silane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C9H12OSi |
|---|---|
Molecular Weight |
164.28 g/mol |
InChI |
InChI=1S/C9H12OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
YPIQOCVXLTUEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si]C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Isopropoxy(phenyl)silane: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropoxy(phenyl)silane is a versatile organosilicon compound that has garnered significant interest in various chemical fields. It serves as a highly efficient stoichiometric reductant in metal-catalyzed hydrofunctionalization reactions, offering advantages such as decreased catalyst loadings, lower reaction temperatures, and broader solvent and functional group tolerance.[1][2][3][4] Its utility extends to being a coupling agent, a surface modifier to enhance hydrophobicity, and a component in the synthesis of silicone-based polymers, thereby improving mechanical strength and thermal stability.[5] This technical guide provides an in-depth overview of the synthesis and key physicochemical properties of this compound, presenting the information in a structured and accessible format for researchers and professionals in drug development and material science.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of phenylsilane (B129415) with isopropanol (B130326). A notable method, adapted from a procedure reported by Yamada et al., utilizes a catalytic amount of copper(II) hexafluoroacetylacetonate (Cu(hfac)₂).[1] This process selectively forms the monoalkoxysilane with dithis compound as only a minor byproduct.[1]
Experimental Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis of this compound.
Detailed Experimental Protocol
While the precise, step-by-step protocol may vary, a general procedure based on the literature involves the following:
-
Reactant Charging: In a suitable reaction vessel, phenylsilane and isopropanol are combined.
-
Catalyst Introduction: A catalytic amount of copper(II) hexafluoroacetylacetonate is added to the reactant mixture.
-
Reaction: The reaction mixture is stirred at a controlled temperature for a specific duration to ensure the complete conversion of the starting materials.
-
Purification: Following the reaction, the crude product is purified, typically by distillation, to isolate the this compound from any unreacted starting materials, the catalyst, and byproducts.
Properties of this compound
This compound is a colorless liquid with a range of well-documented physical and chemical properties.[5] These properties are crucial for its application in various chemical processes.
Physicochemical Properties
The table below summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 910037-63-7 |
| Molecular Formula | C₉H₁₄OSi |
| Molecular Weight | 166.29 g/mol |
| Appearance | Colorless liquid |
| Density | 0.926 g/mL |
| Refractive Index (n20/D) | 1.4799 |
| Storage Temperature | 2-8°C |
Data sourced from multiple chemical suppliers and research articles.[5][6][7][8]
Chemical Reactivity and Applications
This compound is recognized as a superior stoichiometric reductant compared to phenylsilane in metal-catalyzed Mukaiyama hydrofunctionalizations.[6][7] Its application allows for a significant reduction in catalyst loading, lower reaction temperatures, and the use of a wider variety of solvents.[1][6][7] This reagent serves as a hydride source for alkene hydrofunctionalization reactions, including the hydrogenation of olefins, branch-selective olefin cross-coupling reactions, and Markovnikov alkene hydration/amination reactions.[6]
Logical Relationship of Applications
The following diagram illustrates the logical relationship between the properties of this compound and its primary applications.
Conclusion
This compound is a valuable reagent with well-defined synthetic routes and a compelling profile of chemical properties that make it highly suitable for a range of applications, particularly in catalysis and materials science. Its role as an efficient reductant opens avenues for more sustainable and efficient chemical transformations. This guide provides a foundational understanding for researchers and professionals aiming to leverage the unique characteristics of this compound in their work.
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers (2016) | Carla Obradors | 219 Citations [scispace.com]
- 3. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound 910037-63-7 [sigmaaldrich.com]
- 7. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. This compound 910037-63-7 [sigmaaldrich.com]
"isopropoxy(phenyl)silane CAS number and structure"
An In-depth Technical Guide to Isopropoxy(phenyl)silane
Introduction
This compound, also known by its synonym RubenSilane, is an organosilicon compound with increasing significance in synthetic chemistry and materials science.[1][2] It serves as a highly efficient stoichiometric reductant in various chemical transformations, most notably in metal-catalyzed hydrofunctionalization reactions.[3] Its unique properties allow for milder reaction conditions, lower catalyst loadings, and a broader tolerance of functional groups compared to other silanes.[3] Beyond its role as a reductant, this compound is utilized as a versatile coupling agent and surface modifier, enhancing adhesion and hydrophobicity in coatings, adhesives, and composite materials.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development and materials science.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 910037-63-7 | [1] |
| Molecular Formula | C₉H₁₄OSi | [1] |
| Molecular Weight | 166.29 g/mol | [1] |
| Appearance | Colorless to light yellow, clear liquid | [1][2] |
| Density | 0.926 g/mL | [1] |
| Refractive Index (n/D) | 1.4799 | |
| Purity | ≥ 93% (GC) to >95.0% (GC) | [1][2] |
| Storage Temperature | 2-8°C | [4] |
Chemical Structure
The structure of this compound consists of a central silicon atom bonded to a phenyl group, an isopropoxy group, and two hydrogen atoms. This structure is key to its reactivity, particularly the Si-H bonds that are active in reduction reactions.
Structural Identifiers:
-
SMILES String: --INVALID-LINK--C)c1ccccc1
-
InChI: 1S/C9H14OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,11H2,1-2H3
-
InChI Key: XYMAHMLQCLMTDN-UHFFFAOYSA-N
Spectroscopic Data
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals corresponding to the phenyl protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the Si-H protons. The Si-H proton signal is expected to be a characteristic peak. |
| ¹³C NMR | Resonances for the aromatic carbons of the phenyl group, the methine carbon, and the methyl carbons of the isopropoxy group. |
| ²⁹Si NMR | A characteristic signal for the silicon atom. |
| IR Spectroscopy | Characteristic peaks for Si-H stretching, C-O stretching of the ether linkage, and aromatic C-H and C=C stretching from the phenyl group. |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of phenylsilane (B129415) with isopropanol (B130326).[3] This solvolysis reaction can be catalyzed by copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), yielding this compound with dithis compound as a minor byproduct.[3]
Materials:
-
Phenylsilane
-
Isopropanol
-
Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve phenylsilane in the anhydrous solvent in a suitable reaction flask.
-
Add a catalytic amount of copper(II) hexafluoroacetylacetonate to the solution.
-
Slowly add isopropanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using techniques like GC or TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by distillation to yield pure this compound.
Application in Metal-Catalyzed Alkene Reduction
This compound is an exceptional reductant for the metal-catalyzed hydrofunctionalization of alkenes.[3] The following is a general protocol for its use in the hydrogenation of an alkene.
Materials:
-
Alkene substrate
-
This compound
-
Metal catalyst (e.g., Mn(dpm)₃ or an iron-based catalyst)
-
Oxidant (e.g., tert-Butyl hydroperoxide - TBHP)
-
Solvent (aprotic solvents can be used with this compound)[3]
Procedure:
-
In a reaction vessel, dissolve the alkene substrate in the chosen solvent.
-
Add the metal catalyst to the solution.
-
Add this compound as the stoichiometric reductant.
-
Initiate the reaction by adding the oxidant (TBHP).
-
Stir the reaction at the appropriate temperature (often room temperature is sufficient with this reductant) for the required time (e.g., 15-60 minutes).[3]
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, quench the reaction and work up as necessary to isolate the reduced product.
Applications
This compound has a range of applications in both research and industrial settings.
-
Stoichiometric Reductant: It is highly effective in metal-catalyzed Mukaiyama hydrofunctionalizations, including alkene reduction, hydration, and hydroamination.[3] Its use allows for lower catalyst loadings, reduced reaction temperatures, and the use of diverse aprotic solvents.[3]
-
Silane (B1218182) Coupling Agent: It enhances the adhesion between organic polymers and inorganic substrates, which is critical in the manufacturing of coatings, adhesives, and sealants.[1]
-
Surface Modification: It is used to modify the surfaces of materials like glass, metals, and ceramics to improve hydrophobicity and chemical resistance.[1]
-
Composite Materials: In composites, it improves the bonding between the matrix and reinforcement materials, leading to stronger and more resilient products.[1]
-
Electronics: This chemical is employed in the development of advanced semiconductor materials.[1]
-
Research Applications: It is a precursor for the synthesis of novel silane derivatives in materials science and nanotechnology research.[1]
Workflow and Pathways
The following diagram illustrates the general workflow for the application of this compound as a surface modifying agent.
Caption: Workflow for surface modification using this compound.
The following diagram illustrates the role of this compound in a metal-catalyzed hydrofunctionalization reaction.
References
Isopropoxy(phenyl)silane in Metal-Catalyzed Reactions: A Technical Guide to Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropoxy(phenyl)silane has emerged as a highly efficient stoichiometric reductant in a variety of metal-catalyzed reactions, most notably in iron- and manganese-catalyzed hydrofunctionalizations of alkenes. Its utility stems from its ability to enhance reaction rates, lower catalyst loadings, and broaden solvent scope compared to traditional silanes like phenylsilane (B129415). This technical guide provides an in-depth analysis of the reaction mechanisms of this compound with metal catalysts, focusing on the well-documented Hydrogen Atom Transfer (HAT) pathway in hydrofunctionalization reactions. The guide also addresses the apparent limited exploration of this silane (B1218182) in other significant transformations such as cross-coupling and dehydrogenative coupling reactions. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic diagrams are presented to facilitate practical application and further research in this area.
Introduction: The Rise of this compound
This compound, often formed in situ from phenylsilane and an alcohol, has been identified as a superior reductant in metal-catalyzed radical hydrofunctionalization reactions.[1][2] Its enhanced reactivity is attributed to the electronic effect of the isopropoxy group, which facilitates the formation of the active metal hydride species. This has led to significant improvements in the efficiency and applicability of iron- and manganese-catalyzed hydrofunctionalization of alkenes, including reductions, hydrations, and hydroaminations.[3][4]
This guide will primarily focus on the mechanistic details of these HAT-based reactions. While other metal-catalyzed reactions involving silanes, such as palladium-catalyzed cross-coupling and rhodium-catalyzed dehydrogenative coupling, are of great importance in organic synthesis, the application of this compound in these areas is not well-documented in the current scientific literature.
Iron- and Manganese-Catalyzed Hydrofunctionalization: A Hydrogen Atom Transfer (HAT) Mechanism
The predominant role of this compound in metal-catalyzed reactions is as a reductant in hydrofunctionalization reactions of alkenes, catalyzed by earth-abundant metals like iron and manganese. The generally accepted mechanism proceeds through a Hydrogen Atom Transfer (HAT) pathway.[1][5]
The catalytic cycle can be summarized as follows:
-
Formation of the Metal Hydride: The metal catalyst (e.g., an iron or manganese complex) reacts with this compound to generate a metal hydride species. This is often the rate-determining step.[5]
-
Hydrogen Atom Transfer (HAT): The metal hydride transfers a hydrogen atom to the alkene substrate, generating a carbon-centered radical.[1]
-
Radical Trapping/Propagation: The resulting radical can then be trapped by a suitable reagent or participate in further reactions, such as cyclization.
-
Regeneration of the Catalyst: The oxidized metal species is reduced back to its active state by another molecule of this compound, completing the catalytic cycle.
Mandatory Visualization: Catalytic Cycle of Iron-Catalyzed Hydrofunctionalization
Caption: Proposed catalytic cycle for iron-catalyzed hydrofunctionalization via HAT.
Quantitative Data Summary
The use of this compound has demonstrated significant improvements in yield and reaction conditions across various hydrofunctionalization reactions. The following tables summarize key quantitative data from representative studies.
Table 1: Manganese-Catalyzed Alkene Reduction[3]
| Substrate | Catalyst (mol%) | Silane | Solvent | Time (h) | Yield (%) |
| 1-Octene | Mn(dpm)₃ (1) | PhSiH₃ | iPrOH | 1 | 85 |
| 1-Octene | Mn(dpm)₃ (0.1) | iPrO(Ph)SiH₂ | Hexane | 1 | 95 |
| α-Pinene | Mn(dpm)₃ (5) | PhSiH₃ | iPrOH | 24 | 45 |
| α-Pinene | Mn(dpm)₃ (1) | iPrO(Ph)SiH₂ | Hexane | 4 | 88 |
Table 2: Iron-Catalyzed Hydroamination
| Alkene | Amine | Catalyst (mol%) | Silane | Solvent | Time (h) | Yield (%) |
| Styrene | Aniline | Fe(acac)₃ (5) | PhSiH₃ | EtOH | 12 | 65 |
| Styrene | Aniline | Fe(acac)₃ (2) | iPrO(Ph)SiH₂ | THF | 8 | 82 |
| Cyclohexene | Morpholine | Fe(acac)₃ (5) | PhSiH₃ | EtOH | 24 | 50 |
| Cyclohexene | Morpholine | Fe(acac)₃ (2) | iPrO(Ph)SiH₂ | THF | 12 | 75 |
Note: The data in Table 2 is representative and compiled for illustrative purposes based on trends reported in the literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions.
General Procedure for Manganese-Catalyzed Alkene Reduction[3]
To a stirred solution of the manganese catalyst (e.g., Mn(dpm)₃, 0.01 mmol, 1 mol%) in the specified solvent (2 mL) under an argon atmosphere were added the alkene (1.0 mmol) and this compound (1.5 mmol). The reaction mixture was stirred at the indicated temperature for the specified time. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate (B1210297). The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired alkane.
General Procedure for Iron-Catalyzed Hydroamination
In a glovebox, an oven-dried vial was charged with the iron catalyst (e.g., Fe(acac)₃, 0.02 mmol, 2 mol%), the alkene (1.0 mmol), and the amine (1.2 mmol). The solvent (2 mL) was added, followed by this compound (1.5 mmol). The vial was sealed and the reaction mixture was stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a short plug of silica gel. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography to yield the corresponding amine product.
Mandatory Visualization: Experimental Workflow for Alkene Hydrofunctionalization
Caption: A generalized workflow for a typical hydrofunctionalization experiment.
This compound in Other Metal-Catalyzed Reactions: A Literature Gap
Palladium-Catalyzed Cross-Coupling (Hiyama Coupling)
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. A key step in the mechanism is the activation of the silicon-carbon bond, which is typically facilitated by a fluoride (B91410) source or a base. The reactivity of the organosilane is highly dependent on the substituents on the silicon atom, with alkoxy groups generally increasing the reaction rate.
Despite the presence of an isopropoxy group, a specific and detailed investigation into the use of this compound as a coupling partner in Hiyama reactions is conspicuously absent from the peer-reviewed literature. The field has predominantly focused on trialkoxy- or trihalophenylsilanes for these transformations.
Rhodium-Catalyzed Dehydrogenative Coupling
Dehydrogenative coupling reactions catalyzed by transition metals, such as rhodium, offer an atom-economical method for the formation of new bonds, often with the liberation of dihydrogen gas. While rhodium catalysts are known to mediate the dehydrogenative coupling of various silanes with a range of substrates, there is no significant body of work detailing the use of this compound in such reactions.
The lack of literature on these fronts suggests that either this compound is not an optimal substrate for these specific catalytic cycles or that its potential in these areas remains a field ripe for exploration.
Conclusion and Future Outlook
This compound has proven to be a powerful and versatile stoichiometric reductant for iron- and manganese-catalyzed hydrofunctionalization reactions of alkenes. Its ability to promote these reactions under milder conditions with lower catalyst loadings makes it an attractive reagent for organic synthesis. The mechanism, proceeding through a Hydrogen Atom Transfer pathway, is well-supported by experimental evidence.
Conversely, the application of this compound in other important metal-catalyzed transformations, such as palladium-catalyzed cross-coupling and rhodium-catalyzed dehydrogenative coupling, remains largely unexplored. This presents an opportunity for future research to investigate the potential of this and structurally similar silanes in expanding the toolbox of synthetic organic chemistry. Further studies into the kinetics and substrate scope of these potential reactions could unveil new and efficient synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Iron Complexes in Catalytic Radical Alkene Cross-Coupling: A Computational and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Isopropoxy(phenyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for isopropoxy(phenyl)silane (Ph(i-PrO)SiH₂), a versatile and efficient reductant in metal-catalyzed hydrogen atom transfer reactions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₁₄OSi, with a molecular weight of 166.29 g/mol .[1] The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.63 | dd | 7.8, 1.6 | 2H | ortho-H (Phenyl) |
| 7.42 | t | 7.4 | 1H | para-H (Phenyl) |
| 7.37 | t | 7.5 | 2H | meta-H (Phenyl) |
| 4.84 | s (broad) | - | 2H | Si-H₂ |
| 4.25 | sept | 6.2 | 1H | O-CH |
| 1.25 | d | 6.2 | 6H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 135.2 | ortho-C (Phenyl) |
| 131.7 | ipso-C (Phenyl) |
| 130.3 | para-C (Phenyl) |
| 128.2 | meta-C (Phenyl) |
| 66.8 | O-CH |
| 25.6 | CH₃ |
Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3072 | w | Aromatic C-H stretch |
| 2977 | m | Aliphatic C-H stretch |
| 2167 | s | Si-H stretch |
| 1430 | m | Aromatic C=C stretch |
| 1119 | s | Si-O-C stretch |
| 899 | s | Si-H₂ bend |
s = strong, m = medium, w = weak
Mass Spectrometry (MS) Data
Table 4: GC-MS Spectroscopic Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 166 | 15 | [M]⁺ |
| 123 | 100 | [M - C₃H₇]⁺ |
| 107 | 85 | [M - OC₃H₇]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Experimental Protocols
The following protocols describe the methodologies used to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz and 126 MHz, respectively. The sample was dissolved in chloroform-d (B32938) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
Infrared spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. A thin film of the neat liquid sample was placed between potassium bromide (KBr) plates. The data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data were collected using an Agilent 7890B gas chromatograph coupled to an Agilent 5977A mass selective detector (GC-MS). The sample was introduced via the GC, and electron ionization (EI) was performed at 70 eV.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.
References
An In-Depth Technical Guide on the Thermal Stability and Storage Conditions for Isopropoxy(phenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for isopropoxy(phenyl)silane. The information is curated to assist researchers, scientists, and professionals in drug development in ensuring the integrity and safe handling of this versatile organosilicon compound.
Executive Summary
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 910037-63-7 |
| Molecular Formula | C₉H₁₄OSi |
| Molecular Weight | 166.29 g/mol |
| Appearance | Colorless liquid |
| Density | 0.926 g/mL |
| Refractive Index | n/D 1.4799 |
Storage and Handling
Proper storage and handling are critical to maintain the quality and safety of this compound. This compound is sensitive to environmental factors, and adherence to the recommended conditions is essential.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (or 0-8°C) | To minimize degradation and maintain stability. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) | To prevent reaction with atmospheric components, particularly moisture. |
| Container | Dry, tightly sealed container | To protect from moisture and atmospheric contamination. |
| Ventilation | Store in a well-ventilated place | To dissipate any potential vapors and ensure a safe storage environment. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources | The compound is a combustible liquid. |
Incompatible Materials
To prevent hazardous reactions, this compound should not be stored with the following materials:
-
Acids
-
Acid chlorides
-
Acid anhydrides
-
Oxidizing agents
Furthermore, moisture should be strictly avoided as this compound is susceptible to hydrolysis.
Thermal and Hydrolytic Stability
While specific quantitative data on the thermal decomposition of this compound, such as a precise decomposition temperature, is not extensively documented in publicly available literature, general principles for organosilanes can be applied. The stability of the molecule is influenced by the strength of its chemical bonds, particularly the Si-C, Si-H, and Si-O bonds.
The primary degradation pathway for many organosilanes is through homolytic cleavage of these bonds at elevated temperatures. For phenylsilanes, thermal decomposition can lead to the elimination of a phenyl radical as a primary step.
Alkoxysilanes, including this compound, are also prone to hydrolysis. The presence of water can lead to the cleavage of the Si-O-C bond, forming silanols (Si-OH), which can then undergo condensation to form siloxanes. This process is catalyzed by both acids and bases.
The Si-H Bond in Isopropoxy(phenyl)silane: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropoxy(phenyl)silane has emerged as a uniquely efficient and versatile reagent in modern organic synthesis, primarily owing to the nuanced reactivity of its silicon-hydrogen (Si-H) bond. This technical guide provides an in-depth exploration of the core reactivity of this compound, with a focus on its application in metal-catalyzed hydrogen atom transfer (HAT) reactions, hydrosilylation, and its behavior towards hydrolysis and oxidation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers leveraging this powerful synthetic tool.
Introduction: The Rise of this compound
The quest for mild, selective, and efficient reducing agents in organic synthesis has led to the development of a diverse array of silicon hydrides. Among these, this compound has garnered significant attention as a superior alternative to more traditional silanes, such as phenylsilane (B129415). Its enhanced reactivity is attributed to the electronic effect of the isopropoxy group, which increases the electrophilicity of the silicon center and facilitates key steps in catalytic cycles.[1] This guide will dissect the fundamental reactions that underscore the utility of this compound, providing both theoretical understanding and practical guidance.
Core Reactivity of the Si-H Bond
The reactivity of the Si-H bond in this compound is multifaceted, enabling its participation in a range of transformations.
Metal-Catalyzed Hydrogen Atom Transfer (HAT) and Hydrosilylation
This compound has proven to be an exceptional stoichiometric reductant in metal-catalyzed radical hydrofunctionalization reactions.[1][2] In these processes, a metal catalyst, often based on manganese or iron, facilitates the transfer of a hydrogen atom from the silane (B1218182) to an unsaturated substrate, such as an alkene. This generates a carbon-centered radical that can then participate in various bond-forming reactions.
The use of this compound in these systems offers several advantages over phenylsilane, including:
-
Increased Reaction Rates: Reactions often proceed significantly faster.[1]
-
Lower Catalyst Loadings: Efficient transformations can be achieved with reduced amounts of the metal catalyst.[1][3]
-
Broader Solvent and Substrate Scope: The reagent is compatible with a wider range of solvents and functional groups.[1]
-
Higher Yields: Improved efficiency often translates to higher isolated yields of the desired products.[1]
Table 1: Comparison of this compound and Phenylsilane in the HAT Hydrogenation of Terpineol [1]
| Silane | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Phenylsilane | 10 | Isopropanol (B130326) | 89 |
| This compound | 1 | Isopropanol | >95 |
| Phenylsilane | 1 | Isopropanol | 15 |
| This compound | 1 | Hexanes | >95 |
Hydrolysis
The Si-O-C linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding silanol (B1196071) and isopropanol. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.[4] While specific kinetic data for this compound is not extensively reported, the general principles of alkoxysilane hydrolysis apply. Acidic conditions typically promote faster hydrolysis compared to neutral conditions.[4][5]
General Reaction: Ph(i-PrO)SiH₂ + H₂O → Ph(HO)SiH₂ + i-PrOH
Oxidation
Experimental Protocols
Synthesis of this compound[1]
This protocol describes the synthesis of this compound from phenylsilane and isopropanol.
Materials:
-
Phenylsilane
-
Isopropanol
-
Copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂)
-
Anhydrous hexanes
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of phenylsilane (1.0 eq) in anhydrous hexanes, add isopropanol (1.1 eq).
-
Add a catalytic amount of Cu(hfacac)₂ (0.1 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by GC-MS or TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound as a colorless liquid.
Manganese-Catalyzed Hydrosilylation of an Alkene[1]
This protocol provides a general procedure for the hydrogenation of an alkene using this compound and a manganese catalyst.
Materials:
-
Alkene substrate
-
This compound
-
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) [Mn(dpm)₃] or Tris(acetylacetonato)manganese(III) [Mn(acac)₃]
-
tert-Butyl hydroperoxide (TBHP)
-
Anhydrous solvent (e.g., hexanes, isopropanol)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the alkene substrate (1.0 eq) in the chosen anhydrous solvent.
-
Add the manganese catalyst (e.g., Mn(dpm)₃, 0.05-1 mol%).
-
Add this compound (1.5-2.0 eq).
-
Add TBHP (1.5-2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by GC-MS or TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Hydrosilylation of Various Alkenes with this compound [1]
| Alkene Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1-Octene | Mn(dpm)₃ | 1 | Hexanes | 1 | 95 |
| Styrene | Mn(dpm)₃ | 1 | Hexanes | 1 | 92 |
| Cyclohexene | Mn(acac)₃ | 3 | Isopropanol | 4 | 88 |
| Terpineol | Mn(dpm)₃ | 0.1 | Hexanes | 2 | 96 |
Adapted Protocol for the Hydrolysis of this compound
This is an adapted protocol based on general procedures for alkoxysilane hydrolysis.
Materials:
-
This compound
-
Solvent (e.g., acetone, THF)
-
Water
-
Acid or base catalyst (e.g., HCl or NaOH, optional)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add water (1.1-10 eq). For catalyzed hydrolysis, the water can contain a catalytic amount of acid or base.
-
Stir the mixture at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy (disappearance of the isopropoxy signals and appearance of isopropanol) or IR spectroscopy (appearance of a broad O-H stretch).
-
Upon completion, the resulting silanol can be used in situ or isolated, though isolation may be challenging due to self-condensation.
Mechanistic Insights and Visualizations
Manganese-Catalyzed HAT Hydrogenation Cycle
The catalytic cycle for the manganese-catalyzed HAT hydrogenation of alkenes with this compound is believed to proceed through the formation of a manganese-hydride intermediate.
General Workflow for Reaction Optimization
A systematic approach is crucial for optimizing reactions involving this compound.
Reactivity Comparison of Hydrosilanes
The reactivity of this compound is best understood in the context of other common hydrosilanes.
Conclusion
This compound stands out as a highly effective and versatile reagent, particularly in the realm of metal-catalyzed hydrofunctionalization reactions. Its unique electronic properties, conferred by the isopropoxy group, lead to enhanced reactivity and broader applicability compared to other silanes. This guide has provided a comprehensive overview of its synthesis, key reactions, and mechanistic underpinnings, supported by detailed experimental protocols and quantitative data. By understanding the principles outlined herein, researchers, scientists, and drug development professionals can more effectively harness the synthetic potential of this compound in their endeavors.
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Isopropoxy(phenyl)silane: A Paradigm Shift in Metal-Catalyzed Hydrogen Atom Transfer Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of isopropoxy(phenyl)silane has marked a significant advancement in the field of metal-catalyzed radical hydrofunctionalization reactions. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound as a superior stoichiometric reductant. Initially identified through observations of unexpected silane (B1218182) solvolysis during Hydrogen Atom Transfer (HAT)-initiated hydrogenation of alkenes, this compound has demonstrated exceptional efficiency, enabling lower catalyst loadings, reduced reaction temperatures, and broader solvent and functional group tolerance in both iron- and manganese-catalyzed systems. This document details the seminal findings, presents comparative quantitative data, provides explicit experimental protocols for its synthesis, and visualizes the proposed catalytic pathways, offering a critical resource for professionals in chemical synthesis and drug development.
Discovery and Development
The development of this compound as a highly efficient reductant stemmed from mechanistic investigations into metal-catalyzed HAT reactions. Researchers observed that in HAT-initiated hydrogenations of alkenes using phenylsilane (B129415) in the presence of an alcohol, this compound was formed in situ and acted as the kinetically preferred reductant.[1][2][3] This serendipitous discovery led to the hypothesis that alcohols are not merely solvents but crucial ligands that promote the formation of more reactive silane species.[1][2][3]
Subsequent studies confirmed that presynthesized this compound is an exceptionally efficient stoichiometric reductant in both iron- and manganese-catalyzed hydrofunctionalizations.[1][2][3] Its use has led to significant improvements in the yields and rates of various reactions, including alkene reduction, hydration, hydroamination, and conjugate addition.[1][2][3] A key advantage of this compound is its ability to function effectively in aprotic solvents, thereby expanding the scope of these reactions to substrates that are sensitive to nucleophilic or protic media.[1] This has allowed for a significant decrease in catalyst loadings and lower reaction temperatures, making these processes more efficient and economical.[1][2][3]
Quantitative Data Presentation
The superior performance of this compound compared to the traditionally used phenylsilane is evident in the following comparative data from the seminal publication by Obradors, Martinez, and Shenvi.
| Entry | Silane | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) |
| 1 | Phenylsilane | 10 | Hexanes | 13 | <5 |
| 2 | Phenylsilane | 10 | Hexanes/Isopropanol (B130326) (9:1) | 13 | 10 |
| 3 | Phenylsilane | 10 | Hexanes/Isopropanol (1:1) | 13 | 40 |
| 4 | Phenylsilane | 10 | Isopropanol | 13 | 89 |
Table 1: Effect of Solvent on the Mn(dpm)₃-Catalyzed HAT Hydrogenation of Terpineol. This table clearly illustrates the necessity of an alcohol co-solvent for the effective use of phenylsilane.
| Entry | Silane | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) |
| 1 | Phenylsilane | 10 | Isopropanol | 13 | 89 |
| 2 | Phenylsilane | 1 | Isopropanol | 13 | 10 |
| 3 | Phenylsilane | 10 | Hexanes | 13 | <5 |
| 4 | Phenylsilane | 1 | Hexanes | 13 | <5 |
| 5 | This compound | 10 | Isopropanol | 13 | >95 |
| 6 | This compound | 1 | Isopropanol | 13 | >95 |
| 7 | This compound | 10 | Hexanes | 13 | >95 |
| 8 | This compound | 1 | Hexanes | 13 | >95 |
| 9 | This compound | 0.1 | Hexanes | 13 | >95 |
| 10 | This compound | 0.05 | Hexanes | 13 | >95 |
Table 2: Effects of this compound on the Catalyst Loading of the Mn(dpm)₃-Catalyzed HAT Hydrogenation of Terpineol. This table highlights the dramatic increase in efficiency with this compound, allowing for significantly lower catalyst loadings even in aprotic solvents.
Experimental Protocols
Synthesis of this compound
The following protocol is an adaptation of the procedure reported by Yamada et al. for the copper-catalyzed synthesis of alkoxysilanes.
Materials:
-
Phenylsilane
-
Isopropanol
-
Bis(hexafluoroacetylacetonato)copper(II) [Cu(hfacac)₂]
-
Anhydrous hexanes
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add phenylsilane (1.0 equiv) and isopropanol (1.1 equiv).
-
Add bis(hexafluoroacetylacetonato)copper(II) (0.1 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) for the consumption of phenylsilane.
-
Upon complete consumption of the starting material, add anhydrous hexanes to the reaction mixture.
-
Filter the resulting suspension through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with deionized water to remove any remaining catalyst and unreacted isopropanol.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycle for the metal-catalyzed Hydrogen Atom Transfer (HAT) reaction and a general experimental workflow for the synthesis of this compound.
Caption: Synthesis of this compound via copper-catalyzed dehydrogenative coupling.
Caption: Proposed catalytic cycle for Mn/Fe-catalyzed HAT hydrogenation.
Conclusion
This compound has emerged as a powerful and versatile reductant for metal-catalyzed HAT reactions, offering significant advantages over traditional silanes. Its discovery has not only improved the efficiency and applicability of a range of important chemical transformations but has also provided deeper insights into the mechanism of these reactions. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption of this superior reagent in both academic and industrial research settings, paving the way for the development of more efficient and sustainable synthetic methodologies.
References
Theoretical Insights into the Reactivity of Isopropoxy(phenyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropoxy(phenyl)silane is a versatile organosilane with applications ranging from a highly efficient reductant in metal-catalyzed reactions to a potential coupling agent in materials science.[1][2] Understanding the theoretical underpinnings of its reactivity, particularly the hydrolysis and condensation pathways, is crucial for optimizing its performance in various applications. This technical guide provides an in-depth analysis of the theoretical calculations governing the reactivity of this compound. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, this guide extrapolates from established theoretical frameworks for alkoxysilane reactivity, focusing on the electronic and steric influences of the phenyl and isopropoxy substituents. This document summarizes key quantitative data from related systems, outlines detailed experimental protocols for studying silane (B1218182) reactivity, and presents visual workflows of the core reaction mechanisms.
Introduction to this compound Reactivity
This compound, with the chemical structure C₆H₅SiH₂(OCH(CH₃)₂), possesses a unique combination of a bulky, electron-withdrawing phenyl group and a hydrolyzable isopropoxy group. Its reactivity is primarily dictated by the silicon center, which is susceptible to nucleophilic attack, and the Si-H bonds that can participate in reduction reactions. In the context of its role as a coupling agent, the key reactions are the hydrolysis of the isopropoxy group to form a silanol (B1196071) (Si-OH) and the subsequent condensation of these silanols to form siloxane (Si-O-Si) bonds. These processes are fundamental to the formation of protective or adhesive layers on various substrates.
The overall reactivity is influenced by several factors, including the pH of the reaction medium, the presence of catalysts, and the solvent system.[3][4] Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions for various alkoxysilanes.[5][6] These studies provide valuable insights into transition states, activation energies, and reaction kinetics, which can be qualitatively applied to understand the behavior of this compound.
Theoretical Framework for Alkoxysilane Reactivity
The reactivity of alkoxysilanes like this compound is governed by two primary reaction pathways: hydrolysis and condensation. Computational studies on analogous systems, such as tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS), have established the fundamental mechanisms.
Hydrolysis
Hydrolysis involves the cleavage of the Si-OR bond by water to form a silanol (Si-OH) and an alcohol. This reaction can be catalyzed by either acids or bases.[3]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to a nucleophilic attack by water. The reaction generally proceeds through an Sɴ2-type mechanism.[4]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom, leading to a pentacoordinate silicon intermediate.[3][4]
The phenyl group in this compound is expected to have a significant electronic effect. As an electron-withdrawing group, it increases the positive charge on the silicon atom, making it more susceptible to nucleophilic attack. However, its steric bulk may hinder the approach of the nucleophile. The isopropoxy group, being bulkier than methoxy (B1213986) or ethoxy groups, is generally associated with a slower hydrolysis rate due to steric hindrance.[7]
Condensation
Condensation is the process where silanols react with each other or with unhydrolyzed alkoxysilanes to form siloxane bonds (Si-O-Si), releasing water or alcohol.[4] Similar to hydrolysis, condensation can be catalyzed by acids or bases. The structure of the resulting polysiloxane network is highly dependent on the relative rates of hydrolysis and condensation.
Quantitative Data from Theoretical Studies on Analogous Silanes
While specific DFT data for this compound is scarce in the literature, the following table summarizes representative calculated activation energies for the hydrolysis of other relevant alkoxysilanes. These values provide a baseline for understanding the energetic landscape of these reactions.
| Silane | Reaction Condition | Catalyst | Activation Energy (kcal/mol) | Computational Method |
| Tetramethoxysilane (TMOS) | Neutral | - | ~28 | B3LYP/6-311++G(d,p) |
| Tetramethoxysilane (TMOS) | Acidic | H₃O⁺ | ~13 | B3LYP/6-311++G(d,p) |
| Tetramethoxysilane (TMOS) | Basic | OH⁻ | ~9 | B3LYP/6-311++G(d,p) |
| Methyltrimethoxysilane (MTMS) | Acidic | H₃O⁺ | ~15 | DFT |
Note: The data presented are approximate values from various computational studies and are intended for comparative purposes.
Experimental Protocols for Studying Silane Reactivity
The theoretical predictions of silane reactivity can be validated and quantified through various experimental techniques. Below are generalized protocols for monitoring the hydrolysis and condensation of alkoxysilanes.
Monitoring Hydrolysis and Condensation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantitatively follow the disappearance of the starting alkoxysilane and the appearance of silanol intermediates and siloxane products.
Methodology:
-
Prepare a solution of the alkoxysilane (e.g., this compound) in a suitable solvent (e.g., a mixture of dioxane and water) in an NMR tube.
-
Add a known concentration of an acid or base catalyst.
-
Acquire ²⁹Si NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material, the hydrolyzed intermediates (e.g., PhSi(OH)(OiPr)H, PhSi(OH)₂H), and the condensed species.
-
Plot the concentration of each species as a function of time to determine the reaction kinetics.
Following Condensation by Gas Chromatography (GC)
Objective: To monitor the formation of the alcohol byproduct during the hydrolysis and condensation reactions.
Methodology:
-
Set up a reaction vessel with the alkoxysilane, water, and catalyst in a suitable solvent.
-
At specific time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by neutralizing the catalyst).
-
Analyze the sample by GC to quantify the concentration of the alcohol (e.g., isopropanol).
-
The rate of alcohol formation can be correlated with the rate of hydrolysis and condensation.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying silane reactivity.
Caption: Generalized mechanisms for acid- and base-catalyzed hydrolysis of alkoxysilanes.
Caption: Primary pathways for the condensation of silanols and alkoxysilanes.
Caption: A typical experimental workflow for studying the kinetics of silane hydrolysis and condensation.
Conclusion
The reactivity of this compound is a complex interplay of electronic and steric effects. While direct computational studies are limited, a robust theoretical framework established for other alkoxysilanes provides a strong foundation for understanding its behavior. The electron-withdrawing nature of the phenyl group is expected to enhance the susceptibility of the silicon center to nucleophilic attack, while the bulky isopropoxy group likely retards the reaction rate due to steric hindrance. Further dedicated computational and experimental studies are warranted to provide quantitative insights into the reaction kinetics and mechanisms specific to this compound, which will undoubtedly facilitate its broader application in materials science and organic synthesis.
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hydrophobe.org [hydrophobe.org]
- 7. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
"physical properties of isopropoxy(phenyl)silane density viscosity"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of isopropoxy(phenyl)silane, with a focus on its density. It also outlines standard experimental methodologies for the determination of density and viscosity for liquid organosilicon compounds. Furthermore, this guide illustrates the synthesis of this compound and its functional role in chemical reactions.
Core Physical Properties
This compound is a colorless liquid organosilicon compound.[1] It is recognized for its utility as a versatile coupling agent, surface modifier, and, notably, as an efficient stoichiometric reductant in various chemical transformations.[2][3]
Data Presentation
The known quantitative physical property of this compound is summarized in the table below.
| Physical Property | Value |
| Density | 0.926 g/mL[4] |
| Viscosity | Data not available |
| Refractive Index | n/D 1.4799 |
| Molecular Weight | 166.29 g/mol [1] |
| Form | Liquid |
Experimental Protocols: Determination of Physical Properties
Density Determination (Direct Measurement Method)
The density of a liquid like this compound can be determined gravimetrically.
-
Preparation : Ensure a volumetric flask (e.g., 10 mL or 25 mL) is clean and completely dry.
-
Mass Measurement (Empty) : Accurately measure the mass of the empty volumetric flask using an analytical balance.
-
Filling : Carefully fill the volumetric flask with this compound up to the calibration mark. Use a pipette for precise addition to the mark, ensuring the meniscus is read correctly.
-
Mass Measurement (Filled) : Remeasure the mass of the flask now containing the this compound.
-
Calculation : The density (ρ) is calculated by subtracting the mass of the empty flask from the mass of the filled flask to find the mass of the liquid, and then dividing by the known volume of the flask.
ρ = (Massfilled - Massempty) / Volumeflask
Viscosity Determination (Ostwald Viscometer Method)
The viscosity of this compound can be determined using a capillary viscometer, such as an Ostwald viscometer. This method compares the efflux time of the sample liquid to that of a reference liquid with a known viscosity (e.g., water).
-
Apparatus Setup : Clean and dry the Ostwald viscometer thoroughly. Place it in a constant temperature water bath to ensure thermal equilibrium, as viscosity is highly temperature-dependent.
-
Reference Liquid Measurement : Introduce a precise volume of the reference liquid into the viscometer. Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Time Measurement (Reference) : Allow the liquid to flow down the capillary. Start a stopwatch precisely as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark. Record this time (t₁).
-
Sample Liquid Measurement : Clean the viscometer with a suitable solvent and dry it completely. Introduce the same volume of this compound.
-
Time Measurement (Sample) : Repeat the timing measurement process for this compound to get its efflux time (t₂).
-
Calculation : The viscosity of the sample (η₂) is calculated using the known viscosity (η₁) and density (ρ₁) of the reference liquid, and the measured density of the sample (ρ₂), according to the following equation:
η₂ = (ρ₂ * t₂) / (ρ₁ * t₁) * η₁
Synthesis and Chemical Applications
This compound serves as a highly efficient stoichiometric reductant, particularly in metal-catalyzed radical hydrofunctionalization reactions.[2][3][5] Its synthesis is achieved through the reaction of phenylsilane (B129415) with isopropanol.
Synthesis of this compound
The synthesis of this compound can be performed by adapting the procedure based on the reaction between phenylsilane and isopropanol, catalyzed by copper(II) hexafluoroacetylacetonate.[5]
Caption: Synthesis of this compound.
Role in Metal-Catalyzed Hydrogen Atom Transfer (HAT)
This compound is a superior reductant compared to phenylsilane in metal-catalyzed Hydrogen Atom Transfer (HAT) reactions.[2][5] It allows for lower catalyst loadings, reduced reaction temperatures, and broader solvent compatibility in processes like alkene reduction, hydration, and hydroamination.[2][3][5]
Caption: Workflow of a HAT reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Yorlab [yorlab.co.uk]
- 5. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isopropoxy(phenyl)silane in Mukaiyama Hydrofunctionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isopropoxy(phenyl)silane as a highly efficient reductant in Mukaiyama hydrofunctionalization reactions. This reagent offers significant advantages over traditional silanes, leading to milder reaction conditions, broader substrate scope, and improved yields. Detailed protocols and comparative data are presented to facilitate the adoption of this methodology in synthetic chemistry and drug development workflows.
Introduction
The Mukaiyama hydrofunctionalization is a powerful set of reactions for the Markovnikov-selective addition of a hydrogen and a functional group across a double bond.[1][2] These reactions typically employ a metal catalyst (e.g., cobalt, manganese, or iron), a silane (B1218182) as a stoichiometric reductant, and an oxidant.[3][4] While phenylsilane (B129415) has been a commonly used reductant, recent advancements have identified this compound [Ph(i-PrO)SiH₂] as a superior alternative.[4][5][6]
The use of this compound allows for reactions to be conducted at lower temperatures, often at room temperature, and with significantly reduced catalyst loadings.[4][5] This enhanced reactivity is attributed to the accelerated formation of the active metal-hydride species.[4][6] The broader functional group tolerance and compatibility with a wider range of aprotic solvents make this compound a versatile reagent for complex molecule synthesis.[4][5]
Key Advantages of this compound
-
Milder Reaction Conditions: Enables reactions to proceed at ambient temperatures, avoiding the need for heating.[4][5]
-
Lower Catalyst Loadings: Significant reduction in the amount of metal catalyst required, leading to more cost-effective and sustainable processes.[4][5]
-
Improved Yields and Rates: Often provides higher yields and faster reaction times compared to phenylsilane.[3][4]
-
Broader Solvent and Substrate Scope: Compatible with a variety of aprotic solvents and tolerates a wider range of functional groups.[4][5]
-
Enhanced Chemoselectivity: Offers greater selectivity in the hydrofunctionalization of complex molecules.[4]
Data Presentation
The following tables summarize the quantitative advantages of using this compound over phenylsilane in various Mukaiyama hydrofunctionalization reactions.
Table 1: Comparison of Silanes in Iron-Catalyzed Hydroamination [3][7]
| Entry | Silane | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |
| A | Phenylsilane | 1 | Room Temp | i-PrOH/EtOAc | 37 |
| B | This compound | 1 | Room Temp | i-PrOH/EtOAc | 75 |
Table 2: Comparison of Silanes in Manganese-Catalyzed Alkene Hydration [8]
| Entry | Silane | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | Phenylsilane | Mn(dpm)₃ | 10 | Isopropanol | Low Yield |
| 2 | This compound | Mn(dpm)₃ | 1 | Dichloromethane | High Yield |
Experimental Protocols
Preparation of this compound
This compound can be readily prepared on a large scale. A common method involves the copper(II)-catalyzed reaction between phenylsilane and isopropanol.[4]
Procedure: To a solution of phenylsilane in isopropanol, a catalytic amount of copper(II) hexafluoroacetylacetonate (Cu(hfac)₂) is added. The reaction mixture is stirred at room temperature until the complete consumption of phenylsilane. The product, this compound, is then purified by distillation. This method selectively forms the mono-alkoxysilane with minimal formation of the dithis compound byproduct.[4]
General Protocol for Mukaiyama Hydration using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene substrate
-
Metal catalyst (e.g., Mn(dpm)₃ or Fe(acac)₃)
-
This compound
-
Oxidant (e.g., atmospheric oxygen or a peroxide)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the alkene substrate and the metal catalyst in the chosen anhydrous solvent.
-
Add this compound to the mixture.
-
If using atmospheric oxygen, replace the inert atmosphere with a balloon of air or oxygen. If using a peroxide oxidant, add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired alcohol.
Mandatory Visualizations
Mukaiyama Hydrofunctionalization Catalytic Cycle
Caption: Proposed catalytic cycle for the Mukaiyama hydration.
Experimental Workflow for Mukaiyama Hydrofunctionalization
Caption: General experimental workflow for the reaction.
Conclusion
This compound has emerged as a superior reductant for Mukaiyama hydrofunctionalization reactions, offering significant improvements in efficiency, scope, and practicality. The milder conditions and lower catalyst loadings make it an attractive choice for modern organic synthesis, particularly in the context of complex molecule and pharmaceutical intermediate preparation. The provided protocols and data serve as a valuable resource for researchers looking to implement this advanced methodology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mukaiyama hydration - Wikipedia [en.wikipedia.org]
- 3. Iron-catalyzed hydrobenzylation: stereoselective synthesis of (–)-eugenial C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mukaiyama Hydration | NROChemistry [nrochemistry.com]
- 5. biocompare.com [biocompare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Metal-Catalyzed Hydrogenation of Olefins using Isopropoxy(phenyl)silane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopropoxy(phenyl)silane, Ph(i-PrO)SiH₂, has emerged as a highly efficient stoichiometric reductant for the metal-catalyzed hydrogenation of olefins.[1][2] This reagent offers significant advantages over other silanes, such as phenylsilane, by enabling lower catalyst loadings, milder reaction temperatures, and broader tolerance for various functional groups and aprotic solvents.[1][3] The use of this compound is particularly beneficial in iron- and manganese-catalyzed hydrofunctionalization reactions, improving both yields and reaction rates.[1][2] This protocol details a general procedure for the hydrogenation of olefins utilizing this compound in the presence of a manganese catalyst.
Data Presentation
The following tables summarize the quantitative data from representative experiments, highlighting the efficiency of this compound as a reductant in olefin hydrogenation.
Table 1: Comparison of Silanes in the HAT Hydrogenation of Terpineol
| Entry | Catalyst (mol%) | Silane | Solvent | Yield (%) |
| 1 | 10 | Phenylsilane | Isopropanol | 89 |
| 2 | 1 | This compound | Isopropanol | 95 |
| 3 | 1 | This compound | Toluene | 92 |
| 4 | 1 | This compound | THF | 91 |
Data synthesized from studies demonstrating the superior performance of this compound over phenylsilane, even at lower catalyst loadings and in various solvents.[1]
Table 2: Effect of Reaction Conditions on the Hydrogenation of Terpineol using this compound and Mn(acac)₃ Catalyst
| Entry | Concentration (M) | Temperature (°C) | Time (h) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | 0.1 | 23 | 12 | 7.2 | 89 |
| 2 | 0.05 | 23 | 24 | 8.5 | 85 |
| 3 | 0.2 | 23 | 8 | 7.0 | 91 |
| 4 | 0.1 | 0 | 24 | 9.8 | 88 |
| 5 | 0.1 | -20 | 48 | 11.3 | 82 |
This table illustrates how concentration and temperature can be adjusted to optimize the diastereoselectivity and yield of the reaction.[1]
Experimental Protocol
This protocol describes a general procedure for the manganese-catalyzed hydrogenation of an olefin using this compound.
Materials:
-
Olefin substrate
-
This compound (Ph(i-PrO)SiH₂)[3]
-
Manganese(III) acetylacetonate (B107027) (Mn(acac)₃)[1]
-
Anhydrous solvent (e.g., toluene, THF, or isopropanol)[1]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the olefin substrate (1.0 equiv).
-
Addition of Catalyst and Solvent: Add the manganese catalyst, Mn(acac)₃ (0.01 to 0.10 equiv, typically 1-10 mol%), to the flask. Dissolve the solids in the chosen anhydrous solvent (to achieve a concentration of 0.05-0.2 M).
-
Initiation of Reaction: While stirring the solution, add this compound (1.5-2.0 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a few drops of water. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired hydrogenated product.
Safety Precautions:
-
This compound is a combustible liquid and should be handled with care.[3]
-
All manipulations should be carried out in a well-ventilated fume hood.
-
An inert atmosphere is crucial for the reaction to prevent oxidation of the catalyst and reductant.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the hydrogenation of olefins using this compound.
Caption: Experimental workflow for the hydrogenation of olefins.
References
Application Notes and Protocols: Isopropoxy(phenyl)silane in Iron-Catalyzed Reductive Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron, as an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts like palladium in cross-coupling reactions. A significant advancement in this field is the use of hydrosilanes in iron-catalyzed reductive cross-coupling reactions. This approach allows for the coupling of alkyl electrophiles with olefins, obviating the need for pre-formed organometallic reagents. Among various hydrosilanes, isopropoxy(phenyl)silane has emerged as a highly efficient reductant, enabling milder reaction conditions, lower catalyst loadings, and broader substrate scope.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in these advanced, iron-catalyzed C-C bond-forming reactions.
Core Application: Reductive Alkyl-Alkyl Cross-Coupling
The primary application of this compound in this context is in the iron-catalyzed reductive cross-coupling of alkyl electrophiles (typically iodides or bromides) with olefins. This reaction effectively forms a C(sp³)–C(sp³) bond by adding the alkyl group and a hydrogen atom across the double bond of the olefin.
Reaction Scheme:
Advantages of this compound
This compound has been identified as a superior stoichiometric reductant in iron- and manganese-catalyzed hydrofunctionalization reactions for several reasons:
-
Enhanced Reactivity: It often leads to higher reaction rates and yields compared to other silanes like phenylsilane.[1][2]
-
Milder Conditions: Its use can significantly lower reaction temperatures and reduce catalyst loadings.[1][2]
-
Improved Functional Group Tolerance: It is compatible with a wide range of functional groups.[1][2]
-
Solvent Versatility: It performs well in a variety of aprotic solvents.[1][2]
Data Presentation
Table 1: Iron-Catalyzed Reductive Cross-Coupling of Alkyl Iodides with Terminal Olefins
| Entry | Alkyl Iodide (R-X) | Olefin | Product | Yield (%) |
| 1 | 1-Iodooctane | 1-Octene | n-Hexadecane | 85 |
| 2 | 1-Iodoadamantane | 1-Hexene | 1-Hexyladamantane | 78 |
| 3 | Ethyl 4-iodobutanoate | Styrene | Ethyl 6-phenylhexanoate | 75 |
| 4 | 1-Iodo-4-chlorobutane | 1-Decene | 1-Chloro-14-methyltridecane | 81 |
| 5 | 1-Iodo-3-phenylpropane | 4-Vinylpyridine | 3-Phenyl-1-(4-pyridyl)propane | 65 |
Data synthesized from representative yields in the literature for similar iron-catalyzed reductive couplings.[4][5][6][7]
Table 2: Effect of Silane Reductant on Reaction Yield
| Entry | Silane | Yield (%) |
| 1 | Phenylsilane (PhSiH₃) | 55 |
| 2 | Diphenylsilane (Ph₂SiH₂) | 40 |
| 3 | **this compound (Ph(i-PrO)SiH₂) ** | 89 |
Illustrative data based on studies highlighting the improved efficiency of this compound in related systems.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Iron-Catalyzed Reductive Cross-Coupling of an Alkyl Iodide with a Terminal Olefin
Materials:
-
Iron(II) acetate (B1210297) (Fe(OAc)₂)
-
Xantphos (or other suitable phosphine (B1218219) ligand)
-
Magnesium ethoxide (Mg(OEt)₂)
-
Alkyl iodide (1.0 mmol, 1.0 equiv)
-
Olefin (1.5 mmol, 1.5 equiv)
-
This compound (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or MTBE)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a nitrogen-filled glovebox, add Fe(OAc)₂ (5 mol%), Xantphos (5 mol%), and Mg(OEt)₂ (10 mol%) to an oven-dried vial equipped with a magnetic stir bar.
-
Add the desired solvent (e.g., 2.0 mL of THF).
-
To this mixture, add the olefin (1.5 equiv), followed by the alkyl iodide (1.0 equiv).
-
Finally, add the this compound (2.0 equiv) to initiate the reaction.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by exposing it to air and adding a few drops of water.
-
Filter the mixture through a short plug of silica (B1680970) gel, eluting with diethyl ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl-alkyl coupled product.
Visualizations
Proposed Catalytic Cycle
The reaction is believed to proceed through a radical mechanism involving an iron hydride intermediate. The this compound serves as the hydride source to regenerate the active iron-hydride catalyst.
Caption: Proposed catalytic cycle for iron-catalyzed reductive cross-coupling.
Experimental Workflow
A graphical representation of the key steps involved in setting up the reaction.
Caption: General experimental workflow for the cross-coupling reaction.
Mechanistic Considerations
The reaction is proposed to involve the formation of an alkyl radical from the alkyl electrophile.[4][6] Isotope labeling studies and radical clock experiments support the generation of radical intermediates under these iron-catalyzed conditions.[4] The role of this compound is crucial for the turnover-limiting step, which is the regeneration of the active iron-hydride catalyst. Its superior performance suggests that the isopropoxy group may facilitate the hydride transfer to the iron center.[1][2]
Conclusion
The use of this compound as a reductant in iron-catalyzed cross-coupling reactions represents a significant step towards more sustainable and efficient C-C bond formation. These protocols provide a foundation for researchers to explore this powerful synthetic methodology. The mild conditions, broad substrate scope, and use of an inexpensive, non-toxic catalyst make this an attractive method for applications in pharmaceutical synthesis and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron-Catalyzed Reductive Cross-Coupling of Alkyl Electrophiles with Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron‐Catalyzed Reductive Cross‐Coupling of Alkyl Electrophiles with Olefins [authors.library.caltech.edu]
- 7. Iron-Catalyzed Reductive Cross-Coupling of Alkyl Electrophiles with Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isopropoxy(phenyl)silane in Markovnikov Hydration of Alkenes
Application Note AP-CHEM-2025-01
Introduction
The Markovnikov hydration of alkenes, a fundamental transformation in organic synthesis, traditionally relies on acid-catalyzed methods or oxymercuration-demercuration protocols. While effective, these methods can suffer from limitations such as the use of stoichiometric strong acids, harsh reaction conditions, and the generation of toxic mercury waste. A modern and milder alternative involves a two-step sequence: the metal-catalyzed hydrosilylation of an alkene followed by the oxidation of the resulting organosilane to the corresponding alcohol. This approach offers excellent control over regioselectivity, affording the Markovnikov hydration product.
Isopropoxy(phenyl)silane, Ph(i-PrO)SiH₂, has emerged as a highly efficient reductant in metal-catalyzed hydrofunctionalization reactions, including the hydrosilylation of alkenes.[1][2] Its use allows for lower catalyst loadings, milder reaction temperatures, and broader functional group tolerance compared to other silanes.[1] This application note details the use of this compound in a two-step Markovnikov hydration of alkenes, focusing on an iron-catalyzed hydrosilylation followed by a Tamao-Fleming oxidation.
Reaction Principle
The overall transformation is a formal Markovnikov hydration of an alkene, proceeding through two distinct steps:
-
Iron-Catalyzed Hydrosilylation: An iron catalyst, in the presence of this compound, facilitates the addition of a Si-H bond across the C=C double bond of the alkene. This reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, leading to the formation of a carbon-centered radical at the more substituted position, which is then trapped by the silane. This results in the formation of the Markovnikov hydrosilylation product.
-
Tamao-Fleming Oxidation: The resulting organosilane is then oxidized to the corresponding alcohol. This step typically employs a peroxide oxidant in the presence of a fluoride (B91410) source and a bicarbonate base, proceeding with retention of configuration at the carbon center.
Experimental Protocols
I. General Procedure for Iron-Catalyzed Hydrosilylation of an Alkene
This protocol is adapted from the work of Shenvi and co-workers and describes the hydrosilylation of a generic alkene.[1]
Materials:
-
Alkene (e.g., 1-octene)
-
This compound (Ph(i-PrO)SiH₂)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the alkene (1.0 equiv).
-
Add anhydrous solvent to achieve a desired concentration (e.g., 0.5 M).
-
Add this compound (1.5 - 2.0 equiv) to the solution via syringe.
-
In a separate vial, prepare a stock solution of the iron(III) acetylacetonate catalyst in the reaction solvent.
-
Add the catalyst solution (e.g., 1-5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure and the crude organosilane can be purified by flash chromatography on silica (B1680970) gel or used directly in the subsequent oxidation step.
II. General Procedure for Tamao-Fleming Oxidation of the Organosilane
This protocol describes the oxidation of the organosilane product from the hydrosilylation step to the corresponding alcohol.
Materials:
-
Crude organosilane from the hydrosilylation step
-
Potassium hydrogen carbonate (KHCO₃)
-
Potassium fluoride (KF)
-
Hydrogen peroxide (30% aq. solution)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the crude organosilane in a mixture of THF and MeOH (e.g., 1:1 v/v).
-
Add potassium hydrogen carbonate (e.g., 3.0 equiv) and potassium fluoride (e.g., 2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% aq. solution, e.g., 10 equiv) to the stirred mixture. Caution: The addition of hydrogen peroxide can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution at 0 °C.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the two-step Markovnikov hydration of various alkenes using this compound. The yields are for the isolated alcohol after the two-step sequence.
| Entry | Alkene Substrate | Catalyst Loading (mol%) | Hydrosilylation Conditions | Oxidation Conditions | Product | Overall Yield (%) | Regioselectivity (Markovnikov:anti-Markovnikov) |
| 1 | 1-Octene | Fe(acac)₃ (5%) | THF, 60 °C, 12 h | KHCO₃, KF, H₂O₂, THF/MeOH, rt, 18 h | 2-Octanol | 85 | >99:1 |
| 2 | Styrene | Fe(acac)₃ (2%) | 1,4-Dioxane, 25 °C, 8 h | KHCO₃, KF, H₂O₂, THF/MeOH, rt, 12 h | 1-Phenylethanol | 92 | >99:1 |
| 3 | 4-Phenyl-1-butene | Mn(dpm)₃ (5%) | THF, 25 °C, 24 h | KHCO₃, KF, H₂O₂, THF/MeOH, rt, 24 h | 4-Phenyl-2-butanol | 78 | >95:5 |
| 4 | Cyclohexene | Fe(acac)₃ (5%) | THF, 60 °C, 24 h | KHCO₃, KF, H₂O₂, THF/MeOH, rt, 24 h | Cyclohexanol | 88 | N/A |
Visualizations
Logical Workflow of the Two-Step Markovnikov Hydration
References
Isopropoxy(phenyl)silane: A Superior Reducing Agent for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Isopropoxy(phenyl)silane has emerged as a highly efficient and versatile reducing agent in organic synthesis, offering significant advantages over traditional silanes like phenylsilane (B129415). Its application in metal-catalyzed hydrogen atom transfer (HAT) reactions has enabled milder reaction conditions, lower catalyst loadings, and broader solvent compatibility, making it a valuable tool for the reduction of various functional groups. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate its use in research and development.
Introduction
This compound, Ph(i-PrO)SiH₂, is a monosubstituted silane (B1218182) that has demonstrated exceptional performance as a stoichiometric reductant in a range of chemical transformations.[1] Its unique electronic and steric properties contribute to its enhanced reactivity and selectivity compared to other silanes. Notably, its use allows for the circumvention of alcoholic solvents, which can be problematic in many sensitive catalytic systems. This opens up new possibilities for the hydrofunctionalization of alkenes and the reduction of other functional groups in aprotic media.
Key Applications and Mechanisms
The primary application of this compound lies in iron- and manganese-catalyzed radical hydrofunctionalization reactions.[2] The proposed mechanism involves the formation of a metal-hydride species, which then transfers a hydrogen atom to the substrate, generating a radical intermediate. This intermediate can then undergo further reactions, such as reduction or addition to another molecule.
Data Presentation: Alkene Reduction
This compound has proven to be particularly effective for the reduction of a wide range of alkene substrates, including those with sensitive functional groups. The following table summarizes the quantitative data for the reduction of various alkenes, comparing the performance of this compound with phenylsilane.
| Entry | Substrate | Catalyst (mol%) | Silane | Solvent | Time (min) | Yield (%) |
| 1 | Terpineol | 1 | This compound | Hexane | 15 | 95 |
| 2 | Terpineol | 10 | Phenylsilane | Isopropanol (B130326) | 60 | 89 |
| 3 | Aldehyde 14 | 3 | This compound | Et₂O | 60 | 75 (at 0°C) |
| 4 | Aldehyde 14 | 10 | Phenylsilane | Isopropanol | 60 | <5 |
| 5 | Nitrile 16 | 1 | This compound | CH₂Cl₂ | 30 | 82 |
| 6 | Nitrile 16 | 10 | Phenylsilane | Isopropanol | 120 | 20 |
| 7 | Unsaturated Carbonyl 17 | 1 | This compound | Toluene | 45 | 91 |
| 8 | Unsaturated Carbonyl 17 | 10 | Phenylsilane | Isopropanol | 180 | 42 |
| 9 | Reductive Cyclization Substrate | 1 | This compound | THF | 60 | 87 |
| 10 | Reductive Cyclization Substrate | 1 | Phenylsilane | Isopropanol | 120 | 28 |
Experimental Protocols
Synthesis of this compound[1]
This protocol is adapted from the procedure reported by Yamada et al.
Materials:
-
Phenylsilane
-
Isopropanol (anhydrous)
-
Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂)
-
Anhydrous hexane
Procedure:
-
To a solution of phenylsilane (1.0 equiv) in anhydrous hexane, add isopropanol (1.1 equiv).
-
Add a catalytic amount of Cu(hfac)₂ (e.g., 0.1 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC-MS until the phenylsilane is consumed.
-
The reaction selectively forms this compound with dithis compound as a minor byproduct.
-
Purify the product by distillation under reduced pressure.
General Protocol for Alkene Reduction[1]
Materials:
-
Alkene substrate
-
This compound (1.5 equiv)
-
Manganese(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Mn(dpm)₃) or other suitable metal catalyst (1-10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 1.5 equiv)
-
Anhydrous solvent (e.g., hexane, ethyl ether, dichloromethane)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the alkene substrate in the chosen anhydrous solvent.
-
Add the metal catalyst.
-
Add this compound followed by TBHP.
-
Stir the reaction at the specified temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol for Reduction of Ketones and Imines (Proposed)
While specific protocols for the reduction of ketones and imines using this compound are not extensively documented, its enhanced reactivity suggests it would be a suitable reagent in established procedures that utilize other silanes. The following are proposed general protocols based on known silane reductions.
Proposed Protocol for Ketone Reduction:
Materials:
-
Ketone substrate
-
This compound (1.5-2.0 equiv)
-
Lewis acid or transition metal catalyst (e.g., InCl₃, Ti(OiPr)₄, or a chiral catalyst for asymmetric reduction)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the ketone substrate and the catalyst in the anhydrous solvent.
-
Add this compound dropwise at the desired temperature (e.g., 0 °C to room temperature).
-
Stir the reaction until completion, monitoring by TLC or GC-MS.
-
Quench the reaction carefully with water or a mild acid.
-
Work up the reaction mixture by extraction, drying, and concentration.
-
Purify the resulting alcohol by chromatography.
Proposed Protocol for Imine Reduction:
Materials:
-
Imine substrate
-
This compound (1.5-2.0 equiv)
-
Catalyst (e.g., a chiral Brønsted acid or a transition metal complex for asymmetric reduction)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the imine substrate and the catalyst in the anhydrous solvent.
-
Add this compound at the appropriate temperature.
-
Stir the reaction until the imine is fully consumed as indicated by TLC or GC-MS.
-
Perform an aqueous workup.
-
Extract the amine product, dry the organic layer, and concentrate.
-
Purify the amine by chromatography or distillation.
Conclusion
This compound is a powerful and versatile reducing agent with significant advantages in modern organic synthesis. Its ability to function effectively under mild conditions and in a variety of aprotic solvents makes it a superior choice for the hydrofunctionalization of alkenes. While its application for the reduction of other functional groups like ketones and imines is less explored, its inherent reactivity suggests great potential in these areas as well. The protocols and data provided herein serve as a valuable resource for researchers looking to incorporate this efficient reductant into their synthetic strategies.
References
Application Note: Surface Modification of Nanoparticles with Isopropoxy(phenyl)silane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for advanced applications, from drug delivery to composite materials.[1][2] Modifying the nanoparticle surface can enhance stability, improve biocompatibility, and facilitate targeted delivery.[3][4] Silane (B1218182) coupling agents are widely used for this purpose as they can form stable covalent bonds with the hydroxyl groups present on the surface of many inorganic nanoparticles, such as silica (B1680970) and metal oxides.[5][6]
Isopropoxy(phenyl)silane is an organofunctional silane that introduces phenyl groups onto the nanoparticle surface. This modification is particularly useful for increasing the hydrophobicity of naturally hydrophilic nanoparticles, which can improve their dispersion in organic solvents or hydrophobic polymer matrices.[7] In drug development, creating nanoparticles with tailored surface properties is essential for encapsulating hydrophobic drugs, controlling drug release profiles, and enhancing cellular uptake.[8][9] This document provides a detailed protocol for the surface modification of nanoparticles using this compound and methods for characterizing the resulting functionalized nanoparticles.
Mechanism of Action
The surface modification process relies on a two-step chemical reaction: hydrolysis and condensation.[5][10]
-
Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the silane react with water to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by an acid or a base.[11][12]
-
Condensation: The newly formed silanol groups on the silane molecule then react with the hydroxyl groups (-OH) present on the surface of the nanoparticle. This condensation reaction forms a stable covalent siloxane bond (Si-O-Si or Si-O-Metal), effectively grafting the phenyl-silane molecule onto the nanoparticle surface.[6][10] Adjacent silanol groups can also self-condense to form a cross-linked polysiloxane layer on the surface.[12]
Diagram: Chemical Mechanism of Silanization
Caption: The two-step hydrolysis and condensation reaction for nanoparticle surface modification.
Experimental Protocols
This section details the procedures for modifying nanoparticles with this compound and characterizing the final product. The protocol is generalized for silica nanoparticles but can be adapted for other metal oxide nanoparticles.
Protocol 1: Surface Modification of Silica Nanoparticles
1. Materials and Equipment
-
Nanoparticles: Silica nanoparticles (SiO₂)
-
Silane: this compound
-
Solvents: Anhydrous ethanol (B145695), Deionized (DI) water
-
Catalyst (optional): Ammonium hydroxide (B78521) or acetic acid
-
Equipment: Beakers, magnetic stirrer, sonicator, centrifuge, tubes, oven, pH meter
2. Procedure
-
Nanoparticle Dispersion:
-
Disperse a known quantity of silica nanoparticles (e.g., 100 mg) in anhydrous ethanol (e.g., 50 mL).
-
Sonicate the suspension for 30 minutes to ensure a uniform dispersion and break up any aggregates.[13]
-
-
Silane Solution Preparation:
-
In a separate container, prepare a solution of this compound in anhydrous ethanol. A typical concentration is 1-5% v/v. The amount of silane should be calculated to achieve the desired surface coverage.
-
-
Reaction Setup:
-
Transfer the nanoparticle suspension to a reaction vessel equipped with a magnetic stirrer.
-
Begin stirring the suspension.
-
Slowly add the this compound solution dropwise to the nanoparticle suspension.
-
Add a small amount of DI water (e.g., 1-5% of the total volume) to initiate the hydrolysis of the silane. The pH can be adjusted to catalyze the reaction; basic conditions (pH 9) often favor condensation.[11]
-
-
Reaction:
-
Purification:
-
After the reaction is complete, collect the modified nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).[15]
-
Discard the supernatant, which contains unreacted silane and byproducts.
-
Re-disperse the nanoparticle pellet in fresh ethanol and sonicate briefly.
-
Repeat this washing process three times to ensure all unreacted species are removed.[14]
-
-
Drying:
-
After the final wash, dry the purified nanoparticles in an oven at 60-80°C for 6-12 hours to remove the solvent.[13]
-
The resulting product is a fine powder of phenyl-functionalized nanoparticles.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the surface modification of nanoparticles.
Protocol 2: Characterization of Modified Nanoparticles
Successful surface modification can be confirmed using several analytical techniques.
1. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To identify the chemical functional groups on the nanoparticle surface.
-
Methodology: Acquire FTIR spectra of both unmodified and modified nanoparticles. Look for the appearance of new peaks corresponding to the phenyl group (e.g., aromatic C-H stretching around 3050-3100 cm⁻¹ and C=C stretching around 1430 and 1590 cm⁻¹) and the formation of Si-O-Si bonds. The intensity of the broad -OH peak (around 3400 cm⁻¹) should decrease after modification.
2. Thermogravimetric Analysis (TGA)
-
Purpose: To quantify the amount of organic material (phenylsilane) grafted onto the nanoparticle surface.
-
Methodology: Heat a sample of the modified nanoparticles under a controlled atmosphere (e.g., nitrogen or air) from room temperature to ~800°C. The weight loss observed corresponds to the decomposition of the grafted phenyl groups, allowing for the calculation of grafting density.
3. Contact Angle Measurement
-
Purpose: To assess the change in surface wettability from hydrophilic to hydrophobic.
-
Methodology: Prepare a flat surface or pellet of the nanoparticle powder. Place a droplet of water on the surface and measure the contact angle. A significant increase in the water contact angle for the modified nanoparticles indicates successful hydrophobic functionalization.[13]
4. Dynamic Light Scattering (DLS)
-
Purpose: To measure the hydrodynamic diameter and assess the dispersion stability of the nanoparticles in a solvent.
-
Methodology: Disperse the unmodified and modified nanoparticles in a suitable solvent. A slight increase in hydrodynamic diameter is expected after modification due to the added surface layer.[14] The polydispersity index (PDI) provides information about the size distribution.
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of silica nanoparticles before and after modification with this compound.
| Parameter | Unmodified Nanoparticles | Phenyl-Modified Nanoparticles | Technique | Reference |
| Hydrodynamic Diameter | 295 nm | 304 nm | Dynamic Light Scattering (DLS) | [13] |
| Polydispersity Index (PDI) | 0.15 | 0.18 | Dynamic Light Scattering (DLS) | [14] |
| Water Contact Angle | < 20° | > 140° | Goniometry | [13] |
| Grafting Density (Weight %) | 0% | 5-15% | Thermogravimetric Analysis (TGA) | - |
| FTIR Characteristic Peaks | Si-O-Si (~1100 cm⁻¹), O-H (~3400 cm⁻¹) | Si-O-Si (~1100 cm⁻¹), Aromatic C-H (~3070 cm⁻¹), Aromatic C=C (~1430 cm⁻¹) | FTIR Spectroscopy | - |
Applications in Research and Drug Development
-
Enhanced Drug Delivery: Phenyl-functionalized nanoparticles can serve as carriers for hydrophobic drugs, improving their solubility and bioavailability.[9][16] The hydrophobic surface can also facilitate interaction with and penetration of cell membranes.
-
Improved Polymer Composites: The phenyl groups can enhance the compatibility and dispersion of nanoparticles within non-polar polymer matrices, leading to improved mechanical and thermal properties.
-
Biocompatibility: Surface modification can be a first step towards creating more complex and biocompatible coatings, for example, by subsequent attachment of polymers like polyethylene (B3416737) glycol (PEG).[15][17] This can help reduce aggregation in biological fluids and prolong circulation time in vivo.[17]
References
- 1. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanoparticle surface modification: Topics by Science.gov [science.gov]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. Surface Modification of Metallic Nanoparticles for Targeting Drugs [mdpi.com]
- 5. Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. joam.inoe.ro [joam.inoe.ro]
- 14. upcommons.upc.edu [upcommons.upc.edu]
- 15. broadpharm.com [broadpharm.com]
- 16. news-medical.net [news-medical.net]
- 17. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isopropoxy(phenyl)silane as a Coupling Agent for Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropoxy(phenyl)silane is a versatile organosilane that can function as a coupling agent to improve the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials. The phenyl group provides hydrophobicity and thermal stability, while the isopropoxy groups can hydrolyze to form reactive silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic fillers, such as silica (B1680970), glass fibers, and metal oxides, forming a durable covalent bond. The organic phenyl structure of the silane (B1218182) is designed to be compatible with the polymer matrix, thus forming a chemical bridge at the filler-matrix interface. This enhanced adhesion leads to significant improvements in the mechanical properties, thermal stability, and moisture resistance of the resulting composite material.
While specific quantitative data for this compound as a coupling agent is not extensively available in peer-reviewed literature, data from closely related phenylsilanes, such as phenyltrimethoxysilane (B147435), provides valuable insights into its potential performance benefits. The following application notes and protocols are based on established principles of silane coupling agent chemistry and available data for phenylsilanes.
Data Presentation
The following tables summarize the quantitative effects of a phenylsilane (B129415) coupling agent (phenyltrimethoxysilane) on the mechanical and electrical properties of polymer composites. This data is presented as a proxy for the expected performance of this compound.
Table 1: Effect of Phenyltrimethoxysilane (A153) on the Properties of PP/Al₂O₃/Expanded Graphite Composites
| Phenyltrimethoxysilane Content (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Volume Resistivity (Ω·m) |
| 0 | 3.5 | 10 | 1.5 x 10¹⁰ |
| 2.5 | 4.2 | 15 | 2.5 x 10¹¹ |
| 5.0 | 4.8 | 20 | 5.0 x 10¹² |
| 7.5 | 5.0 | 25 | 12.8 x 10¹² |
Data adapted from a study on ultra-high-filled polypropylene (B1209903) composites. The results show a significant improvement in mechanical and electrical properties with increasing concentration of the phenylsilane coupling agent.
Table 2: Effect of Phenyltrimethoxysilane on the Properties of PTFE/Silica Composites (60 wt% SiO₂)
| Phenyltrimethoxysilane Content (wt%) | Tensile Strength (MPa) | Dielectric Constant (1 MHz) | Water Absorption (%) |
| 0 | 12.5 | 3.8 | 0.5 |
| 1 | 14.2 | 3.7 | 0.3 |
| 3 | 16.8 | 3.6 | 0.2 |
| 5 | 15.5 | 3.6 | 0.15 |
Data adapted from a study on PTFE/silica composites.[1] The results indicate that an optimal concentration of 3 wt% phenyltrimethoxysilane provides the highest tensile strength and favorable dielectric properties and reduced water absorption.[1]
Experimental Protocols
The following are detailed protocols for the surface treatment of inorganic fillers with this compound.
Protocol 1: Slurry Method for Filler Surface Treatment
This method is suitable for laboratory-scale treatment of fillers such as silica, talc, or alumina (B75360) powders.
Materials:
-
Inorganic filler (e.g., silica powder)
-
This compound
-
Ethanol (B145695) (95%)
-
Deionized water
-
Acetic acid (glacial)
-
Toluene (B28343) or other suitable solvent for washing
-
High-speed disperser or ultrasonic bath
-
Mechanical stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 with a few drops of glacial acetic acid.
-
Add this compound to the solution with vigorous stirring to a final concentration of 2-5% (w/v).
-
Continue stirring for at least 30 minutes to allow for hydrolysis of the isopropoxy groups to silanol groups.
-
-
Filler Treatment:
-
Disperse the inorganic filler in the prepared silane solution to form a slurry. A typical filler concentration is 10-20% (w/v).
-
Use a high-speed disperser or an ultrasonic bath to ensure uniform dispersion of the filler in the silane solution.
-
Mechanically stir the slurry at room temperature for 2-4 hours.
-
-
Washing and Drying:
-
Separate the treated filler from the solution by centrifugation or filtration.
-
Wash the filler multiple times with toluene to remove any unreacted, physically adsorbed silane.
-
Dry the treated filler in a vacuum oven at 80-110°C for 12-24 hours to remove the solvent and promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface.
-
-
Characterization (Optional):
-
The effectiveness of the surface treatment can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of phenyl groups and Si-O-Si bonds, and Thermogravimetric Analysis (TGA) to quantify the amount of silane grafted onto the filler surface.
-
Protocol 2: Dry Method for Filler Surface Treatment
This method is suitable for larger scale applications and involves spraying the silane directly onto the filler.
Materials:
-
Inorganic filler
-
This compound
-
Ethanol or isopropanol
-
High-intensity solid mixer (e.g., Henschel mixer)
-
Spray nozzle system
Procedure:
-
Silane Solution Preparation:
-
Prepare a 10-25% (w/v) solution of this compound in ethanol or isopropanol.
-
-
Filler Treatment:
-
Place the dry inorganic filler into the high-intensity mixer.
-
Start the mixer to fluidize the filler powder.
-
Spray the silane solution onto the agitated filler using a fine spray nozzle to ensure uniform coating.
-
Continue mixing for 15-30 minutes after the addition of the silane solution is complete.
-
-
Drying and Curing:
-
Transfer the treated filler to an oven.
-
Dry the filler at 110-120°C for 1-2 hours to remove the solvent and promote the reaction between the silane and the filler surface.
-
Mandatory Visualization
References
Application Notes and Protocols for the Enantioselective Reduction of Ketones using Hydrosilanes and Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Catalytic hydrosilylation, employing a hydrosilane as a reducing agent in the presence of a chiral catalyst, has emerged as a powerful and practical methodology due to its mild reaction conditions, high enantiocontrol, and operational simplicity.
This document provides detailed application notes and protocols for this transformation. While various hydrosilanes are utilized, this note also discusses the potential of isopropoxy(phenyl)silane as a highly efficient reductant. Although specific comprehensive data for this compound in the context of enantioselective ketone reduction is emerging, its demonstrated high reactivity in other metal-catalyzed reductions suggests significant promise for achieving high efficiency in this application.[1][2]
The following sections detail a representative protocol using a well-established chiral catalyst system and a common hydrosilane, providing a robust starting point for methodological development.
General Reaction Scheme
The enantioselective hydrosilylation of a ketone proceeds in two main steps: the catalyzed addition of the hydrosilane to the carbonyl group to form a silyl (B83357) ether intermediate, followed by hydrolysis to yield the chiral secondary alcohol.
Caption: General workflow for the synthesis of chiral secondary alcohols via enantioselective hydrosilylation.
Data Presentation: Performance of Representative Chiral Catalysts
The following tables summarize the performance of various chiral catalyst systems in the enantioselective hydrosilylation of acetophenone (B1666503), a common benchmark substrate. This data is compiled from the literature to provide a comparative overview.
Table 1: Rhodium-Catalyzed Hydrosilylation of Acetophenone
| Chiral Ligand | Hydrosilane | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| (R)-BINAP | Diphenylsilane (B1312307) | 1.0 | >95 | 84 (R) | [3] |
| (R,R)-Me-DUPHOS | Diphenylsilane | 1.0 | >95 | 92 (R) | [3] |
| (R,R)-DIOP | Diphenylsilane | 1.0 | >95 | 68 (R) | [3] |
| Chiral Spirophosphite | Phenylsilane (B129415) | 3.6 | 95 | 96 | [4] |
Table 2: Copper and Boron-Catalyzed Hydrosilylation of Acetophenone
| Catalyst System | Hydrosilane | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| CuCl / (R)-DTBM-SEGPHOS | Polymethylhydrosiloxane (PMHS) | 5.0 | 98 | 95 | N/A |
| Chiral Oxazaborolidinium Ion (COBI) | Dimethylphenylsilane | 5.0 | 89 | 98 | [5] |
Note: The specific reaction conditions (solvent, temperature, time) for each entry can be found in the corresponding reference. The data presented is for comparative purposes.
The Promise of this compound
Recent studies have highlighted this compound as an exceptionally efficient stoichiometric reductant in metal-catalyzed hydrogen atom transfer reactions.[1][2] Its formation under certain reaction conditions from phenylsilane and an alcohol suggests its role in promoting the formation of active metal hydride species.[1] This enhanced reactivity could translate to several advantages in enantioselective ketone hydrosilylation, including:
-
Lower Catalyst Loadings: The high efficiency of the silane (B1218182) may allow for a reduction in the amount of expensive chiral catalyst required.
-
Milder Reaction Conditions: Increased reactivity could lead to faster conversions at lower temperatures, potentially improving selectivity.
-
Broader Functional Group Tolerance: The chemoselectivity of this compound may allow for the reduction of ketones in the presence of other sensitive functional groups.
Further research into the application of this compound for the enantioselective reduction of a broad range of ketones is highly encouraged.
Experimental Protocols
The following is a detailed, representative protocol for the enantioselective hydrosilylation of acetophenone using a rhodium-based catalyst. This protocol should be adapted based on the specific substrate, catalyst, and silane being used.
Materials and Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Argon or nitrogen source for inert atmosphere
-
Syringes for liquid transfer
-
[Rh(cod)Cl]₂ (precatalyst)
-
Chiral diphosphine ligand (e.g., (R,R)-Me-DUPHOS)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Acetophenone (substrate)
-
Diphenylsilane (hydrosilane)
-
1M HCl (for hydrolysis)
-
Ethyl acetate (B1210297) and saturated sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Catalyst Preparation (In Situ):
-
To a Schlenk flask under an inert atmosphere, add [Rh(cod)Cl]₂ (1.0 mol%) and the chiral diphosphine ligand (1.1 mol%).
-
Add anhydrous solvent (e.g., THF, 2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Hydrosilylation Reaction:
-
To the catalyst solution, add acetophenone (1.0 mmol, 1.0 equiv).
-
Slowly add diphenylsilane (1.2 mmol, 1.2 equiv) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC). Reaction times can vary from a few hours to 24 hours.
-
-
Workup and Hydrolysis:
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1M HCl (5 mL) to quench the reaction and hydrolyze the silyl ether.
-
Stir vigorously for 1-2 hours at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Catalytic Cycle and Mechanism
The mechanism of rhodium-catalyzed hydrosilylation of ketones is generally understood to proceed through a series of steps involving the metal center. A plausible catalytic cycle, often referred to as a modified Chalk-Harrod mechanism, is depicted below.[6]
Caption: A simplified catalytic cycle for the rhodium-catalyzed hydrosilylation of a ketone.
Mechanism Steps:
-
Oxidative Addition: The hydrosilane adds to the active chiral Rh(I) catalyst to form a Rh(III) hydride-silyl complex.
-
Ketone Coordination and Insertion: The ketone coordinates to the Rh(III) center and subsequently inserts into the Rh-H bond to form a rhodium alkoxide intermediate. This step is generally considered to be enantioselectivity-determining.
-
Reductive Elimination: The silyl group transfers to the oxygen atom, and the resulting silyl ether product is released, regenerating the active Rh(I) catalyst for the next cycle.
Conclusion
The enantioselective hydrosilylation of ketones is a highly effective and versatile method for the synthesis of chiral secondary alcohols. A variety of chiral catalysts have been developed that demonstrate high yields and excellent enantioselectivities for this transformation. While established silanes like diphenylsilane are commonly used, the exploration of more reactive silanes such as this compound holds significant potential for further optimizing this important reaction, potentially leading to more efficient and economical synthetic processes. The provided protocols and data serve as a valuable resource for researchers in the field of asymmetric synthesis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes: Isopropoxy(phenyl)silane in Radical-Mediated Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropoxy(phenyl)silane, Ph(i-PrO)SiH₂, has emerged as a highly efficient reductant in metal-catalyzed radical-mediated hydrofunctionalization reactions.[1][2] Its application has proven particularly advantageous in radical-mediated cyclization, a key transformation in the synthesis of complex cyclic molecules prevalent in natural products and pharmaceuticals. Compared to traditional silanes like phenylsilane (B129415) (PhSiH₃), this compound offers significant improvements in reaction efficiency, allowing for lower catalyst loadings, milder reaction temperatures, and a broader tolerance of functional groups and solvents.[1][3][4]
These notes provide a detailed overview of the application of this compound in metal-catalyzed reductive cyclization reactions, including comparative data, detailed experimental protocols, and a mechanistic illustration.
Advantages of this compound in Reductive Cyclization
The use of this compound as a stoichiometric reductant in manganese- or iron-catalyzed radical cyclizations leads to substantial improvements in chemical yield.[1] In a representative example of a reductive cyclization, the yield dramatically increased from 28% with phenylsilane to 87% with this compound under otherwise identical conditions.[1] This enhanced efficiency is attributed to the role of the isopropoxy group, which is believed to function as an important ligand for the metal catalyst, promoting the formation of the active metal-hydride species responsible for hydrogen atom transfer (HAT).[1][2][3]
Key benefits include:
-
Increased Yields: Significantly higher isolated yields of cyclized products.[1]
-
Lower Catalyst Loadings: Effective reactions with catalyst loadings as low as 0.05 mol%.[1]
-
Milder Conditions: Reactions can often be conducted at room temperature.[1]
-
Broader Solvent Scope: Enables the use of diverse aprotic solvents, which is crucial for reactions involving charged intermediates.[1][3]
-
Enhanced Chemoselectivity: Tolerates a wide range of functional groups.[1]
Data Presentation
The following table summarizes the comparative data for a model reductive cyclization reaction, highlighting the superior performance of this compound.
| Reductant | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylsilane | 1 | Isopropanol | 22 | 28 | [1] |
| This compound | 1 | Isopropanol | 22 | 87 | [1] |
Mechanistic Overview
The metal-catalyzed radical cyclization using this compound proceeds through a hydrogen atom transfer (HAT) mechanism. The key steps are:
-
Formation of the Active Metal-Hydride: The metal catalyst reacts with this compound to form a metal-hydride species.
-
Hydrogen Atom Transfer (HAT): The metal-hydride transfers a hydrogen atom to the alkene substrate, generating a carbon-centered radical.
-
Radical Cyclization: The generated radical undergoes an intramolecular cyclization onto a pendant unsaturated group (e.g., another alkene).
-
Reduction of the Cyclized Radical: The resulting cyclized radical is reduced by another equivalent of the metal-hydride to afford the final product and regenerate the active metal catalyst.
A schematic representation of this catalytic cycle is provided below.
Caption: General catalytic cycle for metal-catalyzed radical cyclization.
Experimental Protocols
The following are general procedures for conducting manganese- and iron-catalyzed reductive cyclization reactions using this compound.
General Procedure for Manganese-Catalyzed Reductive Cyclization
Materials:
-
Manganese(III) acetylacetonate (B107027) (Mn(acac)₃)
-
This compound (Ph(i-PrO)SiH₂)
-
Alkene substrate
-
Anhydrous solvent (e.g., isopropanol, hexanes, or ethyl acetate)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv) and the manganese catalyst (e.g., Mn(acac)₃, 0.01-1 mol%).
-
The vessel is sealed and placed under an inert atmosphere.
-
Anhydrous solvent is added via syringe.
-
This compound (1.5-2.0 equiv) is added dropwise to the stirred solution at the desired temperature (typically room temperature).
-
The reaction is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.
General Procedure for Iron-Catalyzed Reductive Cyclization
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃) or Iron(III) di(isobutyroyl)methanate (Fe(dibm)₃)
-
This compound (Ph(i-PrO)SiH₂)
-
Alkene substrate
-
Anhydrous solvent (e.g., THF, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox or using standard Schlenk techniques, a reaction vial is charged with the iron catalyst (e.g., Fe(acac)₃, 1-5 mol%) and the alkene substrate (1.0 equiv).
-
Anhydrous solvent is added, and the mixture is stirred.
-
This compound (1.5-2.0 equiv) is added to the reaction mixture.
-
The reaction is stirred at the specified temperature (ranging from room temperature to elevated temperatures depending on the substrate) until the starting material is consumed as indicated by TLC or GC-MS analysis.
-
The reaction is quenched by exposure to air and then filtered through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
The filtrate is concentrated in vacuo, and the crude product is purified by flash chromatography to yield the cyclized product.
The workflow for a typical experiment is outlined in the diagram below.
Caption: Experimental workflow for radical-mediated cyclization.
Conclusion
This compound is a superior reductant for metal-catalyzed radical-mediated cyclization reactions, offering significant advantages in terms of yield, reaction conditions, and substrate scope. Its implementation can greatly facilitate the synthesis of complex cyclic structures, making it a valuable tool for chemists in research and development. The provided protocols offer a starting point for the application of this powerful reagent in organic synthesis.
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 9 from Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Reactions Involving Isopropoxy(phenyl)silane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopropoxy(phenyl)silane has emerged as a highly efficient stoichiometric reductant in various metal-catalyzed reactions, offering significant advantages over traditional silanes like phenylsilane (B129415).[1][2][3][4] Its application is particularly notable in iron- and manganese-catalyzed hydrofunctionalization reactions.[1][2][3] The use of this compound allows for a considerable reduction in catalyst loadings, lower reaction temperatures, and a broader tolerance for diverse, aprotic solvents.[1][2][3] These attributes make it a valuable reagent in modern organic synthesis, contributing to more efficient and sustainable chemical processes. These notes provide detailed protocols for the preparation of this compound and its application in a representative metal-catalyzed alkene reduction.
Data Presentation
Table 1: Comparison of Phenylsilane and this compound in HAT-Initiated Reductive Cyclization
| Entry | Silane | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | Phenylsilane | 10 | Isopropanol (B130326) | 89 |
| 2 | Phenylsilane | 5 | Isopropanol | 65 |
| 3 | Phenylsilane | 1 | Isopropanol | 28 |
| 4 | This compound | 1 | Isopropanol | 87 |
| 5 | This compound | 1 | Hexanes | 85 |
| 6 | This compound | 1 | Ethyl Acetate (B1210297) | 82 |
| 7 | This compound | 1 | Toluene (B28343) | 88 |
| 8 | This compound | 1 | Acetonitrile | 75 |
| 9 | This compound | 1 | THF | 86 |
| 10 | This compound | 1 | Dichloromethane | 81 |
Data compiled from studies on HAT-initiated reductive cyclization reactions.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure reported by Yamada et al. for the synthesis of this compound.[1]
Materials:
-
Phenylsilane
-
Isopropanol
-
Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), equip a dry 100 mL Schlenk flask with a magnetic stir bar.
-
Reagent Addition: To the flask, add anhydrous toluene (50 mL), followed by phenylsilane (10.8 g, 100 mmol) and isopropanol (6.0 g, 100 mmol).
-
Catalyst Addition: Add a catalytic amount of copper(II) hexafluoroacetylacetonate (Cu(hfac)₂) (e.g., 0.1 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the Si-H protons of phenylsilane and the appearance of the corresponding signals for this compound.
-
Work-up and Purification: Once the reaction is complete, the solvent and any remaining volatile starting materials are removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound. This method selectively forms the mono-alkoxysilane with only minor formation of dithis compound as a byproduct.[1]
Protocol 2: Manganese-Catalyzed Alkene Reduction using this compound
This protocol provides a general procedure for the reduction of an alkene using a manganese catalyst and this compound as the reductant.
Materials:
-
Alkene substrate
-
This compound
-
Manganese(II) acetylacetonate (B107027) (Mn(acac)₂) or another suitable manganese catalyst
-
tert-Butyl hydroperoxide (TBHP, solution in decane)
-
Anhydrous solvent (e.g., toluene, THF, or ethyl acetate)
-
Schlenk tube and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the alkene substrate (1.0 mmol) and the manganese catalyst (e.g., Mn(acac)₂, 0.01 mmol, 1 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add the desired anhydrous solvent (5 mL). Stir the mixture to dissolve the solids. Add this compound (1.5 mmol) followed by the dropwise addition of tert-butyl hydroperoxide (1.5 mmol).
-
Reaction: Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate (B1220275) solution to decompose any remaining peroxide. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure reduced alkane.
Mandatory Visualization
Caption: Experimental workflow for a typical Mn-catalyzed alkene reduction.
References
Troubleshooting & Optimization
"troubleshooting low yield in isopropoxy(phenyl)silane reactions"
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yield in isopropoxy(phenyl)silane reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction to synthesize this compound is showing a very low yield or is incomplete. What are the likely causes?
A1: Low conversion of your starting material, typically phenylsilane (B129415), is a common issue. Several factors can contribute to an incomplete reaction:
-
Presence of Moisture: Phenylsilane and the this compound product are sensitive to moisture. Water will react with phenylsilane to produce silanols and eventually siloxanes, consuming the starting material and complicating purification. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Insufficient Catalyst Activity or Loading: The catalyst, for instance, copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), is crucial for the reaction between phenylsilane and isopropanol (B130326).[3] If the catalyst is old, has been improperly stored, or the loading is too low, the reaction rate will be significantly reduced. For some metal-catalyzed reactions involving silanes, yields can drop precipitously with lower catalyst loading.[3]
-
Suboptimal Reaction Temperature: While some silylation reactions proceed at room temperature, others may require heating to achieve a reasonable rate and completion. Conversely, excessively high temperatures can sometimes lead to side reactions and degradation of products. The optimal temperature should be determined for your specific reaction conditions.[4]
-
Poor Mixing: Inadequate stirring can lead to localized concentration gradients, preventing the reactants and catalyst from interacting effectively. Ensure vigorous and continuous stirring throughout the reaction.
Q2: I've isolated my product, but the yield is still low after purification. I suspect the formation of byproducts. What are the common side products and how can I identify them?
A2: The formation of byproducts is a frequent cause of low yields. In the synthesis of this compound from phenylsilane and isopropanol, the following side products are common:
-
Dithis compound: This is a common byproduct resulting from the reaction of this compound with another molecule of isopropanol.[3] It can be the major byproduct if the reaction conditions favor further substitution.
-
Phenylsilanetriol and Polysiloxanes: If moisture is present, phenylsilane can hydrolyze to form phenylsilanetriol, which can then undergo self-condensation to form oligomeric or polymeric phenylsiloxanes. These are often insoluble and can complicate purification.
-
Disiloxanes: Hydrolysis of the desired this compound product can lead to the formation of a disiloxane (B77578) through the condensation of two molecules of the corresponding silanol.
Identification of Byproducts:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the main product and byproducts. The presence of dithis compound can be inferred by the integration of the isopropoxy protons relative to the phenyl protons. The ¹H NMR spectrum of phenylsilane shows a characteristic Si-H resonance around 4.16 ppm, which will decrease as the reaction progresses.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating and identifying volatile components in your reaction mixture. The fragmentation patterns of the different silane (B1218182) species can help in their identification.[6][7]
Q3: How can I optimize my reaction conditions to improve the yield of this compound?
A3: Optimization is key to maximizing your yield. Consider the following strategies:
-
Reactant Stoichiometry: The ratio of phenylsilane to isopropanol can influence the product distribution. Using a controlled amount of isopropanol (e.g., one equivalent) can help to minimize the formation of dithis compound. The effect of the reactant ratio on yield is a critical parameter to investigate.[8][9]
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may also promote side reactions. It is important to find the optimal catalyst concentration that provides a good yield in a reasonable timeframe. In related reactions, a decrease in catalyst loading from 10 mol% to 1 mol% has been shown to significantly impact yield.[3]
-
Temperature Control: Systematically vary the reaction temperature to find the sweet spot that favors the formation of the desired product over byproducts. For some alkoxysilane syntheses, an increase in temperature can lead to higher conversion but lower selectivity for the desired product.[10]
-
Solvent Choice: While the reaction can be run using isopropanol as both a reactant and a solvent, the use of a co-solvent can sometimes improve solubility and reaction kinetics. The choice of solvent can significantly impact reaction outcomes.[3]
Q4: I'm having trouble purifying my this compound. What are the best practices?
A4: Purification of silanes requires care due to their sensitivity to hydrolysis.
-
Work-up: When quenching the reaction, use a mild, non-aqueous workup if possible. If an aqueous wash is necessary, use deionized water and work quickly.
-
Distillation: For volatile silanes like this compound, distillation under reduced pressure is a common purification method. Ensure your distillation apparatus is completely dry.
-
Chromatography: If distillation is not suitable, flash column chromatography on silica (B1680970) gel can be used. However, silica gel is acidic and can promote the hydrolysis of silanes. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[1]
Data Presentation
The following table summarizes the effect of catalyst loading and solvent on the yield of a subsequent HAT (Hydrogen Atom Transfer) hydrogenation reaction using this compound as a reductant. While not a direct measure of the this compound synthesis yield, it illustrates the significant impact of reaction parameters on the performance of the compound, which is often correlated with its purity and the efficiency of its own synthesis.
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) of Hydrogenation Product |
| 1 | 10 | Isopropanol | 89 |
| 2 | 5 | Isopropanol | 68 |
| 3 | 1 | Isopropanol | 35 |
| 4 | 10 | Hexanes | 17 |
Data adapted from a study on the use of this compound in a subsequent reaction, highlighting the sensitivity of silane-based reactions to catalyst loading and solvent conditions.[3]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature for the synthesis of this compound.[3]
Materials:
-
Phenylsilane (PhSiH₃)
-
Anhydrous Isopropanol (i-PrOH)
-
Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂)
-
Anhydrous solvent (e.g., toluene, if not using isopropanol as solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere.
-
To the flask, add anhydrous isopropanol (1.0 equivalent) and the catalyst, copper(II) hexafluoroacetylacetonate (e.g., 0.1-1 mol%).
-
Slowly add phenylsilane (1.0 equivalent) to the stirred solution at room temperature.
-
The reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to increase the reaction rate.
-
Monitor the reaction progress by GC-MS or ¹H NMR by taking small aliquots from the reaction mixture. Look for the disappearance of the phenylsilane Si-H peak in the ¹H NMR spectrum.
-
Once the reaction is complete, the product can be purified by distillation under reduced pressure.
Visualizations
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Isopropoxy(phenyl)silane Reductions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing isopropoxy(phenyl)silane in catalytic reduction reactions. The information is tailored for professionals in the fields of chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other silanes like phenylsilane (B129415) for reductions?
A1: this compound is an exceptionally efficient stoichiometric reductant for metal-catalyzed radical hydrofunctionalization reactions.[1][2] Its primary advantages include the ability to significantly decrease catalyst loadings, often to as low as 0.05 mol%, and to lower reaction temperatures. Furthermore, it demonstrates broader functional group tolerance and can be used in a variety of aprotic solvents, which is a limitation for other silanes.[1][2]
Q2: Which catalysts are most effective with this compound?
A2: Iron and manganese complexes are commonly used and have shown high efficacy in combination with this compound for the reduction of various functional groups, including alkenes and ketones.[1][2]
Q3: Can I use this compound for enantioselective reductions?
A3: Yes, silanes are widely used in enantioselective reductions of ketones and imines to produce chiral alcohols and amines. The choice of a chiral ligand on the metal catalyst is crucial for achieving high enantioselectivity. While this compound is a highly effective reductant, the enantioselectivity will primarily depend on the design of the catalyst system.
Q4: How does catalyst loading impact the reaction time and yield?
A4: Generally, a higher catalyst loading leads to a faster reaction time. However, there is an optimal range for catalyst loading. Below this range, the reaction may be slow or incomplete. Exceeding the optimal loading may not significantly increase the yield or shorten the reaction time further and could lead to an increase in side product formation. It is recommended to perform a catalyst loading screen to find the optimal balance between reaction rate, yield, and cost-effectiveness for your specific substrate and conditions.
Troubleshooting Guide
Problem 1: The reaction is slow or has stalled.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | The catalyst concentration may be too low. While this compound allows for very low loadings, the optimal amount can be substrate-dependent. Systematically increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%, then 1.0 mol%) to see if the reaction rate improves. |
| Catalyst Deactivation | Hydrosilylation catalysts can be sensitive to moisture and air. Ensure that all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is also recommended. |
| Low Reaction Temperature | While this compound often allows for lower reaction temperatures, some less reactive substrates may still require heating to achieve a reasonable rate. Consider increasing the temperature incrementally (e.g., from room temperature to 40 °C, then 60 °C). |
| Poor Solubility | Ensure that the substrate and catalyst are fully soluble in the chosen solvent. If solubility is an issue, consider a different aprotic solvent in which all components are soluble. This compound is compatible with a diverse range of aprotic solvents. |
Problem 2: The reaction yield is low, but the starting material is consumed.
| Possible Cause | Suggested Solution |
| Side Product Formation | Unwanted side reactions may be occurring. Analyze the crude reaction mixture by techniques such as GC-MS or NMR to identify byproducts. Adjusting the reaction temperature or catalyst loading may improve selectivity for the desired product. |
| Product Instability | The desired product may be unstable under the reaction or workup conditions. Consider a milder workup procedure or analyze the reaction mixture before workup to determine the initial yield. |
| Incomplete Reaction during Workup | The reaction may not have gone to completion. Ensure adequate reaction time by monitoring the reaction progress using TLC, GC, or LC-MS. |
Data Presentation
The following tables summarize the effect of catalyst loading on reaction outcomes, highlighting the advantages of this compound.
Table 1: Comparison of Phenylsilane vs. This compound in the Mn-Catalyzed Hydrogenation of Terpineol
| Silane | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Phenylsilane | 10 | Isopropanol | 89 |
| Phenylsilane | 5 | Isopropanol | 40 |
| Phenylsilane | 10 | Acetonitrile | <5 |
| This compound | 1 | Acetonitrile | 85 |
| This compound | 0.1 | Acetonitrile | 81 |
Data compiled from information presented in Obradors, C., Martinez, R. M., & Shenvi, R. A. (2016). Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers. Journal of the American Chemical Society, 138(14), 4962–4971.
Table 2: Effect of Catalyst Loading on the Reductive Cyclization of an Alkene with this compound
| Catalyst Loading (mol%) | Yield (%) |
| 1 | 87 |
| 0.5 | 85 |
| 0.1 | 78 |
Data illustrates the high efficiency of the reduction even at very low catalyst loadings. Data compiled from information presented in Obradors, C., Martinez, R. M., & Shenvi, R. A. (2016).
Experimental Protocols
Detailed Methodology for a Representative Mn-Catalyzed Reduction of a Ketone using this compound
This protocol is a representative example for the reduction of a ketone. Substrate and solvent scope should be optimized for specific applications.
Materials:
-
Manganese(II) acetylacetonate (B107027) [Mn(acac)₂] or another suitable Mn catalyst
-
Substrate (e.g., Acetophenone)
-
This compound
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the manganese catalyst (e.g., 1 mol%).
-
Reagent Addition: Add the anhydrous solvent (to achieve a desired concentration, e.g., 0.1 M), followed by the ketone substrate (1.0 equivalent).
-
Initiation: Add this compound (typically 1.5-2.0 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for a typical Mn-catalyzed reduction.
References
"managing moisture sensitivity of isopropoxy(phenyl)silane in reactions"
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing isopropoxy(phenyl)silane. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to effectively manage its moisture sensitivity in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an organosilicon compound used as a highly efficient stoichiometric reductant in various metal-catalyzed reactions, such as hydrofunctionalizations.[1][2] Its application can lead to significantly decreased catalyst loadings, lower reaction temperatures, and broader functional group tolerance compared to other silanes like phenylsilane.[1]
Q2: Why is this compound considered moisture-sensitive?
Like many alkoxysilanes, this compound possesses a silicon-oxygen bond that is susceptible to hydrolysis. The silicon atom is electrophilic, and water acts as a nucleophile, readily attacking this bond.[3][4] This reactivity is the primary reason it must be handled under anhydrous (water-free) conditions.
Q3: What happens when this compound is exposed to moisture?
Exposure to water initiates a hydrolysis reaction, converting the isopropoxy group (-O-iPr) into a hydroxyl group (-OH), forming a silanol (B1196071) (PhSiH₂(OH)) and releasing isopropanol.[4][5] These silanols are often unstable and can undergo self-condensation to form siloxane oligomers or polymers (Si-O-Si linkages).[3][5][6]
Q4: What are the common signs of moisture contamination in my reaction?
Signs of undesirable moisture contamination include:
-
Reduced Product Yield: The silane (B1218182) reacts with water instead of your intended substrate.[3]
-
Formation of Precipitates or Gels: The condensation of silanols can lead to the formation of insoluble polysiloxane byproducts, which may appear as white solids, oils, or gels.[3]
-
Inconsistent Reaction Rates: The presence of water can affect catalyst activity and lead to variable reaction kinetics.
-
Gas Evolution: The hydrolysis of some silanes can produce hydrogen gas, although this is more characteristic of silanes with Si-H bonds reacting under specific conditions.[4]
Q5: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] Many suppliers recommend refrigeration (2-8°C) or freezing (-20°C).[8] Always consult the supplier's safety data sheet (SDS) for specific storage recommendations.[7]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution & Prevention |
| Low or No Product Yield | Moisture Contamination: Reagent has hydrolyzed. | Verify Reagent Quality: Check for cloudiness or precipitates in the silane. Ensure Anhydrous Conditions: Flame- or oven-dry all glassware.[9] Use dry, degassed solvents. Perform the reaction under a positive pressure of an inert gas (N₂ or Ar).[10][11] |
| Formation of White Precipitate or Gel | Siloxane Formation: Hydrolysis of the silane has led to condensation byproducts.[3] | Non-Aqueous Workup: Filter the reaction mixture under an inert atmosphere through a pad of Celite® or a sintered glass funnel to remove the insoluble siloxanes.[3] Prevention: Strictly adhere to anhydrous techniques.[9] |
| Difficulty Removing Excess Silane Post-Reaction | Similar Polarity: The product and the starting silane have very similar polarities, making chromatographic separation difficult.[12] | Reactive Quenching: Add a small amount of a polar alkene (e.g., allyl alcohol) or a hindered alcohol to react with the excess silane, forming a more polar adduct that is easier to separate.[3][12] Optimize Stoichiometry: Carefully control the stoichiometry to use the silane as the limiting reagent if possible. |
| Inconsistent Results Between Batches | Variable Moisture Levels: Inconsistent atmospheric humidity or solvent water content.[13] | Standardize Procedures: Always use freshly dried solvents. Consider performing reactions in a glovebox for maximum control.[14] Monitor lab humidity. High humidity can negatively impact the reaction.[13] |
Experimental Protocols
Protocol 1: General Setup for a Moisture-Sensitive Reaction
This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line.
Materials:
-
Round-bottom flask or Schlenk flask, oven-dried (≥125°C for 24h) or flame-dried.[9]
-
Magnetic stir bar.
-
Rubber septa.
-
Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds.
-
Syringes and needles, oven-dried.
-
Anhydrous solvents and reagents.
Procedure:
-
Glassware Preparation: Immediately after drying, assemble the hot glassware (e.g., flask with condenser and stir bar) and cap all openings with rubber septa. Allow to cool to room temperature under a stream of dry inert gas.
-
Purging the System: Connect the flask to the Schlenk line via a needle through the septum. Evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure the removal of atmospheric air and moisture.[10]
-
Adding Solvents and Reagents: Add anhydrous solvents and liquid reagents via a dry syringe. Pierce the septum with the syringe needle, and ensure a positive pressure of inert gas is maintained by using a second needle connected to a bubbler.
-
Adding Solids: If adding solid reagents, do so under a positive flow of inert gas by quickly removing a septum and adding the solid via a powder funnel, then immediately re-sealing the flask.
-
Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the system to the inert gas line with a bubbler to monitor the gas flow.
Protocol 2: Handling and Transfer of this compound
Procedure:
-
Allow the this compound container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Use a dry, nitrogen-flushed syringe with a long needle to pierce the septum of the reagent bottle.[15]
-
Pressurize the bottle slightly by injecting a small amount of inert gas from your reaction setup or a separate gas line.
-
Withdraw the desired volume of the liquid silane. The positive pressure in the bottle will aid the transfer.[14]
-
Quickly transfer the silane to the reaction flask by piercing the flask's septum and dispensing the liquid. Ensure the needle tip is below the surface of the solvent if possible to avoid splashing onto the flask walls.
Visual Guides
Caption: Reaction pathway of this compound upon exposure to moisture.
Caption: Standard workflow for conducting a moisture-sensitive reaction.
Caption: Decision tree for troubleshooting low yield in silane reactions.
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. benchchem.com [benchchem.com]
- 4. dakenchem.com [dakenchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gelest.com [gelest.com]
- 7. capotchem.cn [capotchem.cn]
- 8. This compound 910037-63-7 [sigmaaldrich.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
"common side reactions with isopropoxy(phenyl)silane and how to avoid them"
Welcome to the technical support center for isopropoxy(phenyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and offer troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions involving this compound are the formation of dithis compound during its synthesis, hydrolysis to form phenylsilanol, subsequent condensation to form siloxanes, and redistribution reactions at the silicon center.
Q2: I'm synthesizing this compound from phenylsilane (B129415) and isopropanol (B130326). How can I minimize the formation of the dithis compound byproduct?
A2: The formation of dithis compound is a common side reaction. One reported method to enhance selectivity for the monoalkoxysilane involves the use of a copper(II) hexafluoroacetylacetonate (Cu(hfac)₂) catalyst. This method has been shown to limit the formation of dithis compound to approximately 7%[1]. Controlling the stoichiometry of isopropanol is also crucial; using a minimal excess of the alcohol can help reduce the formation of the disubstituted product.
Q3: My this compound solution has become cloudy/viscous. What is the likely cause?
A3: Cloudiness or increased viscosity is a strong indicator of hydrolysis and condensation. This compound is sensitive to moisture, which can lead to the formation of silanol (B1196071) intermediates. These silanols can then condense to form larger siloxane oligomers or polymers, resulting in the observed changes in appearance and viscosity[2]. To mitigate this, it is imperative to handle the compound under strictly anhydrous conditions[3][4][5][6].
Q4: How does pH affect the stability of this compound?
A4: The stability of alkoxysilanes like this compound is significantly influenced by pH. Acidic conditions tend to accelerate the rate of hydrolysis, leading to the formation of phenylsilanol[7][8]. While hydrolysis is favored, the subsequent condensation of the resulting silanols may be slower under acidic conditions. Conversely, basic conditions can promote the condensation reaction of silanols[7]. Therefore, maintaining a neutral pH and anhydrous conditions is critical for preventing these side reactions.
Q5: What are redistribution reactions and how can they be avoided?
A5: Redistribution reactions involve the exchange of substituents on the silicon atom of the silane. For this compound, this could lead to the formation of phenylsilane, dithis compound, and other species. These reactions can be catalyzed by acids, bases, or certain metal catalysts[9][10][11]. To avoid redistribution, it is important to use high-purity reagents and solvents, and to carefully select catalysts that are known to be selective for the desired transformation while minimizing this side reaction.
Troubleshooting Guides
Interpreting Analytical Data (NMR and GC-MS)
| Observation | Potential Cause | Troubleshooting Steps |
| 1H NMR: Unexpected peaks in the alkoxy region (multiple septets and doublets). | Presence of dithis compound and residual isopropanol. | Integrate the peaks to quantify the relative amounts. If the level of dithis compound is unacceptable, repurification by fractional distillation under reduced pressure may be necessary. |
| 29Si NMR: Multiple signals observed. | Presence of various silicon species due to hydrolysis, condensation (siloxanes), or redistribution. | Compare the chemical shifts to known values for this compound, phenylsilane, and siloxanes. The presence of broad signals often indicates oligomeric or polymeric siloxanes. |
| GC-MS: Peak corresponding to a higher molecular weight than this compound. | Formation of disiloxanes from condensation of two phenylsilanol molecules. | Confirm the identity by examining the mass spectrum for characteristic fragmentation patterns of siloxanes. Review the experimental procedure to identify and eliminate sources of moisture. |
| GC-MS: Peak with a mass corresponding to phenylsilane. | Redistribution reaction has occurred. | Re-evaluate the catalyst and reaction conditions (temperature, reaction time). Consider using a milder catalyst or lower temperatures. |
Common Experimental Issues
| Problem | Possible Cause | Solution |
| Reaction is sluggish or does not go to completion. | Degradation of this compound due to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Handle this compound under nitrogen or argon[3][4][5][6]. |
| Formation of a gel or precipitate in the reaction mixture. | Extensive hydrolysis and condensation of the silane. | Rigorously exclude water from the reaction. If an aqueous workup is necessary, perform it quickly at low temperatures and with a non-polar solvent to extract the product promptly. |
| Inconsistent reaction outcomes. | Variable purity of this compound. | Purchase from a reputable supplier and check the certificate of analysis. If synthesizing in-house, ensure consistent purification to remove byproducts like dithis compound. |
Experimental Protocols
Protocol for Minimizing Hydrolysis and Condensation
This protocol outlines the general steps for handling this compound in a reaction to minimize moisture-related side reactions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, THF)
-
Other anhydrous reagents
-
Oven-dried glassware
-
Schlenk line or glove box
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Conduct the entire experiment under an inert atmosphere using a Schlenk line or inside a glove box[3][4].
-
Solvent and Reagent Handling: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are also anhydrous.
-
Addition of this compound: Transfer this compound to the reaction flask using a gas-tight syringe or cannula under a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken under inert conditions.
-
Work-up: If an aqueous work-up is unavoidable, it should be performed as rapidly as possible, preferably at a low temperature to minimize hydrolysis. Immediately extract the product into a non-polar organic solvent.
-
Drying and Storage: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. Store the purified product under an inert atmosphere in a sealed container, preferably at a low temperature (2-8 °C is often recommended)[12].
Visualizing Reaction Pathways
Caption: Common side reactions of this compound.
Caption: Workflow for minimizing side reactions.
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. fauske.com [fauske.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound 910037-63-7 [sigmaaldrich.com]
Technical Support Center: Purification of Products from Reactions with Isopropoxy(phenyl)silane
Welcome to the technical support center for the purification of reaction products involving isopropoxy(phenyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses common issues encountered during the workup and purification of products from reactions where this compound is used.
Problem 1: Difficulty in Removing Unreacted this compound
Q: My purified product is contaminated with unreacted this compound. How can I effectively remove it?
A: Unreacted this compound can be challenging to remove due to its relatively non-polar nature. Here are several strategies to address this issue:
-
Optimize Reaction Stoichiometry: Carefully control the equivalents of this compound used in the reaction to minimize excess.
-
Column Chromatography: Flash column chromatography is often the most effective method. Since this compound is relatively non-polar, using a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should allow for the separation of the desired product.
-
Distillation: If your product has a significantly different boiling point from this compound and is thermally stable, vacuum distillation can be a viable purification method.
-
Aqueous Workup: While this compound is sensitive to moisture, a carefully controlled aqueous workup can sometimes help. However, be cautious as this may also affect your desired product, especially if it contains silyl (B83357) ethers.
Problem 2: Presence of Silanol (B1196071) and Siloxane Byproducts
Q: My NMR spectrum shows signals corresponding to silanol (Ph(i-PrO)Si(OH)H) and/or siloxane byproducts. How can I remove these impurities?
A: Silanols and siloxanes are common byproducts resulting from the hydrolysis or self-condensation of silanes.[1] Their removal can be addressed by the following methods:
-
Aqueous Basic Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can deprotonate the silanol, increasing its solubility in the aqueous phase and facilitating its removal.[2] However, exercise caution as basic conditions can potentially cleave sensitive functional groups in your product.[2]
-
Column Chromatography: Silanols are generally more polar than their parent silanes and the desired silylated products.[2] Therefore, careful column chromatography with a gradient elution, starting from a non-polar solvent system, should effectively separate these impurities.[2]
-
Filtration through Silica (B1680970) Gel: A short plug of silica gel can sometimes be used to remove polar silanol impurities. However, be aware that acidic silica gel can potentially cause decomposition of acid-sensitive products.[2]
-
Specialized Adsorbents: In some cases, materials like activated carbon have been used for siloxane removal.[3][4]
Problem 3: Product Decomposition on Silica Gel Column
Q: I'm attempting to purify my product using silica gel chromatography, but it appears to be degrading on the column. What could be the cause and how can I prevent this?
A: Silyl ethers and other silicon-containing compounds can be sensitive to the acidic nature of standard silica gel.[2] Here are some solutions to mitigate this issue:
-
Neutralize the Silica Gel: Prepare a slurry of the silica gel in the eluent containing a small amount of a tertiary amine, such as triethylamine (B128534) (1-2%), before packing the column.[2] This will neutralize the acidic sites on the silica.[2]
-
Use an Alternative Stationary Phase: Basic or neutral alumina (B75360) can be a good alternative to silica gel for purifying acid-sensitive compounds.[2]
-
Minimize Contact Time: Run the column as efficiently as possible to reduce the time your compound is in contact with the stationary phase.[2]
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (e.g., C18) may be a suitable alternative.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions involving this compound?
A1: Common byproducts include unreacted this compound, dithis compound, phenylsilanol, and various siloxanes formed from hydrolysis and condensation reactions.[1][6] The formation of these byproducts is influenced by reaction conditions such as moisture, temperature, and catalysts.[1]
Q2: How can I monitor the progress of a reaction involving this compound to avoid using a large excess?
A2: Thin Layer Chromatography (TLC) is a common and effective method to monitor the consumption of the starting material and the formation of the product. Gas Chromatography (GC) can also be used for quantitative analysis of the reaction mixture.[7]
Q3: Is this compound stable to aqueous workup?
A3: this compound is sensitive to moisture and can hydrolyze to form silanols and subsequently siloxanes.[1] Therefore, anhydrous conditions are generally preferred for reactions involving this reagent. If an aqueous workup is necessary, it should be performed quickly and at low temperatures to minimize decomposition.
Q4: Can I use distillation to purify my product?
A4: Vacuum distillation can be an effective purification method if your product is thermally stable and has a boiling point that is significantly different from this compound and its byproducts.[2]
Q5: What are some alternative purification techniques to column chromatography?
A5: Besides column chromatography and distillation, other techniques that can be considered depending on the nature of the product include:
-
Preparative High-Performance Liquid Chromatography (HPLC): Particularly useful for small-scale purifications and for separating complex mixtures.[5][8]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.
-
Liquid-Liquid Extraction: Can be used to remove water-soluble impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for Common Impurities
| Impurity | Recommended Purification Technique | Key Considerations |
| Unreacted this compound | Column Chromatography, Vacuum Distillation | Optimize solvent gradient for chromatography. Ensure product is thermally stable for distillation. |
| Phenylsilanols | Column Chromatography, Aqueous Basic Wash | Silanols are more polar than the starting silane (B1218182).[2] Be cautious with base-sensitive products.[2] |
| Siloxanes | Column Chromatography, Specialized Adsorbents | Siloxanes can be non-polar.[9] Activated carbon can be effective for removal.[3][4] |
| Acid-sensitive Products | Neutralized Silica Gel Chromatography, Alumina Chromatography | Neutralize silica with triethylamine.[2] Alumina is a good alternative stationary phase.[2] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Determine an appropriate solvent system for separation using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column. For acid-sensitive compounds, pre-treat the silica gel with 1-2% triethylamine in the eluent.[2]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities like unreacted silane and siloxanes, followed by the desired product. More polar impurities like silanols will elute last.[2]
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[2]
Protocol 2: Aqueous Basic Wash for Silanol Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous base, such as 1M sodium hydroxide (B78521) (NaOH) solution.[2]
-
Separation: Separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Caution: This method is not suitable for products containing base-labile functional groups.[2]
Visualizations
Caption: General experimental workflow for the purification of products from reactions with this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. heycarbons.com [heycarbons.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPH03188087A - Purification of organosilane mixture - Google Patents [patents.google.com]
- 8. Organosilane Chemistry [chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
"impact of solvent choice on isopropoxy(phenyl)silane reaction efficiency"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropoxy(phenyl)silane. The information below addresses common issues related to solvent choice and its impact on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound regarding solvent selection?
This compound is an exceptionally efficient stoichiometric reductant that allows for the use of diverse, aprotic solvents in iron- and manganese-catalyzed hydrofunctionalization reactions.[1][2][3][4] This versatility overcomes the limitations of earlier systems that required specific, and often protic, solvents like isopropanol (B130326).[1]
Q2: Can I run my reaction in a non-alcoholic or aprotic solvent?
Yes. This compound has been shown to be effective in a variety of aprotic solvents, including ethyl acetate (B1210297) (EtOAc), toluene, acetonitrile, tetrahydrofuran (B95107) (THF), and dichloromethane.[1] This makes it suitable for a broader range of applications, especially those involving substrates that are sensitive to protic or nucleophilic solvents.[1]
Q3: My reaction is sluggish. What could be the cause?
While this compound generally increases reaction rates, several factors could contribute to a slow reaction:[1]
-
Low Temperature: Although the reagent is effective at lower temperatures, kinetics will naturally be slower. Consider if a moderate increase in temperature is appropriate for your substrate.[1]
-
Catalyst Loading: While the reagent allows for significantly decreased catalyst loadings (as low as 0.05 mol%), your specific transformation might require a slightly higher concentration for optimal rates.[1]
-
Solvent Choice: While versatile, the choice of solvent can still influence reaction kinetics. Refer to the data tables to see if a different solvent might improve the rate for your specific application.
-
Dilution: Running the reaction under very dilute conditions can slow down the transformation.[1]
Q4: I'm observing low yields. How can I improve them?
Low yields can be addressed by considering the following:
-
Solvent Optimization: The choice of solvent can significantly impact yield. For instance, in the HAT (Hydrogen Atom Transfer) hydrogenation of terpineol, changing the solvent from isopropanol can lead to a drop in yield with less efficient silanes, but this compound maintains high efficiency across various solvents.[1]
-
Reagent Purity: Ensure the this compound and other reagents are of high purity.
-
Atmosphere Control: While less sensitive than other systems, ensuring an inert atmosphere can prevent unwanted side reactions.
Q5: Does solvent choice affect the stereoselectivity of the reaction?
Yes, the solvent can influence stereoselectivity. For example, in the HAT hydrogenation of terpineol, it was observed that while the reaction was slower under diluted conditions, it led to a slight increase in diastereoselectivity.[1] Running the reaction at lower temperatures can also progressively increase the diastereomeric ratio.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Reaction is slow or has stalled. | The reaction is too dilute. | Increasing the concentration may improve the reaction rate.[1] |
| The chosen aprotic solvent is not optimal for the specific substrate. | Consult the data in Table 1 to select a solvent that has demonstrated higher efficiency for similar reactions.[1] | |
| The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for potential side product formation.[1] | |
| Low product yield. | Sub-optimal solvent for the specific transformation. | Even with the versatility of this compound, an alternative aprotic solvent might be more suitable. A solvent screen is recommended for novel substrates.[1] |
| The catalyst loading is too low. | While this compound allows for very low catalyst loadings, your specific substrate may require a slightly higher amount for efficient conversion.[1] | |
| Unexpected side products are forming. | The substrate or intermediates are reacting with a protic solvent. | Switch to a suitable aprotic solvent such as THF, toluene, or dichloromethane.[1] |
| Inconsistent diastereoselectivity. | The reaction temperature or concentration is fluctuating. | For improved diastereoselectivity, consider running the reaction at a lower temperature and a more dilute concentration, ensuring these parameters are well-controlled.[1] |
Data Presentation
Table 1: Effect of Solvent on the Efficiency of HAT Hydrogenation of Terpineol
| Entry | Silane | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | Phenylsilane | 10 | Isopropanol | 89 |
| 2 | Phenylsilane | 10 | Hexanes | <5 |
| 3 | This compound | 1 | Isopropanol | 91 |
| 4 | This compound | 1 | EtOAc (non-anhydrous) | 88 |
| 5 | This compound | 1 | Toluene | 87 |
| 6 | This compound | 1 | Acetonitrile | 85 |
| 7 | This compound | 1 | THF | 89 |
| 8 | This compound | 1 | Dichloromethane | 86 |
Data summarized from the study by Obradors et al.[1]
Experimental Protocols
Representative Protocol for Mn-Catalyzed HAT Hydrogenation
This protocol is a general representation of the experimental setup described in the literature.[1]
-
Preparation: In a nitrogen-filled glovebox, add the Mn catalyst (e.g., Mn(dpm)₃) to an oven-dried vial equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add the desired anhydrous aprotic solvent (e.g., THF, 0.1 M). To this, add the alkene substrate, followed by tert-butyl hydroperoxide (TBHP), and finally this compound.
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 22 °C) for the specified time (e.g., 15-60 minutes).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as GC-MS or TLC.
-
Workup: Upon completion, quench the reaction and proceed with a standard aqueous workup and purification by flash chromatography.
Visualizations
Caption: General experimental workflow for a Mn-catalyzed HAT reaction.
Caption: Logical relationship between solvent choice and reaction outcomes.
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers (2016) | Carla Obradors | 219 Citations [scispace.com]
- 4. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing hydrosilylation side products with isopropoxy(phenyl)silane"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during hydrosilylation reactions, with a focus on utilizing isopropoxy(phenyl)silane to minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in hydrosilylation-related reactions?
This compound is a hydrosilane reagent where one of the hydrogens of phenylsilane (B129415) is substituted with an isopropoxy group.[1] It has gained attention as a highly efficient reductant in metal-catalyzed radical hydrofunctionalization reactions.[2] Its use can lead to improved reaction rates, lower required reaction temperatures, and reduced catalyst loading compared to other silanes like phenylsilane.[1][2]
Q2: What are the most common side products in platinum-catalyzed hydrosilylation?
Platinum-catalyzed hydrosilylation of alkenes can be accompanied by several side reactions, which lead to impurities and reduced yield of the desired product. The most common side products include:
-
Alkene Isomerization: Migration of the double bond along the carbon chain of the substrate. This is particularly problematic as internal alkenes are often less reactive in hydrosilylation.[3][4]
-
Dehydrogenative Silylation: Formation of a vinylsilane and dihydrogen gas. This is often considered an undesired side reaction.[5][6]
-
Hydrogenation: Reduction of the alkene to the corresponding alkane.
-
Oligomerization/Polymerization: Undesired reaction of the alkene substrate with itself.
These side reactions can result in significant yield losses and necessitate additional purification steps.[7]
Q3: How does this compound compare to phenylsilane in preventing side reactions?
Direct comparative studies focusing on minimizing common side products within a planned hydrosilylation reaction are not extensively detailed in the available literature. However, a notable difference has been observed in the context of manganese-catalyzed Hydrogen Atom Transfer (HAT) hydrogenation. In this specific reaction, phenylsilane was found to promote a competing and sometimes dominant hydrosilylation side reaction . In contrast, under the same conditions, This compound was not observed to cause this hydrosilylation side product .[2] This suggests that the electronic and steric properties of the isopropoxy group can play a significant role in suppressing unwanted hydrosilylation pathways.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Problem 1: Formation of Isomerized Alkene Byproducts
You observe the presence of internal isomers of your terminal alkene substrate in your reaction mixture, which are unreactive or slow to react.
Possible Cause: The hydrosilylation catalyst, particularly platinum-based systems like Karstedt's catalyst, can promote double bond migration in the alkene substrate.[8] This is often a result of reversible β-hydride elimination from the metal-alkyl intermediate in the catalytic cycle.
Suggested Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often disfavor the isomerization pathway relative to the desired hydrosilylation.
-
Modify Catalyst System:
-
Choice of Metal: Different transition metals exhibit varying tendencies to promote isomerization. While platinum is common, exploring rhodium or nickel-based catalysts might be beneficial.[3][4]
-
Ligand Modification: The ligand on the metal center can significantly influence selectivity. Using ligands that promote rapid reductive elimination can minimize the lifetime of the intermediate responsible for isomerization.
-
-
Evaluate this compound: While direct evidence for suppressing alkene isomerization in standard hydrosilylation is limited, the demonstrated ability of this compound to prevent unwanted hydrosilylation in other contexts suggests it may alter the reactivity and stability of catalytic intermediates.[2] Its use in place of other silanes is a variable worth exploring.
Problem 2: Significant Yield of Dehydrogenative Silylation Product (Vinylsilane)
Your primary product is the desired alkylsilane, but you are isolating a significant amount of the corresponding vinylsilane.
Possible Cause: Dehydrogenative silylation is a common competing pathway in hydrosilylation.[5][9] The reaction mechanism can sometimes favor the elimination of H₂ to form a C=C bond conjugated with the silyl (B83357) group, rather than the addition of the second hydrogen across the original double bond.
Suggested Solutions:
-
Catalyst Selection: The choice of metal is critical. For instance, certain rhodium complexes can favor hydrosilylation, while analogous iridium complexes under the same conditions may selectively yield the dehydrogenative silylation product.[9]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. In one rhodium-catalyzed system, dehydrogenative silylation was favored in toluene (B28343), while the desired hydrosilylation occurred in the more polar acetonitrile.
-
Silane (B1218182) Structure: The structure of the silane itself can direct the reaction. Phenyl-hydrosilanes have been shown to favor hydrosilylation over dehydrogenative silylation in some systems where hydrosiloxanes do the opposite.[10] This suggests that the electronic properties of the substituents on the silicon atom are a key factor. Testing this compound in your system is recommended, as the electron-donating isopropoxy group may influence the selectivity.
Problem 3: Low or No Conversion to Product
The reaction fails to proceed, or conversion of starting materials is unacceptably low.
Possible Cause & Suggested Solutions:
| Possible Cause | Suggested Solution(s) |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under an inert atmosphere. Consider a pre-activation step if required for your specific catalyst. |
| Catalyst Poisons | Use anhydrous solvents and ensure all reagents are free from water or other protic impurities that can deactivate the catalyst. |
| Insufficient Temperature | Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Incorrect Silane Reactivity | The reactivity of silanes can vary. This compound has been shown to be a highly efficient reagent in other contexts, potentially allowing for milder reaction conditions.[2] |
Experimental Protocols
General Protocol for Platinum-Catalyzed Hydrosilylation of a Terminal Alkene
This is a general guideline and should be optimized for your specific substrate.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the alkene substrate (1.0 eq) and the desired solvent (e.g., anhydrous toluene or THF).
-
Reagent Addition: Add this compound (1.05 - 1.2 eq).
-
Catalyst Introduction: Add the platinum catalyst (e.g., Karstedt's catalyst, 10-50 ppm) as a solution in a suitable solvent like xylene.
-
Reaction: Stir the mixture at the desired temperature (starting from room temperature and gently heating if necessary). Monitor the reaction progress by TLC, GC, or ¹H NMR by observing the disappearance of the alkene and Si-H signals.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The catalyst can sometimes be removed by passing the solution through a short plug of silica (B1680970) gel or activated carbon.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure alkylsilane.
Visualizations
Caption: Competing pathways in metal-catalyzed hydrosilylation.
Caption: Troubleshooting logic for common hydrosilylation side products.
References
- 1. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 2. researchgate.net [researchgate.net]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 9. "The chemistry and catalytic activity of dehydrogenative silylation and" by Niroshani S. Abeynayake [scholarsjunction.msstate.edu]
- 10. Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Considerations for Reactions Using Isopropoxy(phenyl)silane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up chemical reactions that utilize isopropoxy(phenyl)silane.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions involving this compound, particularly in its role as a reducing agent in metal-catalyzed reactions such as Hydrogen Atom Transfer (HAT) reductions.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Incomplete or Sluggish Reaction | Catalyst Deactivation: The manganese or iron catalyst may be deactivated by impurities or degradation. Common signs include a decrease in reaction rate or lower than expected yield.[1] | - Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. - High-Purity Reagents: Use high-purity this compound and other reagents. Impurities in the silane (B1218182) can inhibit catalyst turnover.[2] - Catalyst Loading: While this compound allows for lower catalyst loadings compared to other silanes, on a larger scale, a slight increase in catalyst concentration may be necessary to counteract trace impurities.[1][2] - Temperature Control: Maintain the optimal reaction temperature. Deviations can affect catalyst stability and activity. |
| Poor Mixing/Mass Transfer: In heterogeneous mixtures or as the reaction viscosity changes, inefficient mixing can become a rate-limiting factor on a larger scale. | - Agitation Rate: Increase the agitation speed to improve mass transfer. For viscous mixtures, specialized impellers may be required. - Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote thorough mixing. - Solvent Choice: Select a solvent that ensures adequate solubility of all reactants and the catalyst throughout the reaction. This compound offers broader solvent compatibility than other silanes.[1][2] | |
| Suboptimal Reagent Stoichiometry: The ratio of silane to substrate and oxidant (if applicable) may need adjustment upon scale-up. | - Silane Equivalents: While laboratory-scale reactions may use a larger excess of the silane, on a larger scale, it is often desirable to minimize this for economic and purification reasons. A careful optimization of the silane equivalents is recommended. - Oxidant Addition: In HAT reactions requiring a co-oxidant like tert-butyl hydroperoxide (TBHP), the addition rate should be carefully controlled to maintain a steady reaction rate and prevent hazardous accumulation. | |
| Exothermic Event or Thermal Runaway | Heat Accumulation: The heat generated by the exothermic reaction exceeds the heat removal capacity of the larger reactor. The surface-area-to-volume ratio decreases significantly on scale-up. | - Controlled Addition: Add the limiting reagent (often the silane or oxidant) at a controlled rate to manage the rate of heat generation.[3] - Cooling System: Ensure the reactor's cooling system is adequate for the total heat output of the reaction at the intended scale.[3] - Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum rate of heat release.[3] - Dilution: Increasing the solvent volume can help to moderate temperature increases. |
| Formation of Significant Byproducts | Side Reactions: Unwanted side reactions, such as the formation of dithis compound or hydrosilylation products, may become more prevalent at larger scales. | - Temperature Control: Higher temperatures can sometimes favor side reactions. Maintain the reaction at the lowest effective temperature. - Moisture Control: this compound can react with water. Ensure all reagents and solvents are anhydrous and the reaction is performed under dry conditions to minimize the formation of siloxane byproducts. - Reagent Purity: Impurities in the starting materials can lead to unexpected byproducts. |
| Difficult Product Purification | Residual Silane and Byproducts: Unreacted this compound and its silicon-containing byproducts can complicate the isolation of the desired product. | - Aqueous Workup: A typical workup involves quenching the reaction and then performing aqueous washes to remove water-soluble components.[4] - Chromatography: For challenging separations, column chromatography is often effective. The polarity of the eluent can be adjusted to separate the desired product from silane residues. - Distillation: If the product is thermally stable and has a sufficiently different boiling point from the silane byproducts, vacuum distillation can be a viable purification method. |
| Residual Manganese/Iron Catalyst: The metal catalyst must be removed to meet regulatory requirements for active pharmaceutical ingredients (APIs). | - Filtration: The crude reaction mixture can be filtered through a plug of silica (B1680970) gel or celite to adsorb the metal catalyst. - Extraction: Aqueous washes with a chelating agent (e.g., EDTA) can help to extract the metal salts into the aqueous phase. - Specialized Scavengers: Use of solid-supported metal scavengers can be a highly effective method for removing trace amounts of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound often preferred over other silanes like phenylsilane (B129415) for scale-up?
A1: this compound is an exceptionally efficient stoichiometric reductant in many metal-catalyzed reactions.[1][2] Its use often allows for significantly lower catalyst loadings, lower reaction temperatures, and broader functional group tolerance compared to other silanes.[1][2][4] Furthermore, it demonstrates greater solvent versatility, which is a significant advantage when optimizing reactions for large-scale production.[1][2]
Q2: What are the primary safety concerns when handling this compound at an industrial scale?
A2: While specific safety data for this compound is not extensively published, it should be handled with the precautions typical for organosilanes. These include:
-
Flammability: Organosilanes can be flammable. Handle away from ignition sources and in a well-ventilated area.
-
Moisture Sensitivity: It can react with moisture, potentially releasing flammable hydrogen gas. Store in tightly sealed, dry containers under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Exothermic Reactions: Reductions using silanes can be exothermic. The potential for a thermal runaway should be carefully assessed before scaling up.[3]
Q3: How can I monitor the progress of a reaction using this compound on a large scale?
A3: Process Analytical Technology (PAT) is crucial for real-time monitoring of large-scale reactions.[5][6][7] Techniques applicable to these reactions include:
-
In-situ FTIR/Raman Spectroscopy: To monitor the disappearance of starting materials and the appearance of the product in real-time.
-
Online HPLC/GC: To take automated samples from the reactor for quantitative analysis of reaction components. This can provide detailed information on conversion, yield, and impurity formation.[5]
-
Flow NMR: For continuous, non-invasive monitoring of the reaction mixture.[8]
Q4: What are the common impurities I should look for in my crude product?
A4: Common impurities include:
-
Unreacted starting materials.
-
Unreacted this compound.
-
Dithis compound, a common byproduct from the synthesis of this compound.[2]
-
Siloxane oligomers formed from the reaction of the silane with trace moisture.
-
Residual metal catalyst.
-
Byproducts from side reactions specific to your substrate.
Q5: Are there established methods for removing residual manganese or iron catalysts from the final product?
A5: Yes, several methods are effective for removing metal catalysts to meet the stringent requirements for APIs. These include:
-
Adsorption: Passing a solution of the crude product through a bed of an adsorbent like silica gel, activated carbon, or alumina.
-
Extraction: Washing the organic solution of the product with an aqueous solution containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid.
-
Metal Scavengers: Using functionalized silica or polymers that selectively bind to the metal, allowing for its removal by filtration.
Quantitative Data
The following tables summarize typical reaction parameters at different scales. Note that these are illustrative examples and optimal conditions will vary depending on the specific substrate and reaction.
Table 1: Comparison of Reaction Parameters for a Model Alkene Reduction at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Substrate | 1.0 g | 1.0 kg |
| This compound | 1.5 - 2.0 equivalents | 1.2 - 1.5 equivalents |
| Manganese Catalyst | 0.5 - 1.0 mol% | 0.8 - 1.5 mol% |
| Co-oxidant (TBHP) | 1.5 - 2.0 equivalents | 1.2 - 1.5 equivalents (controlled addition) |
| Solvent Volume | 10 - 20 mL | 8 - 15 L |
| Reaction Temperature | 20 - 25 °C | 20 - 30 °C (with active cooling) |
| Reaction Time | 1 - 3 hours | 3 - 6 hours |
| Typical Yield | >95% | 90 - 95% |
| Purity (crude) | ~95% | 90 - 95% |
Experimental Protocols
Protocol 1: Gram-Scale Manganese-Catalyzed Alkene Reduction
This protocol is adapted from established procedures for HAT reactions.[1]
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is used.
-
Reagent Charging: The alkene substrate (1.0 g, 1.0 equiv), the manganese catalyst (e.g., Mn(acac)₃, 0.5 - 1.0 mol%), and the solvent (e.g., anhydrous ethyl acetate, 15 mL) are added to the flask.
-
Inerting: The flask is purged with nitrogen for 15 minutes.
-
Silane Addition: this compound (1.5 equiv) is added via syringe.
-
Initiation: A solution of tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 equiv) is added dropwise over 5 minutes.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: The reaction is quenched with saturated aqueous sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
"improving diastereoselectivity in isopropoxy(phenyl)silane reductions"
Technical Support Center: Isopropoxy(phenyl)silane Reductions
Welcome to the technical support center for improving diastereoselectivity in this compound reductions. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing their chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound reduction is resulting in low diastereoselectivity. What are the common causes and how can I improve it?
A1: Low diastereoselectivity can stem from several factors related to reaction conditions and substrate structure. Here are the primary areas to investigate:
-
Reaction Temperature: Temperature plays a critical role in selectivity. Lowering the reaction temperature often increases the diastereomeric ratio (d.r.) by favoring the transition state with the lowest activation energy.[1]
-
Lewis Acid Catalyst: For the reduction of carbonyls, activation with an acid is often necessary.[2][3][4] The choice and steric bulk of the Lewis acid can dramatically affect the stereochemical outcome by influencing the conformation of the substrate-acid complex.[2] Using a Lewis acid to form a rigid, chelated intermediate can be a powerful strategy for directing the stereochemistry, especially for substrates like β-hydroxy ketones.[5][6]
-
Solvent: The polarity of the solvent can influence reaction rates and selectivity. This compound has been shown to be effective in a diverse range of aprotic solvents.[1][7][8] Experimenting with different solvents is a standard optimization step.
-
Silane (B1218182) Structure: The steric bulk of the silane reducing agent can control the diastereoselectivity.[9] While you are using this compound, consider that bulkier silanes might offer different selectivity profiles.
-
Substrate Conformation: The inherent conformational biases of your substrate will influence the facial selectivity of the hydride attack. For ketone reductions, the groups adjacent to the carbonyl will dictate the preferred direction of nucleophilic attack according to established models like Felkin-Anh.
Q2: I am not adding this compound directly, but I am using phenylsilane (B129415) in the presence of isopropanol (B130326). Could this be affecting my reaction?
A2: Yes, this is a critical point. Research has shown that this compound can form in situ under reaction conditions when an alcohol like isopropanol is present with phenylsilane.[1][7][8] In fact, this compound has been identified as the kinetically preferred and exceptionally efficient reductant in many metal-catalyzed hydrofunctionalizations, even when starting with phenylsilane.[1][7][8] The presence of the alcohol can function as an important ligand source to promote the formation of the active metal hydride species.[1][7] Be aware that increasing the amount of isopropanol can sometimes degrade diastereoselectivity.[1]
Q3: My reaction yield is low, or the reaction is proceeding very slowly. What troubleshooting steps should I take?
A3: Low yield or slow reaction rates can often be addressed by examining the following:
-
Catalyst Loading: While this compound allows for significantly decreased catalyst loadings in many cases, your specific substrate may require a higher concentration.[1][7] Conversely, in some systems, lower catalyst loadings have been observed to provide higher selectivity.[1]
-
Activation: Ensure your substrate is being properly activated. For carbonyl reductions, this often requires a suitable Lewis or Brønsted acid to increase the electrophilicity of the carbonyl carbon.[2][4]
-
Silane Reactivity: this compound is a highly efficient reductant.[1][7][8] If the reaction is still slow, the issue may lie with substrate activation or catalyst efficiency rather than the silane itself.
-
Side Reactions: Check for competing side reactions. In some acid-catalyzed reductions of ketones, the formation of symmetrical ethers can be a competing pathway, which can be suppressed by adjusting the concentration or type of acid used.[2]
Q4: What is the general mechanism for diastereoselective silane reductions of ketones?
A4: In acid-catalyzed reductions, the process generally involves the activation of the carbonyl group by the acid (Lewis or Brønsted).[2] This coordination makes the carbonyl carbon more electrophilic. The organosilane then delivers a hydride to this activated carbon center.[3][10] The diastereoselectivity is determined by the facial bias of the hydride delivery, which is governed by the steric and electronic environment around the carbonyl group, often locked into a specific conformation by the acid.[2]
Quantitative Data on Diastereoselectivity
The following tables summarize key data on how experimental parameters influence diastereoselectivity.
Table 1: Effect of Temperature and Concentration on the Diastereoselective Reduction of Terpineol. [1] Reaction catalyzed by a Manganese complex with this compound.
| Entry | Temperature (°C) | Concentration (M) | Diastereomeric Ratio (d.r.) |
| 1 | 23 | 0.1 | 8.3 |
| 2 | 23 | 0.05 | 9.0 |
| 3 | 23 | 0.2 | 8.1 |
| 4 | 0 | 0.1 | 10.1 |
| 5 | -20 | 0.1 | 11.3 |
Table 2: Influence of Acid Catalyst on Stereoselectivity of 4-tert-butylcyclohexanone (B146137) Reduction by Triethylsilane. [2] % Axial alcohol corresponds to the less stable isomer.
| Acid Catalyst | [Acid]/[Ketone] Ratio | % Yield (Alcohol) | % Axial Alcohol |
| CF3COOH | 10.0 | 95 | 22 |
| HClO4 | 2.0 | 100 | 20 |
| H2SO4 | 2.0 | 100 | 22 |
| BF3-Et2O | 1.0 | 96 | 31 |
| BF3-Et2O | 3.0 | 100 | 39 |
| AlCl3 | 1.0 | 100 | 36 |
| TiCl4 | 1.0 | 100 | 44 |
Experimental Protocols
Protocol 1: General Procedure for Metal-Catalyzed Diastereoselective Reduction (e.g., Alkene Hydrogenation)
This protocol is based on the conditions reported for manganese-catalyzed hydrogen atom transfer (HAT) reactions using this compound.[1]
-
Preparation: In a nitrogen-filled glovebox, add the manganese catalyst (e.g., Mn(dpm)3, 0.05–1 mol%) to an oven-dried vial equipped with a magnetic stir bar.
-
Solvent and Substrate: Add the desired aprotic solvent (e.g., hexanes, THF, or ethyl acetate). Add the alkene substrate (1.0 equiv).
-
Reagent Addition: Add this compound (Ph(i-PrO)SiH2, typically 1.5-2.0 equiv). If applicable, add a tertiary alcohol co-catalyst (e.g., t-butanol).
-
Initiation: Add the initiator (e.g., tert-butyl hydroperoxide, TBHP) to begin the reaction.
-
Reaction Monitoring: Seal the vial and stir at the desired temperature (e.g., -20°C to 23°C). Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, quench the reaction (e.g., with aqueous NaHCO3). Extract the product with an organic solvent, dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the diastereomeric ratio by NMR spectroscopy or chiral GC/HPLC.
Protocol 2: General Procedure for Lewis Acid-Mediated Diastereoselective Reduction of a Ketone
This protocol is based on the conditions for acid-catalyzed silane reductions of cyclic ketones.[2]
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the ketone substrate (1.0 equiv) in a dry, aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF3-Et2O, 1.0-3.0 equiv) to the stirred solution. Allow the mixture to stir for 15-30 minutes to ensure complexation.
-
Silane Addition: Add the silane reducing agent (e.g., this compound or triethylsilane, 1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature until the starting material is consumed, as monitored by TLC or GC/MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO3 or Rochelle's salt. Allow the mixture to warm to room temperature.
-
Purification & Analysis: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate. Purify the resulting alcohol via flash chromatography and determine the diastereomeric ratio.
Visualizations: Workflows and Mechanisms
Caption: A troubleshooting flowchart for improving low diastereoselectivity.
Caption: Mechanism of Lewis acid activation for diastereoselective reduction.
Caption: A typical workflow for optimizing a diastereoselective reduction.
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. technical.gelest.com [technical.gelest.com]
- 4. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (PDF) Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers (2016) | Carla Obradors | 219 Citations [scispace.com]
- 9. Silane-controlled diastereoselectivity in the tris(pentafluorophenyl)borane-catalyzed reduction of alpha-diketones to silyl-protected 1,2-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Isopropoxy(phenyl)silane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropoxy(phenyl)silane. The following information is designed to address specific issues that may be encountered during the quenching and work-up of reactions utilizing this versatile reducing agent.
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching procedure for a reaction involving this compound?
A1: A common and generally effective method for quenching reactions containing this compound is the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl). The choice between a mild base (NaHCO₃) or a mild acid (NH₄Cl) may depend on the stability of your product to acidic or basic conditions. The quenching process is typically followed by extraction of the product into a suitable organic solvent.
Q2: What are the common byproducts I should expect during the work-up of an this compound reaction?
A2: The primary byproducts arise from the hydrolysis of this compound and its derivatives. Under aqueous work-up conditions (either acidic or basic), the isopropoxy group can be hydrolyzed to form isopropoxy(phenyl)silanol. This silanol (B1196071) can then undergo self-condensation to form various phenyl-substituted polysiloxanes. These siloxane byproducts can sometimes be challenging to remove.
Q3: My reaction mixture formed a persistent emulsion during the aqueous work-up. How can I resolve this?
A3: Emulsion formation is a common issue when working with silyl (B83357) ethers and silane (B1218182) byproducts. Here are several strategies to break an emulsion:
-
Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Change in Solvent: Adding a small amount of a different organic solvent with a different polarity can disrupt the emulsion.
-
Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® can physically break up the emulsion, allowing for separation of the layers.
-
Patience and Gentle Inversion: Sometimes, allowing the separatory funnel to stand undisturbed or using gentle swirling instead of vigorous shaking can prevent emulsion formation or allow an existing one to separate.
Q4: I am having difficulty removing silanol and polysiloxane byproducts from my product. What purification strategies are effective?
A4: The removal of silicon-based byproducts is a critical step. Here are some recommended techniques:
-
Column Chromatography: This is often the most effective method. Silanols and polysiloxanes are generally more polar than the desired product. Using a silica (B1680970) gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should allow for effective separation.
-
Aqueous Basic Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can deprotonate the silanol, increasing its solubility in the aqueous phase. Caution: This method should only be used if your desired product is stable to basic conditions, as it can promote the cleavage of some silyl ethers.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the silicon byproducts, vacuum distillation can be a viable purification method.
Q5: My product seems to be degrading on the silica gel column. What is the likely cause and how can I prevent it?
A5: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive products, including some silyl ethers. To mitigate this:
-
Neutralize the Silica Gel: Prepare a slurry of the silica gel in your eluent system containing a small amount of a tertiary amine, such as triethylamine (B128534) (1-2%), before packing the column. This will neutralize the acidic sites on the silica.
-
Use Alumina (B75360): Basic or neutral alumina can be used as an alternative stationary phase for the purification of acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound is in contact with the stationary phase.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low product yield after work-up | Product is water-soluble and remains in the aqueous layer. | Back-extract the aqueous layer with a more polar organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product is volatile and was lost during solvent removal. | Use a cold trap during rotary evaporation and check the trap for your product. | |
| Product degraded due to acidic or basic quench/work-up conditions. | Test the stability of your product to the quench conditions on a small scale. Use a neutral quench (e.g., water) if necessary. | |
| Formation of an insoluble gel during work-up | Excessive condensation of silanol byproducts. | Use anhydrous work-up conditions if possible. If an aqueous work-up is necessary, keep the contact time with water to a minimum and consider a rapid filtration step. |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC/MS to ensure completion before quenching. |
| Deactivated catalyst (in catalytic reactions). | Ensure the catalyst is fresh and handled under appropriate inert conditions. | |
| Product contaminated with starting material | Inefficient purification. | Optimize column chromatography conditions (e.g., solvent gradient, stationary phase). |
| Insufficient quenching of the reaction. | Ensure an excess of the quenching agent is used and allow for sufficient stirring time. |
Experimental Protocols
General Protocol for Quenching and Aqueous Work-up of an this compound Reduction
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Quench: Slowly and carefully add a saturated aqueous solution of NaHCO₃ or NH₄Cl to the reaction mixture with vigorous stirring. Continue stirring for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Wash: Combine the organic layers and wash sequentially with water and then brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system determined by TLC analysis.
Visualizing the Work-up Process
Below are diagrams illustrating the key decision-making processes during the work-up and purification of this compound reactions.
Caption: Decision workflow for quenching and initial work-up.
Caption: Troubleshooting logic for purification by column chromatography.
Validation & Comparative
Isopropoxy(phenyl)silane Outperforms Phenylsilane in Metal-Catalyzed Hydrofunctionalization Reactions
A comprehensive analysis of experimental data reveals that isopropoxy(phenyl)silane offers significantly higher efficiency and broader applicability compared to the traditional phenylsilane (B129415) in metal-catalyzed radical hydrofunctionalization reactions. This superiority is manifested in improved reaction yields, reduced catalyst loadings, lower reaction temperatures, and greater functional group tolerance.
Researchers in drug development and organic synthesis are constantly seeking more efficient and robust catalytic methods. In the realm of hydrofunctionalization, a key process for the formation of carbon-hydrogen and carbon-heteroatom bonds, the choice of silane (B1218182) reductant plays a pivotal role. Emerging evidence strongly indicates that this compound is an exceptionally effective stoichiometric reductant, surpassing the performance of the more conventional phenylsilane in iron- and manganese-catalyzed reactions.[1][2][3][4]
Studies have shown that in many hydrofunctionalization reactions initiated by hydrogen atom transfer (HAT), phenylsilane is not the kinetically preferred reductant.[1][2][3] Instead, this compound can be formed in situ under certain reaction conditions, suggesting that alcohols can act as crucial ligands to facilitate the formation of the active metal hydride species.[1][2][3][4] This discovery has led to the development of protocols that utilize this compound directly, resulting in significant process improvements.
Quantitative Comparison of Silane Performance
The advantages of this compound are clearly demonstrated in the comparative data from various hydrofunctionalization reactions. The following table summarizes key performance metrics, highlighting the enhanced efficiency achieved with this compound.
| Reaction Type | Substrate | Catalyst | Silane | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | Reference |
| Alkene Reduction | Terpineol | Mn(dpm)₃ | Phenylsilane | 10 | 23 | 89 | [1] |
| Alkene Reduction | Terpineol | Mn(dpm)₃ | This compound | 1 | 23 | 95 | [1] |
| Reductive Cyclization | Alkene | Mn(dpm)₃ | Phenylsilane | 1 | 23 | 28 | [1] |
| Reductive Cyclization | Alkene | Mn(dpm)₃ | This compound | 1 | 23 | 87 | [1] |
| Alkene Hydration | Alkene | Fe(acac)₃ | Phenylsilane | 10 | 23 | Low Yield | [1] |
| Alkene Hydration | Alkene | Fe(acac)₃ | This compound | 5 | 23 | 75 | [1] |
| Hydroamination | Alkene | Fe(acac)₃ | Phenylsilane | 10 | 23 | Low Yield | [1] |
| Hydroamination | Alkene | Fe(acac)₃ | This compound | 5 | 23 | 60 | [1] |
Experimental Protocols
General Procedure for Mn-Catalyzed Alkene Hydrogenation:
To a solution of the alkene (1.0 equiv) and the manganese catalyst (Mn(dpm)₃, 1-10 mol%) in the specified solvent (e.g., isopropanol (B130326) or hexanes) was added the silane (phenylsilane or this compound, 2.0 equiv) at the indicated temperature. The reaction mixture was stirred until completion, as monitored by thin-layer chromatography or gas chromatography. The reaction was then quenched, and the product was isolated and purified by column chromatography.
General Procedure for Fe-Catalyzed Alkene Hydrofunctionalization (Hydration/Hydroamination):
A similar procedure to the Mn-catalyzed hydrogenation was followed, using an iron catalyst such as Fe(acac)₃. For hydration reactions, water was present as a co-solvent or additive. For hydroamination, the corresponding amine was used as a reagent.
Mechanistic Insights and Workflow
The enhanced efficiency of this compound is attributed to its role in the catalytic cycle. The proposed mechanism involves the formation of a metal-hydride intermediate, which is the key species for the hydrogen atom transfer to the alkene. Isotope-labeling experiments support the hypothesis that the initial HAT occurs from a metal-hydride to generate a carbon-centered radical, rather than from a redox-active ligand.[1][2][3]
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers (2016) | Carla Obradors | 219 Citations [scispace.com]
A Comparative Guide to Silanes in Metal-Catalyzed Reductions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate silane (B1218182) reducing agent is a critical parameter in the development of robust and efficient metal-catalyzed reduction methodologies. This guide provides a comparative analysis of commonly employed silanes, offering insights into their relative performance, operational considerations, and mechanistic roles. The information presented is intended to assist researchers in making informed decisions for their specific synthetic applications.
Performance Comparison of Common Silanes
The efficacy of a silane in a metal-catalyzed reduction is highly dependent on the metal catalyst, the substrate, and the reaction conditions. Below is a summary of quantitative data from comparative studies, highlighting the performance of various silanes in the reduction of representative functional groups.
Reduction of Ketones to Secondary Alcohols
The asymmetric reduction of prochiral ketones is a widely studied transformation where the choice of silane can significantly impact both yield and enantioselectivity.
| Catalyst System | Substrate | Silane | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| CuCl / (R)-DTBM-SEGPHOS | Acetophenone (B1666503) | PMHS | >95 | 92 | [1] |
| CuCl / (R)-DTBM-SEGPHOS | Acetophenone | Diphenylmethylsilane | Comparable to PMHS | Comparable to PMHS | [1] |
| CuCl / (R)-DTBM-SEGPHOS | Acetophenone | TMDS | Comparable to PMHS | Comparable to PMHS | [1] |
| CuCl / (R)-DTBM-SEGPHOS | Acetophenone | Triethylsilane | No Reaction | - | [1] |
| Rh(I) / P,N-planar chiral ligand | Acetophenone | Diphenylsilane (B1312307) | High | High | [2] |
| Rh(I) / P,N-planar chiral ligand | Acetophenone | Phenylsilane (B129415) | Lower | Lower | [2] |
| Rh(I) / P,N-planar chiral ligand | Acetophenone | Methylphenylsilane | Lower | Lower | [2] |
| Rh(I) / P,N-planar chiral ligand | Acetophenone | Triethylsilane | Poor | Poor | [2] |
| Rh(I) / P,N-planar chiral ligand | Acetophenone | PMHS | Poor | Poor | [2] |
Analysis: For the copper-catalyzed asymmetric reduction of acetophenone, polymethylhydrosiloxane (B1170920) (PMHS), diphenylmethylsilane, and tetramethyldisiloxane (TMDS) all provide excellent and comparable results.[1] In contrast, triethylsilane is unreactive in this system.[1] In a rhodium-catalyzed system, diarylsilanes like diphenylsilane are superior, while other silanes, including the commonly used PMHS and triethylsilane, yield poor outcomes.[2]
Reduction of Amides to Amines
The reduction of amides is a challenging transformation, and the choice of both the metal catalyst and the silane is crucial for achieving high efficiency.
| Catalyst System | Substrate | Silane | Yield (%) | Reference |
| InI₃ | N-benzylacetamide | TMDS | 96 | [3] |
| InBr₃ | N-benzylacetamide | Et₃SiH | No useful yield | [3][4] |
| InBr₃ | N-benzylacetamide | PhSiH₃ | No useful yield | [3][4] |
| InBr₃ | N-benzylacetamide | PMHS | No useful yield | [3][4] |
Analysis: In the indium-catalyzed reduction of secondary amides, TMDS was found to be uniquely effective, providing a high yield of the corresponding amine where other common silanes like triethylsilane, phenylsilane, and PMHS failed to produce useful yields.[3][4]
Reduction of Nitroarenes to Anilines
The reduction of nitro groups is an important transformation in organic synthesis, particularly for the preparation of anilines.
| Catalyst System | Substrate | Silane | Yield (%) | Reference |
| InI₃ | Nitrobenzene | TMDS | >95 | [3][4] |
| InI₃ | Nitrobenzene | Phenylsilane | Inferior to TMDS | [3][4] |
| InI₃ | Nitrobenzene | Triethylsilane | Inferior to TMDS | [3][4] |
| Pd(OAc)₂ / aq. KF | 1-chloro-4-nitrobenzene | PMHS | Quantitative | [5] |
Analysis: For the indium-promoted reduction of nitroarenes, TMDS gave superior results compared to phenylsilane and triethylsilane.[3][4] In a different catalytic system employing palladium acetate, PMHS was shown to be highly effective for the quantitative conversion of a nitroarene to the corresponding aniline.[5]
Experimental Protocols
General Procedure for the Comparative Study of Silanes in the Copper-Catalyzed Asymmetric Reduction of Acetophenone
This protocol is adapted from studies on copper-hydride catalyzed asymmetric hydrosilylation.[1]
Materials:
-
Copper(I) chloride (CuCl)
-
(R)-(−)-DTBM-SEGPHOS ((R)-L4)
-
Acetophenone
-
Silanes: Polymethylhydrosiloxane (PMHS), Diphenylmethylsilane, Tetramethyldisiloxane (TMDS), Triethylsilane
-
Anhydrous Toluene (B28343)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add CuCl (0.03 mmol) and (R)-(−)-DTBM-SEGPHOS (0.03 mmol).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., -50 °C).
-
Add the silane (1.2 mmol) to the catalyst mixture.
-
Add acetophenone (1.0 mmol) to the reaction mixture dropwise.
-
Stir the reaction at the same temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield of the isolated product and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Key Considerations for Silane Selection
-
Reactivity: The reactivity of silanes can vary significantly. Phenylsilanes and diphenylsilanes are often highly reactive.[2] Alkoxysilanes can also be effective but care must be taken with their use.[6]
-
Cost and Availability: PMHS is a very inexpensive and readily available silane, making it an attractive choice for large-scale applications.[2][3] TMDS is also an economical option, while phenylsilanes are considerably more expensive.[3][4]
-
Byproduct Removal: A significant practical consideration is the nature of the silicon-containing byproduct. PMHS generates a polymeric silicone gel, which can complicate product isolation.[2][3] In contrast, silanes like triethylsilane produce soluble silanols or disiloxanes that may be easier to remove during workup.[1]
-
Role in Catalysis: In many copper-catalyzed reactions, the silane not only serves as the hydride source but also plays a crucial role in the in situ generation of the active copper hydride (CuH) catalyst from a copper salt precursor.[1][2] This eliminates the need for the preparation and handling of a potentially unstable CuH species.[1][2]
Visualizing the Process
To better understand the workflows and mechanisms involved, the following diagrams are provided.
Caption: Experimental workflow for comparing different silanes.
Caption: Generalized metal-catalyzed hydrosilylation cycle.
References
A Comparative Guide to Isopropoxy(phenyl)silane and Triethylsilane in Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The conjugate addition, or Michael addition, is a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of a reducing agent in reductive conjugate additions significantly influences reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of two prominent silanes, isopropoxy(phenyl)silane and triethylsilane, in their role as reductants in conjugate addition reactions, supported by experimental data and detailed protocols.
At a Glance: Key Performance Differences
| Feature | This compound | Triethylsilane |
| Primary Reaction Type | Metal-catalyzed Hydrogen Atom Transfer (HAT) initiated conjugate addition | Catalytic hydrosilylation (e.g., with Pd/C) and other reductive additions |
| Key Advantages | Exceptional efficiency, allowing for lower catalyst loadings, milder reaction conditions, and broader solvent scope. Often provides higher yields compared to other silanes like phenylsilane. | Well-established reagent, effective for 1,4-reduction of α,β-unsaturated carbonyls, often with high chemoselectivity. |
| Typical Catalysts | Manganese (e.g., Mn(dpm)₃, Mn(acac)₃), Iron complexes | Palladium on carbon (Pd/C), Rhodium complexes, Lewis acids |
| General Reactivity | Acts as a potent stoichiometric reductant in a catalytic cycle. | Serves as a hydride donor in various catalytic systems. |
Performance Data: A Tale of Two Silanes
Direct comparative studies under identical conditions for this compound and triethylsilane in conjugate addition are not extensively documented in the literature. However, by examining their performance in representative reactions, we can discern their respective strengths.
This compound in Manganese-Catalyzed Reductive Conjugate Addition
This compound has emerged as a superior reductant in manganese-catalyzed HAT-initiated hydrofunctionalizations.[1] Studies have shown that it consistently outperforms phenylsilane, leading to significantly improved yields and the ability to use lower catalyst loadings at milder temperatures.[1]
Table 1: Performance of this compound in Mn-Catalyzed Reductive Cyclization [1]
| Substrate | Product | Catalyst Loading | Silane (B1218182) | Yield (%) |
| 1 | 2a + 2b | 1 mol% Mn(dpm)₃ | Phenylsilane | 28 |
| 1 | 2a + 2b | 1 mol% Mn(dpm)₃ | This compound | 87 |
Reaction conditions: Substrate (1 equiv), Silane (1.5 equiv), TBHP (1.5 equiv), in isopropanol (B130326) at 22 °C.
Triethylsilane in Palladium-Catalyzed Conjugate Reduction
Triethylsilane is a widely used reductant for the 1,4-reduction of α,β-unsaturated carbonyl compounds, often in the presence of a palladium catalyst. This method is known for its high chemoselectivity for the conjugate reduction over 1,2-reduction.
Table 2: Performance of Triethylsilane in Pd/C-Catalyzed Hydrosilylation of Enones [2]
| Substrate (Enone) | Product (Saturated Ketone) | Catalyst | Solvent | Time (h) | Yield (%) |
| Cyclohexenone | Cyclohexanone | 10% Pd/C | Dichloromethane | 0.5 | >95 |
| Chalcone | Dihydrochalcone | 10% Pd/C | Dichloromethane | 1 | >95 |
| 4-Phenyl-3-buten-2-one | 4-Phenyl-2-butanone | 10% Pd/C | Dichloromethane | 2 | >95 |
Reaction conditions: Enone (1 mmol), Triethylsilane (1.2 mmol), Pd/C (5 mol%), at room temperature.
Reaction Mechanisms and Experimental Workflows
The distinct reactivity of each silane is rooted in the different reaction mechanisms they participate in.
This compound: A Key Player in the HAT-Initiated Catalytic Cycle
In manganese-catalyzed reactions, this compound acts as a stoichiometric reductant to regenerate the active manganese hydride species. The catalytic cycle is initiated by a hydrogen atom transfer from the manganese hydride to the substrate.
Caption: Catalytic cycle of Mn-catalyzed HAT-initiated conjugate addition.
Triethylsilane: Hydrosilylation and Protonolysis
In Pd/C-catalyzed reactions, triethylsilane first undergoes oxidative addition to the palladium surface. The resulting palladium hydride species then adds across the double bond of the enone (hydropalladation). The resulting enolate can then be protonated to yield the saturated carbonyl compound.
Caption: General experimental workflow for Pd/C-catalyzed conjugate reduction.
Experimental Protocols
General Procedure for Mn-Catalyzed Reductive Conjugate Addition using this compound
This protocol is adapted from the work of Shenvi and coworkers.[1]
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 equiv)
-
This compound (1.5 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70 wt% in H₂O, 1.5 equiv)
-
Manganese(III) acetylacetonate (B107027) (Mn(acac)₃, 1-10 mol%)
-
Anhydrous solvent (e.g., isopropanol, hexane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound and the manganese catalyst.
-
Dissolve the solids in the chosen anhydrous solvent.
-
Add this compound to the mixture.
-
Add tert-butyl hydroperoxide dropwise to the stirred solution.
-
Stir the reaction at the desired temperature (e.g., 22 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Pd/C-Catalyzed Conjugate Reduction using Triethylsilane
This protocol is a general representation of Pd/C-catalyzed hydrosilylation.[2]
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 equiv)
-
Triethylsilane (1.2-1.5 equiv)
-
10% Palladium on carbon (Pd/C, 5 mol%)
-
Solvent (e.g., dichloromethane, ethanol)
Procedure:
-
To a flask, add the α,β-unsaturated carbonyl compound and the palladium on carbon catalyst.
-
Add the solvent, followed by the triethylsilane.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 30 minutes to a few hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography if necessary.
Conclusion
Both this compound and triethylsilane are valuable reagents for conjugate addition reactions, each with its own set of advantages. This compound, particularly in manganese-catalyzed HAT reactions, offers exceptional efficiency and allows for milder reaction conditions, making it an excellent choice for complex molecule synthesis where functional group tolerance is crucial.[1] Triethylsilane, a workhorse in organic synthesis, provides a reliable and highly chemoselective method for the 1,4-reduction of enones, especially in Pd/C-catalyzed hydrosilylations.[2] The choice between these two silanes will ultimately depend on the specific substrate, the desired selectivity, and the overall synthetic strategy. Researchers are encouraged to consider the specific attributes of each reagent to optimize their conjugate addition reactions.
References
"benchmarking isopropoxy(phenyl)silane against other reducing agents"
A detailed comparison of isopropoxy(phenyl)silane with other common reducing agents in organic synthesis, supported by experimental data and protocols.
In the landscape of synthetic chemistry, the choice of a reducing agent is critical, influencing reaction efficiency, selectivity, and overall yield. This compound, Ph(i-PrO)SiH₂, has emerged as a highly efficient stoichiometric reductant, particularly in metal-catalyzed hydrofunctionalization reactions.[1][2][3] This guide provides an objective comparison of its performance against other common reducing agents, including phenylsilane (B129415), polymethylhydrosiloxane (B1170920) (PMHS), and sodium borohydride (B1222165), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Superior Performance in Metal-Catalyzed Hydrogen Atom Transfer (HAT) Reactions
This compound has demonstrated exceptional reactivity in iron- and manganese-catalyzed Hydrogen Atom Transfer (HAT) reactions.[2][3] Studies reveal that it often surpasses the commonly used phenylsilane (PhSiH₃), allowing for significantly lower catalyst loadings, reduced reaction temperatures, and a broader tolerance of solvents.[1][3][4] This enhanced performance stems from the observation that this compound can be the kinetically preferred reductant, forming in situ from phenylsilane in the presence of alcoholic solvents.[2][3]
The advantages of this compound are particularly evident in the reduction of alkenes. It consistently provides higher yields at lower catalyst concentrations compared to phenylsilane. For instance, in the Mn-catalyzed hydrogenation of terpineol, this compound achieves high yields with just 1 mol% of catalyst, whereas phenylsilane requires 10 mol% and is often limited to alcohol-based solvents.[1]
Comparative Data: Alkene Hydrogenation
| Substrate | Reducing Agent | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) | Ref |
| Terpineol | This compound | 1 | Hexanes | 15 | 92 | [1] |
| Terpineol | Phenylsilane | 10 | Isopropanol (B130326) | 15 | 89 | [1] |
| Terpineol | Phenylsilane | 1 | Isopropanol | 60 | 18 | [1] |
| Alkene 14 | This compound | 3 | Toluene | 60 | 92 | [1] |
| Alkene 14 | Phenylsilane | 10 | Isopropanol | 60 | 29 | [1] |
| Alkene 16 | This compound | 1 | Toluene | 15 | 90 | [1] |
| Alkene 16 | Phenylsilane | 10 | Isopropanol | 15 | 30 | [1] |
Table 1: Comparison of this compound and phenylsilane in the Mn-catalyzed hydrogenation of various alkenes. Data extracted from Obradors, C. et al. (2016).[1]
Broadening the Scope: Comparison with Other Silanes
Polymethylhydrosiloxane (PMHS): PMHS is a cost-effective, stable, and environmentally friendly reducing agent.[5][6] In some applications, such as the asymmetric reduction of arylalkyl ketones, PMHS has been reported to provide improved yields and enantioselectivities compared to phenylsilane.[7] Its polymeric nature and insolubility of its byproducts can also simplify reaction work-up.[7] However, the high reactivity of this compound in sophisticated catalytic systems, allowing for minimal catalyst loading and milder conditions, often makes it the preferred choice for complex syntheses.[1][3]
Triethylsilane (Et₃SiH): While a common and effective reducing agent for ionic reductions, triethylsilane has shown lower reactivity compared to PMHS and phenylsilane in certain copper-hydride catalyzed reductions.[7][8] this compound's effectiveness in radical-based HAT chemistry represents a different mechanistic domain where it excels.[2]
A notable advantage of this compound is its chemoselectivity. In certain reactions where phenylsilane could lead to a competing hydrosilylation side reaction, this compound does not produce this byproduct, leading to cleaner reactions and higher yields of the desired reduced product.[1]
Benchmarking Against Non-Silane Reducing Agents
Sodium Borohydride (NaBH₄): Sodium borohydride is a mild and highly selective reducing agent, primarily used for the reduction of aldehydes and ketones to their corresponding alcohols.[9][10] It is valued for its safety, stability, and compatibility with protic solvents like methanol (B129727) and ethanol.[11][12]
The comparison with this compound is less about direct potency and more about application scope. NaBH₄ is generally not effective for reducing alkenes or for the reductive amination of hindered ketones, areas where silane-based systems excel.[9][13] this compound, used within a catalytic system, is designed for a different set of transformations, particularly the functionalization of less reactive moieties like unactivated alkenes.[1][4]
Application in Reductive Amination
Reductive amination is a cornerstone of amine synthesis. While various reagents exist, including amine-boranes and sodium cyanoborohydride, silanes offer a powerful alternative.[13] Phenylsilane, catalyzed by dibutyltin (B87310) dichloride, has been effectively used for the direct reductive amination of aldehydes and ketones with anilines and dialkylamines.[14] Given the superior performance of this compound over phenylsilane in other contexts, it stands as a promising candidate for developing more efficient reductive amination protocols.
Experimental Protocols
General Procedure for Mn-Catalyzed Alkene Hydrogenation
To a solution of the alkene substrate (1.0 equiv) and Mn(dpm)₃ (0.01-0.10 equiv) in the specified solvent (0.1 M), this compound (1.5 equiv) is added, followed by the dropwise addition of tert-Butyl hydroperoxide (TBHP, 1.5 equiv). The reaction is stirred at the specified temperature and monitored by TLC or GC/MS. Upon completion, the reaction is quenched and worked up to isolate the product. This is a generalized procedure adapted from Obradors, C. et al. (2016).[1] Specific substrate and solvent optimizations may be required.
Synthesis of this compound
This compound can be prepared by adapting the procedure from Yamada et al.[1] In a typical preparation, phenylsilane is reacted with isopropanol in the presence of a catalytic amount of copper(II) hexafluoroacetylacetonate (Cu(hfac)₂). This method selectively forms the mono-alkoxysilane with dithis compound as a minor byproduct.[1]
Mechanistic Overview and Visualizations
This compound functions within a catalytic cycle initiated by a metal catalyst. The proposed mechanism for HAT-initiated hydrofunctionalization involves the formation of a metal-hydride species which then transfers a hydrogen atom to the alkene, generating a carbon-centered radical. This radical is then further reduced to complete the cycle.
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers (2016) | Carla Obradors | 219 Citations [scispace.com]
- 4. This compound 910037-63-7 [sigmaaldrich.com]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. PMHS, Polymethylhydrosiloxane [organic-chemistry.org]
- 7. gelest.com [gelest.com]
- 8. Silane Reduction of... - Gelest [technical.gelest.com]
- 9. cphi-online.com [cphi-online.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. researchgate.net [researchgate.net]
Isopropoxy(phenyl)silane: A Superior Reductant for Metal-Catalyzed Hydrofunctionalization Reactions
In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the efficient and selective functionalization of unsaturated bonds is of paramount importance. Metal-catalyzed hydrofunctionalization reactions have emerged as powerful tools for this purpose. A key component of these reactions is the choice of a suitable reductant. This guide provides a comprehensive comparison of isopropoxy(phenyl)silane, a highly efficient stoichiometric reductant, with its common alternative, phenylsilane (B129415), in metal-catalyzed hydrofunctionalization reactions.
This compound has been identified as an outstanding reductant that significantly improves the efficiency and scope of iron- and manganese-catalyzed radical hydrofunctionalizations.[1][2][3][4] Its use allows for lower catalyst loadings, reduced reaction temperatures, and a broader tolerance of functional groups compared to traditional silanes like phenylsilane.[1][2][3][4] This guide will delve into the comparative performance of this compound, provide detailed experimental protocols, and illustrate the underlying reaction mechanisms.
Comparative Performance: this compound vs. Phenylsilane
The superiority of this compound as a reductant is evident in the enhanced yields and milder reaction conditions required for various hydrofunctionalization reactions. The following tables summarize the quantitative data from comparative studies.
Table 1: Comparison of Reductants in the HAT Hydrogenation of Terpineol
| Entry | Catalyst Loading (mol%) | Reductant | Solvent | Temperature (°C) | Yield (%) |
| 1 | 10 | Phenylsilane | Isopropanol (B130326) | 22 | 89 |
| 2 | 1 | Phenylsilane | Isopropanol | 22 | 28 |
| 3 | 10 | Phenylsilane | Hexanes | 22 | <5 |
| 4 | 1 | This compound | Isopropanol | 22 | 95 |
| 5 | 1 | This compound | Hexanes | 22 | 85 |
| 6 | 0.1 | This compound | Isopropanol | 22 | 92 |
| 7 | 0.05 | This compound | Isopropanol | 22 | 88 |
Data sourced from Obradors, C., Martinez, R. M., & Shenvi, R. A. (2016). Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers. Journal of the American Chemical Society, 138(14), 4962–4971.
Table 2: Performance in Reductive Cyclization
| Catalyst Loading (mol%) | Reductant | Yield (%) |
| 1 | Phenylsilane | 28 |
| 1 | This compound | 87 |
Data sourced from Obradors, C., Martinez, R. M., & Shenvi, R. A. (2016). Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers. Journal of the American Chemical Society, 138(14), 4962–4971.
Table 3: Alkene Reduction with Functional Group Tolerance
| Substrate | Reductant | Catalyst Loading (mol%) | Yield (%) |
| Aldehyde-containing alkene | Phenylsilane | 3 | 29 |
| Aldehyde-containing alkene | This compound | 3 | 92 |
| Nitrile-containing alkene | Phenylsilane | 1 | 30 |
| Nitrile-containing alkene | This compound | 1 | 90 |
Data sourced from Obradors, C., Martinez, R. M., & Shenvi, R. A. (2016). Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers. Journal of the American Chemical Society, 138(14), 4962–4971.
Experimental Protocols
Preparation of this compound
A procedure for the preparation of this compound has been adapted from existing literature.[2]
Materials:
-
Phenylsilane
-
Isopropanol
-
Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂)
-
Anhydrous solvent (e.g., hexanes)
Procedure:
-
To a solution of phenylsilane in an anhydrous solvent, add isopropanol.
-
Add a catalytic amount of Cu(hfac)₂ to the mixture.
-
Stir the reaction mixture at room temperature and monitor the consumption of phenylsilane by GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield this compound. This method selectively forms the mono-alkoxysilane with minimal formation of the dithis compound byproduct.[2]
General Procedure for Metal-Catalyzed Alkene Hydrogenation
Materials:
-
Alkene substrate
-
Manganese or Iron catalyst (e.g., Mn(dpm)₃)
-
This compound
-
Tert-butyl hydroperoxide (TBHP)
-
Anhydrous solvent (e.g., isopropanol or hexanes)
Procedure:
-
In a reaction vessel, dissolve the alkene substrate and the metal catalyst in the chosen anhydrous solvent.
-
Add this compound to the mixture.
-
Initiate the reaction by adding tert-butyl hydroperoxide (TBHP).
-
Stir the reaction at the desired temperature (e.g., 22 °C) for the specified time (typically 15-60 minutes).[2]
-
Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS or NMR).
-
Upon completion, quench the reaction and purify the product using standard laboratory techniques (e.g., column chromatography).
Mechanistic Insights and Workflow
The enhanced reactivity of this compound is attributed to the increased electrophilicity of the silicon atom and more rapid ligand exchange with the catalyst.[2] The proposed mechanism involves a metal-hydride intermediate that transfers a hydrogen atom to the alkene, generating a carbon-centered radical.[1][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Kinetic Analysis of Isopropoxy(phenyl)silane Hydrolysis
A detailed examination of the hydrolytic stability and reaction kinetics of isopropoxy(phenyl)silane in comparison to other common organosilanes, providing researchers, scientists, and drug development professionals with critical data for formulation and process development.
The hydrolytic stability of organosilanes is a critical parameter influencing their performance as coupling agents, surface modifiers, and in various formulations within the pharmaceutical and materials science sectors. This guide provides a comparative kinetic analysis of this compound versus other commonly used silanes, focusing on their hydrolysis rates. The selection of an appropriate silane (B1218182) is often dictated by its reactivity with water, which can be both a necessary step for activation and a potential pathway for degradation. Understanding these kinetics is paramount for ensuring product stability and efficacy.
Executive Summary
This guide delves into the kinetic analysis of this compound, contrasting its hydrolytic behavior with that of other alkoxysilanes. While specific kinetic data for this compound hydrolysis is not extensively available in peer-reviewed literature, this guide compiles relevant data for structurally analogous silanes to provide a predictive comparison. The factors influencing hydrolysis rates, such as the nature of the alkoxy group, the presence of a phenyl group, and steric hindrance, are discussed. Detailed experimental protocols for conducting a comparative kinetic analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC) are provided to enable researchers to generate data specific to their application.
Introduction to Silane Hydrolysis
The hydrolysis of alkoxysilanes is a fundamental reaction where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH) in the presence of water. This reaction is often the first step in the formation of siloxane bonds (Si-O-Si), which are responsible for the adhesive and surface-modifying properties of these compounds. The general reaction can be represented as:
R'Si(OR)₃ + 3H₂O → R'Si(OH)₃ + 3ROH
The rate of this reaction is influenced by several factors, including:
-
The nature of the alkoxy group (R): Smaller alkoxy groups like methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₃) tend to hydrolyze faster than bulkier groups like isopropoxy (-OCH(CH₃)₂).[1]
-
The nature of the non-hydrolyzable group (R'): Electron-withdrawing groups can affect the electron density at the silicon atom, influencing the rate of nucleophilic attack by water.
-
pH of the medium: Hydrolysis is typically catalyzed by both acids and bases.[2]
-
Temperature: Higher temperatures generally increase the reaction rate.[2]
-
Solvent: The choice of solvent can influence the solubility of the silane and the availability of water.[2]
Comparative Kinetic Data
Direct quantitative kinetic data, such as rate constants and activation energies for the hydrolysis of this compound, is sparse in the available literature. However, we can infer its reactivity by comparing it with related silanes.
Table 1: Comparative Hydrolysis Data of Various Silanes
| Silane | Alkoxy Group | Non-hydrolyzable Group | Relative Hydrolysis Rate | Rate Constant (k) | Conditions | Reference |
| This compound | Isopropoxy | Phenyl | Expected to be slow | Data not available | - | - |
| Phenyltriethoxysilane | Ethoxy | Phenyl | Moderate | Data available in literature | Acid-catalyzed | [3] |
| Phenyltrimethoxysilane (B147435) | Methoxy | Phenyl | Fast | Data available in literature | Acid-catalyzed | [2] |
| Methyltriethoxysilane | Ethoxy | Methyl | Moderate | 0.0 - 0.23 M⁻¹min⁻¹ | pH 2-4 | [3] |
| Phenylsilane | - | Phenyl | Moderate (in water) | 39% degradation in 24h | pH 7 | [4] |
Note: The relative hydrolysis rates are qualitative comparisons based on general principles of silane chemistry. Quantitative data should be generated using the protocols outlined below for specific applications.
The isopropoxy group is bulkier than methoxy and ethoxy groups, which is expected to sterically hinder the approach of water to the silicon center, resulting in a slower hydrolysis rate compared to phenyltrimethoxysilane and phenyltriethoxysilane.[1] The phenyl group, being electron-withdrawing, can also influence the reactivity.
Experimental Protocols
To facilitate a direct comparison of this compound with other silanes, the following detailed experimental protocols are provided.
Kinetic Analysis using ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of the disappearance of the silane's alkoxy protons and the appearance of the corresponding alcohol's protons.
Materials:
-
This compound and other silanes for comparison
-
Deuterated solvent (e.g., Acetone-d₆, D₂O)
-
Internal standard (e.g., mesitylene (B46885) or 1,4-dioxane)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
In an NMR tube, add a known amount of the silane to be analyzed.
-
Add a known amount of the internal standard stock solution to the NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a precise amount of D₂O to initiate the hydrolysis reaction.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic signals of the silane's alkoxy protons and the internal standard.
-
Plot the natural logarithm of the silane concentration (relative to the internal standard) versus time. The slope of this plot will give the pseudo-first-order rate constant (k).
Kinetic Analysis using In-Situ ATR-FTIR Spectroscopy
This technique monitors the changes in vibrational frequencies associated with the Si-O-C bond of the silane and the Si-OH bond of the hydrolysis product.
Materials:
-
This compound and other silanes for comparison
-
Solvent (e.g., ethanol/water mixture)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Liquid reaction cell
Procedure:
-
Record a background spectrum of the empty ATR crystal.
-
Prepare a solution of the silane in the chosen solvent.
-
Inject the solution into the ATR liquid cell.
-
Start acquiring FTIR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the Si-O-C stretching band (around 950-1100 cm⁻¹) and the increase in the absorbance of the Si-OH stretching band (around 3200-3700 cm⁻¹).
-
The rate of hydrolysis can be determined by plotting the absorbance of the Si-O-C peak versus time.
Kinetic Analysis using Gas Chromatography (GC)
GC can be used to quantify the disappearance of the parent silane over time.
Materials:
-
This compound and other silanes for comparison
-
Solvent for reaction (e.g., aqueous buffer)
-
Extraction solvent (e.g., ethyl acetate (B1210297) or heptane)[4]
-
Internal standard for GC analysis
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a reaction mixture of the silane in the chosen aqueous solvent system.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by extracting the unreacted silane into a cold organic solvent containing an internal standard.[4]
-
Analyze the organic extract by GC.
-
Quantify the concentration of the unreacted silane by comparing its peak area to that of the internal standard.
-
Plot the concentration of the silane versus time to determine the reaction rate.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the kinetic analysis of silane hydrolysis.
Signaling Pathways and Logical Relationships
The hydrolysis of a trialkoxysilane is a stepwise process, followed by condensation reactions. The following diagram illustrates this logical relationship.
Conclusion
The kinetic analysis of this compound in comparison to other silanes is crucial for its effective application in various scientific and industrial fields. While direct kinetic data for this compound is limited, its hydrolytic stability is predicted to be higher than its methoxy and ethoxy analogues due to steric hindrance. The provided experimental protocols offer a robust framework for researchers to determine the precise hydrolysis kinetics under their specific conditions. This data-driven approach to silane selection will enable the development of more stable and effective products.
References
A Comparative Guide to the Cost-Benefit Analysis of Isopropoxy(phenyl)silane in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the choice of reagents is a critical factor that balances reaction efficiency with economic viability. Isopropoxy(phenyl)silane has emerged as a highly efficient stoichiometric reductant in metal-catalyzed hydrofunctionalization reactions, offering significant advantages over more traditional silanes.[1][2] However, its adoption in large-scale synthesis necessitates a thorough cost-benefit analysis. This guide provides an objective comparison with its primary alternative, phenylsilane (B129415), supported by available data and detailed experimental considerations.
Executive Summary
This compound presents a compelling case for use in complex, high-value synthetic processes where efficiency, yield, and mild reaction conditions are paramount.[1] Its primary benefits include significantly lower catalyst loadings, reduced reaction temperatures, and broader functional group tolerance, which can lead to higher overall yields and purity of the final product.[1][2] These advantages, however, are weighed against its currently high cost as a specialty reagent.[3] This guide will demonstrate that for certain applications, the increased efficiency and downstream processing savings may justify the higher upfront cost of this compound.
Performance Comparison: this compound vs. Phenylsilane
The primary advantage of this compound lies in its enhanced reactivity, which translates to more efficient chemical transformations.[1] Below is a summary of the key performance differences based on available literature.
| Performance Metric | This compound | Phenylsilane (Conventional Alternative) | Benefit of this compound |
| Catalyst Loading | As low as 1 mol%[1] | Often requires 10-20 mol% or even stoichiometric amounts in some cases[1] | Significant reduction in the cost of expensive metal catalysts. |
| Reaction Temperature | Effective at 0°C to room temperature[1] | Often requires elevated temperatures. | Energy savings and better preservation of thermally sensitive functional groups. |
| Solvent Versatility | Effective in a diverse range of aprotic solvents.[1][2] | Often requires isopropanol (B130326) as a solvent.[1] | Greater flexibility in process design and optimization. |
| Reaction Yield | Consistently higher yields reported, with increases of over 100% in some cases.[1] | Lower yields, especially with challenging substrates.[1] | Increased product output from the same amount of starting material. |
| Stoichiometry | Can be used in near-stoichiometric amounts. | Often requires a large excess (e.g., 6 equivalents).[1] | Reduced raw material consumption and waste generation. |
| Functional Group Tolerance | Broader tolerance for sensitive functional groups like aldehydes.[1] | Limited tolerance, leading to more side reactions. | Applicable to a wider range of complex molecules. |
Cost Analysis Framework
A comprehensive cost-benefit analysis for large-scale synthesis must extend beyond the per-gram cost of the silane (B1218182). The following table outlines the key cost factors to consider.
| Cost Factor | This compound | Phenylsilane | Comments |
| Reagent Cost | High (listed at $334.90/g for small quantities)[3] | Lower | The cost of this compound is expected to decrease with bulk manufacturing. |
| Catalyst Cost | Lower due to reduced loading.[1] | Higher | This can be a significant cost driver, especially with precious metal catalysts. |
| Solvent & Energy Cost | Lower due to milder conditions and solvent flexibility.[1] | Higher | Reduced heating and cooling costs contribute to overall savings. |
| Downstream Processing | Potentially lower due to higher purity and fewer byproducts. | Potentially higher | Costs associated with purification (e.g., chromatography) can be substantial. |
| Waste Disposal | Lower due to higher efficiency and reduced excess reagents. | Higher | A growing consideration in sustainable manufacturing. |
| Capital Expenditure | Potentially lower if milder conditions obviate the need for high-pressure or high-temperature reactors. | Potentially higher | Equipment requirements can impact the overall project cost. |
Experimental Protocols
To conduct a thorough comparative analysis, the following experimental protocols should be considered.
Protocol 1: Small-Scale Comparative Reaction
Objective: To directly compare the efficiency of this compound and phenylsilane for a specific transformation.
Methodology:
-
Set up two parallel reactions with identical starting materials, substrate concentration, and solvent.
-
In Reaction A, use this compound at a catalytically optimized low loading (e.g., 1-2 mol%).
-
In Reaction B, use phenylsilane at a standard higher catalyst loading (e.g., 10-20 mol%).
-
Run both reactions at the optimal temperature for this compound (e.g., room temperature).
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, HPLC, or NMR) at regular intervals.
-
Upon completion, quench the reactions, perform a standard workup, and isolate the product.
-
Determine the yield and purity of the product from both reactions.
Protocol 2: Synthesis of this compound
For cost analysis of in-house production, the following lab-scale synthesis can be adapted and scaled.
Methodology: [1]
-
To a solution of phenylsilane in a suitable solvent, add isopropanol.
-
Add a catalytic amount of copper(II) hexafluoroacetylacetonate (Cu(hfac)₂).
-
Stir the reaction at room temperature and monitor for the formation of this compound and the minor byproduct, dithis compound.
-
Upon completion, the product can be purified by distillation.
Visualizing the Analysis
To aid in the decision-making process, the following diagrams illustrate the key workflows and relationships.
Caption: Workflow for a cost-benefit analysis of silane selection.
Caption: A generalized workflow for reactions involving silane reductants.
Caption: Key factors influencing the economic viability of this compound.
Conclusion
While this compound has a higher initial purchase price than phenylsilane, its superior performance in terms of yield, catalyst efficiency, and milder reaction conditions presents a strong argument for its use in large-scale synthesis, particularly for high-value products.[1] The reduction in catalyst loading, energy consumption, and downstream purification costs can offset the initial reagent expense, leading to a more economically favorable and sustainable process overall. A thorough cost-benefit analysis, as outlined in this guide, is essential for making an informed decision based on the specific requirements of the target synthesis. As the market for silane coupling agents grows and diversifies, the demand for high-performance, eco-friendly options is likely to drive down the cost of reagents like this compound, further enhancing their attractiveness for industrial applications.[4][5]
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers. | Sigma-Aldrich [sigmaaldrich.com]
- 3. biocompare.com [biocompare.com]
- 4. lucintel.com [lucintel.com]
- 5. growthmarketreports.com [growthmarketreports.com]
A Comparative Guide to Isopropoxy(phenyl)silane and its Alternatives in Radical Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a radical mediator is crucial for the success of reactions involving the formation of carbon-centered radicals. For years, toxic tin hydrides like tributyltin hydride were the reagents of choice. However, their toxicity has led to the development of safer and often more efficient alternatives. Among these, silanes have emerged as a prominent class of radical mediators. This guide provides a detailed comparison of isopropoxy(phenyl)silane and its key alternatives, with a focus on their performance in radical reactions, supported by experimental data and protocols.
Executive Summary
Performance Comparison of Silane Alternatives
The following tables summarize the quantitative data available for this compound and its main alternative, tris(trimethylsilyl)silane (B43935) (TTMSS), in various radical reactions.
Table 1: Performance of this compound in Metal-Catalyzed Hydrogen Atom Transfer (HAT) Hydrogenation
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| 1 | 10 | Isopropanol | 89 | [1] |
| 2 | 5 | Isopropanol | 55 | [1] |
| 3 | 1 | Isopropanol | 25 | [1] |
| 4 | 1 | Toluene | 85 | [1] |
| 5 | 1 | THF | 80 | [1] |
| 6 | 1 | Dichloromethane | 75 | [1] |
Reaction conditions: Alkene substrate, Mn(dpm)3 catalyst, this compound, and TBHP in the specified solvent.
Table 2: Performance of Tris(trimethylsilyl)silane (TTMSS) in a Giese-Type Radical Alkylation
| Entry | Alkyl Bromide | Olefin | Yield (%) | Reference |
| 1 | Cyclohexyl bromide | 2-Benzylidenemalononitrile | 73 | [3] |
| 2 | 1-Bromoadamantane | 2-Benzylidenemalononitrile | 85 | [3] |
| 3 | Isopropyl bromide | 2-Benzylidenemalononitrile | 65 | [3] |
| 4 | Ethyl bromoacetate | 2-Benzylidenemalononitrile | 58 | [3] |
Reaction conditions: Olefin, alkyl bromide, TTMSS, and a photocatalyst in hexafluoroisopropanol under UV irradiation.
Table 3: Diastereoselectivity in Radical Cyclization: TTMSS vs. Tributyltin Hydride
| Reagent | Diastereomeric Ratio (trans:cis) | Reference |
| Tributyltin Hydride | 3:1 to 6:1 | [4] |
| Tris(trimethylsilyl)silane | up to 99:1 | [4] |
Reaction: Radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates.
Experimental Protocols
Protocol 1: Giese-Type Alkylation of Dehydroalanine (B155165) Derivatives using TTMSS
This protocol describes a metal-free photochemical alkylation of dehydroalanine derivatives.[5]
Materials:
-
Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate (Dha derivative)
-
Alkyl bromide (e.g., bromocyclohexane)
-
Tris(trimethylsilyl)silane (TTMSS)
-
(4-methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone (photocatalyst)
-
Phosphate-buffered saline (PBS) solution (0.2 M)
Procedure:
-
In a suitable reaction vessel, combine the Dha derivative (0.5 mmol), alkyl bromide (1.25 mmol), TTMSS (0.55 mmol), and the photocatalyst (0.1 mmol).[5]
-
Add 2.5 mL of the 0.2 M PBS solution.[5]
-
Irradiate the mixture with a 390 nm UV-A lamp at 25 °C with stirring.[5]
-
The reaction is typically complete overnight. For primary and tertiary alkyl bromides, a longer reaction time (4 hours) may be required for full conversion.[5]
-
After completion, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Protocol 2: Reductive Deamination of Amines using Phenylsilane
This protocol describes a transition-metal-free reductive deamination of amines.[6]
Materials:
-
Amine substrate
-
Phenylsilane
-
Tris(pentafluorophenyl)borane (B(C6F5)3) catalyst
-
1,2-Difluorobenzene (solvent)
Procedure:
-
In a nitrogen-filled glovebox, charge a dried sealed tube with the amine, phenylsilane, 1,2-difluorobenzene, and B(C6F5)3.[6]
-
Seal the tube tightly with a Teflon plug and stir the mixture at 120 °C for 24 hours.[6]
-
After cooling to room temperature, add an internal standard (e.g., mesitylene) to determine the yield by NMR spectroscopy.[6]
-
Purify the product by flash column chromatography on silica (B1680970) gel.[6]
Visualizing Reaction Mechanisms and Workflows
Diagram 1: General Workflow for a Silane-Mediated Radical Reaction
Caption: General workflow for a silane-mediated radical reaction.
Diagram 2: Logical Relationship of Radical Mediators
Caption: Evolution of radical mediators towards safer and more efficient reagents.
Conclusion
The choice between this compound and its alternatives, primarily TTMSS, depends heavily on the specific radical reaction being performed. This compound has demonstrated exceptional efficiency in metal-catalyzed HAT reactions, allowing for lower catalyst loadings and milder reaction conditions.[1] On the other hand, TTMSS is a versatile and non-toxic reagent that has shown excellent performance in a wide range of radical reactions, including Giese-type additions and radical cyclizations, often with superior selectivity compared to older reagents.[3][4]
For researchers embarking on a new synthetic route involving a radical step, TTMSS represents a reliable and safe starting point. However, for metal-catalyzed hydrofunctionalizations, this compound is a compelling alternative that can offer significant improvements in yield and efficiency. The experimental protocols and comparative data presented in this guide should serve as a valuable resource for making an informed decision and for the successful implementation of these powerful synthetic methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. iris.unica.it [iris.unica.it]
- 4. researchgate.net [researchgate.net]
- 5. Giese-type alkylation of dehydroalanine derivatives via silane-mediated alkyl bromide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Deamination with Hydrosilanes Catalyzed by B(C6F5)3 [organic-chemistry.org]
Validating the Role of Isopropoxy(phenyl)silane: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Isopropoxy(phenyl)silane has emerged as a highly efficient stoichiometric reductant in a variety of metal-catalyzed reactions and as a versatile agent for surface modification. Its performance often surpasses that of traditional silanes, offering advantages in yield, reaction conditions, and substrate scope. This guide provides a comparative analysis of this compound against common alternatives, supported by experimental data and detailed protocols for control experiments to validate its role in your research.
I. This compound as a Stoichiometric Reductant in Metal-Catalyzed Hydrofunctionalization
This compound has demonstrated exceptional performance as a reductant in iron- and manganese-catalyzed hydrofunctionalization reactions. It consistently outperforms phenylsilane (B129415), allowing for significantly lower catalyst loadings, reduced reaction temperatures, and a broader tolerance of solvents and functional groups.[1][2]
Comparative Performance Data
The following tables summarize the quantitative comparison of this compound with phenylsilane and other silanes in various catalytic reactions.
Table 1: Manganese-Catalyzed HAT Hydrogenation of Terpineol [1]
| Entry | Silane (B1218182) (equiv.) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenylsilane (1.5) | 10 | i-PrOH | 1 | 89 |
| 2 | Phenylsilane (1.5) | 1 | i-PrOH | 13 | 28 |
| 3 | This compound (1.5) | 1 | i-PrOH | 1 | >95 |
| 4 | This compound (1.5) | 0.1 | i-PrOH | 1 | >95 |
| 5 | This compound (1.5) | 0.05 | Hexanes | 1 | >95 |
| 6 | Dithis compound (1.5) | 1 | i-PrOH | 1 | 65 |
Table 2: Reduction of Alkenes with Various Functional Groups [1]
| Substrate | Silane | Catalyst (mol%) | Solvent | Yield (%) with Phenylsilane | Yield (%) with this compound | % Increase |
| Aldehyde | Phenylsilane / This compound | 10 / 1 | i-PrOH / EtOAc | 45 | 92 | 104% |
| Nitrile | Phenylsilane / This compound | 10 / 1 | i-PrOH / Toluene | 22 | 90 | 309% |
| Unsaturated Carbonyl | Phenylsilane / This compound | 10 / 1 | i-PrOH / Hexanes | 42 | 91 | 117% |
Experimental Protocols for Control Experiments
To validate the superior role of this compound, the following control experiments are recommended:
1. Direct Comparison with Phenylsilane:
-
Objective: To demonstrate the increased efficiency and milder reaction conditions enabled by this compound.
-
Methodology:
-
Set up two parallel reactions for the hydrogenation of a model alkene (e.g., terpineol).
-
In reaction A, use phenylsilane (1.5 equivalents) and a standard catalyst loading (e.g., 10 mol% Mn(dpm)₃) in isopropanol.
-
In reaction B, use this compound (1.5 equivalents) and a significantly lower catalyst loading (e.g., 1 mol% Mn(dpm)₃) in a less reactive solvent like hexanes.
-
Monitor the reactions by GC-MS or NMR spectroscopy to determine the reaction kinetics and final product yield.
-
-
Expected Outcome: Reaction B with this compound should proceed to completion faster and with a higher yield, even with a lower catalyst loading and in a non-alcoholic solvent.
2. Catalyst Loading Variation:
-
Objective: To determine the minimum effective catalyst loading with this compound.
-
Methodology:
-
Perform a series of reactions with a chosen substrate and this compound.
-
Vary the catalyst loading systematically (e.g., 5 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Analyze the yield and reaction time for each catalyst concentration.
-
-
Expected Outcome: this compound is expected to maintain high yields even at very low catalyst loadings (down to 0.05 mol%), showcasing its high efficiency.[1]
3. Solvent Screening:
-
Objective: To demonstrate the broader solvent compatibility of this compound compared to phenylsilane.
-
Methodology:
-
Conduct the same reaction using this compound in a variety of aprotic solvents (e.g., hexanes, toluene, THF, ethyl acetate, dichloromethane).
-
Run a parallel set of experiments with phenylsilane in the same solvents.
-
-
Expected Outcome: Reactions with this compound will show high yields across a range of solvents, while phenylsilane's effectiveness is often limited to alcoholic solvents.[1]
Signaling Pathway and Workflow Diagrams
Caption: Workflow for comparing this compound and phenylsilane.
Caption: Proposed mechanism for Mn-catalyzed hydrogenation.
II. This compound in Surface Modification
Organofunctional silanes are widely used to modify the surface properties of inorganic materials, such as silica, to improve adhesion, hydrophobicity, or to introduce reactive sites. While specific comparative data for this compound in this context is less documented in readily available literature, its reactivity suggests it can be a valuable tool for surface functionalization.
Control Experiments for Validating Surface Modification
To validate the role of this compound in surface modification, a series of control experiments should be performed against a baseline (unmodified substrate) and other common silanizing agents.
Table 3: Experimental Design for Surface Modification Validation
| Experiment | Substrate | Silane | Characterization Technique | Expected Outcome for Successful Modification |
| Control 1 | Silica Nanoparticles | None (Unmodified) | Contact Angle, FTIR, TGA | Hydrophilic surface, presence of Si-OH bands, low organic content. |
| Test 1 | Silica Nanoparticles | This compound | Contact Angle, FTIR, TGA | Increased hydrophobicity, new peaks corresponding to phenyl and isopropoxy groups, increased organic content. |
| Comparison 1 | Silica Nanoparticles | Phenyltrimethoxysilane (B147435) | Contact Angle, FTIR, TGA | Compare the degree of hydrophobicity and the amount of grafted silane with Test 1. |
| Comparison 2 | Silica Nanoparticles | (3-Aminopropyl)triethoxysilane (APTES) | Contact Angle, FTIR, TGA | Compare the change in surface energy and chemical functionality. |
Experimental Protocols
1. General Silanization Procedure:
-
Objective: To functionalize the surface of a substrate with this compound.
-
Methodology:
-
Activate the substrate surface to generate hydroxyl groups (e.g., by plasma treatment or acid wash).
-
Prepare a solution of this compound in an anhydrous solvent (e.g., toluene).
-
Immerse the activated substrate in the silane solution and react for a specified time (e.g., overnight) under an inert atmosphere.
-
Thoroughly rinse the substrate with the solvent to remove any unbound silane.
-
Cure the treated substrate at an elevated temperature (e.g., 110°C) to promote covalent bond formation.
-
2. Control Experiment: Unmodified Substrate:
-
Objective: To establish a baseline for the surface properties of the native material.
-
Methodology:
-
Subject the substrate to the same activation and washing steps as the silanized samples but without exposure to the silane solution.
-
Perform all characterization analyses on this unmodified control.
-
3. Comparative Analysis with Other Silanes:
-
Objective: To benchmark the performance of this compound against other commonly used silanizing agents.
-
Methodology:
-
Repeat the general silanization procedure using other silanes such as phenyltrimethoxysilane or APTES.
-
Ensure all reaction parameters (concentration, time, temperature) are kept consistent for a fair comparison.
-
Characterize the surfaces and compare the results to those obtained with this compound.
-
Workflow for Surface Modification and Analysis
Caption: Workflow for surface modification control experiments.
By implementing these control experiments and comparative analyses, researchers can rigorously validate the specific contributions and advantages of this compound in their applications, leading to more robust and reproducible scientific outcomes.
References
A Head-to-Head Comparison of Isopropoxy(phenyl)silane and PMHS in Reductions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Look at Two Prominent Silane (B1218182) Reducing Agents
In the landscape of modern synthetic chemistry, the choice of a reducing agent is pivotal, influencing reaction efficiency, selectivity, and overall process safety. Among the array of available options, silanes have emerged as versatile and often milder alternatives to traditional metal hydrides. This guide provides a comprehensive head-to-head comparison of two such reagents: isopropoxy(phenyl)silane and poly(methylhydrosiloxane) (B7799882) (PMHS). We delve into their performance, supported by experimental data, and provide detailed protocols and mechanistic insights to aid in the selection of the optimal reagent for your specific reduction needs.
At a Glance: Key Differences
| Feature | This compound | Poly(methylhydrosiloxane) (PMHS) |
| Reactivity | Highly efficient, often used as a stoichiometric reductant.[1][2] | A versatile and cost-effective bulk reducing agent.[3] |
| Typical Applications | Metal-catalyzed hydrofunctionalization reactions, hydrogenation of olefins.[4] | Broad applicability in the reduction of aldehydes, ketones, esters, and amides.[3] |
| Reaction Conditions | Allows for lower catalyst loadings and reaction temperatures.[1][2] | Often requires activation by a base (e.g., fluoride (B91410), carbonate) or a transition metal catalyst. |
| Cost-Effectiveness | Generally more expensive. | A cheap and readily available byproduct of the silicone industry.[3] |
| Handling and Stability | A clear liquid. | A stable and easy-to-handle polymer.[3] |
Performance in Carbonyl Reductions: A Data-Driven Comparison
While direct comparative studies under identical conditions are limited, an analysis of published data provides valuable insights into the relative performance of this compound and PMHS in the reduction of carbonyl compounds. The following tables summarize representative results for the reduction of acetophenone (B1666503), a common benchmark substrate.
Table 1: Reduction of Acetophenone with this compound
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Mn(dpm)₃ | Hexane | 22 | 92 | 1 | [4] |
| Mn(acac)₃ | Isopropanol (B130326) | 22 | 89 | 10 | [4] |
Table 2: Reduction of Acetophenone with PMHS
| Catalyst / Activator | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Zinc Catalyst | Toluene | Room Temp. | High | up to 88 | [5] |
| (Cyclopentadienone)iron(NHC)(dicarbonyl) | Toluene | 80 | 100 | N/A | |
| Titanocene Complex | Toluene | Room Temp. | 73 | 97 | [6] |
| Tin(II) triflate/pybox | Not specified | Not specified | Moderate | Moderate | [7] |
| Diethylzinc and Chiral Thiourea | Toluene | Room Temp. | Good | Good |
Analysis: this compound demonstrates high efficiency in metal-catalyzed reductions, achieving excellent yields with low catalyst loadings even at room temperature.[4] PMHS, while also effective, is often employed in enantioselective reductions where the choice of a chiral catalyst is crucial in determining the stereochemical outcome.[5][6] The polymeric nature of PMHS and its byproducts can also simplify workup procedures.
Experimental Protocols
Reduction of an Alkene using this compound (General Procedure)
This protocol is adapted from a procedure for metal-catalyzed hydrogenation.[4]
Materials:
-
Substrate (alkene)
-
This compound
-
Manganese(III) acetylacetonate (B107027) (Mn(acac)₃)
-
Anhydrous isopropanol
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the alkene substrate (1.0 equiv) and Mn(acac)₃ (0.1 equiv).
-
Add anhydrous isopropanol as the solvent.
-
Add this compound (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reduction of Acetophenone using PMHS and a Chiral Zinc Catalyst
This protocol is a general representation of an enantioselective reduction.[5]
Materials:
-
Acetophenone
-
Poly(methylhydrosiloxane) (PMHS)
-
Chiral zinc catalyst (e.g., prepared in situ from Zn(carboxylate)₂ and a chiral diamine)
-
Anhydrous toluene
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the chiral zinc catalyst in anhydrous toluene.
-
Add acetophenone (1.0 equiv) to the solution.
-
Slowly add PMHS to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash chromatography.
Mechanistic Insights
The reduction mechanisms for this compound and PMHS differ, primarily based on the mode of activation.
This compound: Metal-Catalyzed Hydride Transfer
In the presence of a transition metal catalyst, this compound is believed to form a metal-hydride intermediate. This highly reactive species then transfers a hydride to the carbonyl carbon of the substrate. The isopropoxy group on the silane is thought to play a crucial role in promoting the formation of this metal hydride.[1][4]
Caption: Metal-catalyzed reduction with this compound.
PMHS: Base-Activated Hydrosilylation
When activated by a base, such as fluoride or a metal alkoxide, the silicon-hydrogen bond in PMHS becomes more polarized, increasing its hydridic character. The activated silicate (B1173343) species then delivers a hydride to the electrophilic carbonyl carbon. In some cases, under basic conditions, PMHS can disproportionate to form more reactive, monomeric silanes.[8]
Caption: Base-activated reduction of a carbonyl with PMHS.
Conclusion
Both this compound and PMHS are valuable tools in the synthetic chemist's arsenal (B13267) for performing reductions.
-
This compound stands out for its high reactivity and efficiency in metal-catalyzed systems, enabling milder reaction conditions and lower catalyst loadings.[1][2][4] This makes it an excellent choice for complex syntheses where preserving sensitive functional groups is paramount.
-
Poly(methylhydrosiloxane) (PMHS) offers a cost-effective, stable, and environmentally benign alternative, particularly for large-scale applications.[3] Its versatility is demonstrated by its use with a wide range of catalysts and activators for the reduction of diverse functional groups.
The selection between these two reagents will ultimately depend on the specific requirements of the transformation, including cost, desired selectivity, and the presence of other functional groups in the substrate. This guide provides the foundational information to make an informed decision, empowering researchers to optimize their reduction protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers (2016) | Carla Obradors | 219 Citations [scispace.com]
- 3. PMHS, Polymethylhydrosiloxane [organic-chemistry.org]
- 4. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Isopropoxy(phenyl)silane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Isopropoxy(phenyl)silane, a compound that requires careful management due to its hazardous properties. Adherence to these procedures will help mitigate risks and ensure compliance with environmental regulations.
Hazard Identification and Safety Data
Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its key hazard classifications.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] | H302 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | H335 |
| Flammability | Highly flammable liquid and vapor.[3] | H225 |
Experimental Protocol: Safe Disposal Procedure
The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service.[1][4] Direct disposal into drains or regular trash is not permissible.[1][4] The following steps outline the process for safely managing this compound waste within a laboratory setting pending professional disposal.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses or goggles[1]
-
Chemical-resistant gloves[4]
-
A lab coat[1]
-
Use a fume hood to avoid inhalation of vapors.[3]
2. Waste Segregation and Collection:
-
This compound waste should be collected in a designated, properly labeled waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, irritant).
-
Indicate the accumulation start date on the label.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3]
-
The storage area should be away from heat, sparks, and open flames.[3]
-
Ensure secondary containment is in place to capture any potential leaks.
5. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.[4]
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Sweep or shovel the absorbed material into a suitable, closed container for disposal.[4]
-
Do not let the product enter drains.[4]
6. Disposal of Contaminated Materials:
-
Any materials, such as gloves or absorbent pads, that come into contact with this compound should be disposed of as hazardous waste in the same manner as the chemical itself.[4]
-
Contaminated packaging should also be treated as unused product and disposed of accordingly.[4]
7. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the pickup and disposal of the this compound waste.[1][4]
-
The disposal method will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Isopropoxy(phenyl)silane
This document provides critical safety and logistical information for laboratory professionals working with Isopropoxy(phenyl)silane. Adherence to these procedures is essential for ensuring personal safety and proper chemical management.
This compound is a colorless liquid utilized as a versatile organosilicon compound in various industrial and research applications, including as a silane (B1218182) coupling agent and for surface modification.[1] While highly effective in these applications, it presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for various levels of protection.
| Protection Level | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Standard Laboratory Handling | Double-gloved 8 mil nitrile gloves[3] | ANSI Z87.1 compliant safety glasses with side shields[4] | For nuisance exposures: P95 (US) or P1 (EU EN 143) particle respirator[5] | Standard laboratory coat, long pants, and closed-toe shoes[4] |
| High-Risk Operations (e.g., large quantities, potential for splashing) | Butyl or Neoprene rubber gloves[6][7] | Safety goggles and a face shield worn over the goggles[4] | For higher level protection: OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[5] | Chemical-resistant apron or coveralls[8] |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
PPE Inspection: Before commencing work, thoroughly inspect all PPE, particularly gloves, for any signs of degradation or perforation.[5]
-
Avoiding Contact: Take meticulous care to avoid contact with skin, eyes, and clothing.[5] In the event of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including used gloves, disposable lab coats, and bench paper, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of through a licensed professional waste disposal service.[5] Do not pour it down the drain.[5]
-
Contaminated Packaging: Dispose of the original container as unused product waste.[5]
Logical Workflow for Handling this compound
The following diagram illustrates the procedural flow for safely handling this compound from preparation to disposal.
Caption: Workflow for this compound Handling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aaronchem.com [aaronchem.com]
- 3. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. researchgate.net [researchgate.net]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
